(-)-Myrtenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h4,10-11H,5-7H2,1-3H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKATZVAUANSCKN-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CCC2CC1C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=CC[C@H]2C[C@@H]1C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017397 | |
| Record name | (-)-Myrtenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36203-31-3 | |
| Record name | (-)-Myrtenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36203-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myrtenyl acetate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036203313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Myrtenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRTENYL ACETATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W7GD2GF45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Myrtenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Myrtenyl acetate (B1210297) is a naturally occurring monoterpene ester found in a variety of essential oils. It is recognized for its characteristic herbaceous, floral, and pine-like aroma, which has led to its use in the flavor and fragrance industries. Beyond its sensory properties, (-)-myrtenyl acetate has garnered interest for its potential pharmacological activities, including anti-inflammatory, analgesic, and acetylcholinesterase inhibitory effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways. The information is presented to support further research and development of this compound for therapeutic and other applications.
Chemical and Physical Properties
This compound, also known as (1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-methyl acetate, is a chiral molecule with the chemical formula C₁₂H₁₈O₂. Its properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl acetate | [1] |
| Molecular Formula | C₁₂H₁₈O₂ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| CAS Number | 36203-31-3 | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Herbaceous, floral, fresh, woody, pine-like |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Density | 0.991 g/mL at 25 °C | |
| Boiling Point | 134-135 °C at 38 mmHg; 243 °C at 760 mmHg | |
| Flash Point | 98 °C (closed cup) | |
| Solubility | Soluble in alcohols and oils; Insoluble in water | |
| Refractive Index (n²⁰/D) | 1.472 | |
| Optical Rotation ([α]²⁰/D) | -47° (neat) | |
| LogP (Octanol/Water) | 2.542 | [2] |
Experimental Protocols
Synthesis of this compound from (-)-Myrtenol (B191924)
This protocol describes a standard esterification reaction to synthesize this compound from its corresponding alcohol, (-)-myrtenol, using acetic anhydride (B1165640) and pyridine (B92270).
Materials:
-
(-)-Myrtenol
-
Acetic anhydride
-
Pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve (-)-myrtenol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add pyridine (2.0 equivalents) with stirring.
-
Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize excess acid, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification by Vacuum Fractional Distillation
Purification of the crude product can be achieved by vacuum fractional distillation to separate the desired ester from unreacted starting materials and byproducts.[2][3]
Equipment:
-
Fractional distillation apparatus with a Vigreux or packed column
-
Heating mantle
-
Vacuum pump and gauge
-
Collection flasks
Procedure:
-
Set up the fractional distillation apparatus and ensure all joints are properly sealed for vacuum.
-
Place the crude this compound in the distillation flask.
-
Gradually apply vacuum to the system, aiming for a pressure of around 10-40 mmHg.[4]
-
Begin heating the distillation flask gently.
-
Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum (e.g., 134-135 °C at 38 mmHg).
-
Monitor the purity of the collected fractions using Gas Chromatography (GC).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard method for the identification and quantification of this compound in essential oils and reaction mixtures.[5][6]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or similar
-
Mass Spectrometer: Agilent 5977A MSD or similar
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 1:30 split ratio)[5]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes
-
Ramp 1: Increase to 180 °C at 3 °C/min
-
Ramp 2: Increase to 280 °C at 20 °C/min, hold for 10 minutes[5]
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 30-500
Sample Preparation:
-
Dilute the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration.
Spectroscopic Data
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of myrtenyl acetate is characterized by a molecular ion peak (M⁺) at m/z 194 and several fragment ions. The NIST WebBook provides a reference mass spectrum for myrtenyl acetate.[8]
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[9][10][11]
-
~2900-3000 cm⁻¹: C-H stretching of alkane and alkene groups.
-
~1740 cm⁻¹: Strong C=O stretching of the ester group.
-
~1640 cm⁻¹: C=C stretching of the alkene.
-
~1230 cm⁻¹: C-O stretching of the ester group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed structural information. Based on the structure and data for similar compounds, the following key signals are expected in CDCl₃.[12][13][14]
-
¹H NMR:
-
Singlet around 2.0-2.1 ppm (3H, acetate methyl protons).
-
Signals for the methylene (B1212753) protons adjacent to the ester oxygen.
-
Signals for the olefinic proton.
-
Signals for the bridgehead and other aliphatic protons of the bicyclic system.
-
Singlets for the two gem-dimethyl groups.
-
-
¹³C NMR:
-
Signal around 171 ppm for the ester carbonyl carbon.
-
Signals in the olefinic region for the C=C bond.
-
Signal for the carbon of the methylene group attached to the ester oxygen.
-
A series of signals for the carbons of the bicyclic ring system.
-
Signal around 21 ppm for the acetate methyl carbon.
-
Biological Activities and Signaling Pathways
This compound is a member of the monoterpenoid class of compounds, which are known to exhibit a range of biological activities.
Anti-inflammatory Activity and NF-κB Signaling Pathway
Many terpenoids, including monoterpenes, have demonstrated anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17] The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Terpenoids can interfere with this pathway at various points, such as by inhibiting IκB phosphorylation or blocking the nuclear translocation of NF-κB.[18]
Acetylcholinesterase (AChE) Inhibition
Several monoterpenoids have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[19] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. Terpenoids can act as competitive or mixed-type inhibitors, binding to the active site or allosteric sites of the enzyme.[20] The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site, both of which can be targets for inhibitors.[21][22]
Synthesis and Purification Workflow
The overall process for obtaining pure this compound involves synthesis followed by a series of workup and purification steps.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do not induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
This compound is a monoterpene ester with well-defined chemical and physical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The growing body of evidence for its biological activities, particularly its anti-inflammatory and acetylcholinesterase inhibitory properties, suggests its potential for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this promising natural compound.
References
- 1. Myrtenyl acetate | C12H18O2 | CID 11435490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. floraandfona.org.in [floraandfona.org.in]
- 6. researchgate.net [researchgate.net]
- 7. Myrtenyl acetate [webbook.nist.gov]
- 8. Myrtenyl acetate [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. bmse000534 (1R)-(-)-myrtenal at BMRB [bmrb.io]
- 15. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
(-)-Myrtenyl Acetate: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Myrtenyl acetate (B1210297) is a bicyclic monoterpenoid ester recognized for its characteristic fresh, woody, and pine-like fragrance. Beyond its aromatic profile, this natural compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and sedative effects. This technical guide provides an in-depth overview of the natural sources, quantitative occurrence, and analytical methodologies for (-)-myrtenyl acetate, aimed at supporting research and development endeavors.
Natural Sources and Occurrence
This compound is found in the essential oils of a variety of plant species. The most significant sources include common myrtle (Myrtus communis) and valerian (Valeriana officinalis). It is also found in other plants such as buchu, peppermint, juniper, chamomile, citrus fruits, ginger, thyme, and the resin of the Canary tree (Canarium indicum). The concentration of this compound can vary considerably depending on the plant's geographic origin, harvest time, and the specific part of the plant used for extraction.
Quantitative Data of this compound in Natural Sources
The following table summarizes the quantitative data on the occurrence of this compound in various natural sources as reported in scientific literature.
| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration of this compound (%) | Reference(s) |
| Myrtus communis | Leaves | Hydrodistillation | GC-MS | 5.4 - 21.6 | [1] |
| Myrtus communis | Leaves | Hydrodistillation | GC-MS | 24.12 | [2][3] |
| Myrtus communis | Leaves | Hydrodistillation | GC-MS | 32.90 - 35.90 | [4] |
| Myrtus communis | Leaves | Hydrodistillation | GC-MS | 57.58 | [4] |
| Myrtus communis | Berries (White) | Hydrodistillation | GC-MS | 20.3 | [5] |
| Myrtus communis | Berries | Hydrodistillation | GC-MS | 6.6 | [5] |
| Myrtus communis | Fruit | Hydrodistillation | GC-MS | 12.2 - 33.2 | [5] |
| Myrtus communis | Unripe Fruit | Hydrodistillation | GC-MS | 33.0 | [4] |
| Myrtus communis | Ripe Fruit | Hydrodistillation | GC-MS | 0.1 | [4] |
| Valeriana officinalis | Root | Hydrodistillation | GC-MS | 2.0 - 7.2 | [6][7] |
| Valeriana officinalis | Root | Hydrodistillation | GC-MS | 3.90 | [8] |
| Valeriana officinalis | Root | Hydrodistillation | GC-MS | 3.38 - 6.77 | [9] |
| Canarium indicum | Sap/Resin | Not Specified | GC-MS | Present (qualitative) | [10] |
Experimental Protocols
Extraction of Essential Oil via Hydrodistillation
This protocol describes a general method for the extraction of essential oils from plant material, such as the leaves of Myrtus communis, using a Clevenger-type apparatus.
Materials:
-
Fresh or dried plant material (e.g., myrtle leaves)
-
Distilled water
-
Clevenger-type hydrodistillation apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collecting vessel
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Plant Material: Weigh a known quantity of the plant material. If using fresh leaves, they can be used whole or coarsely chopped. Dried material may be used as is or lightly ground to increase surface area.
-
Apparatus Setup: Place the plant material into the round-bottom flask of the Clevenger apparatus. Add a sufficient volume of distilled water to cover the material completely.
-
Distillation: Attach the flask to the Clevenger apparatus and the condenser. Begin heating the flask using the heating mantle. The water will boil and the steam will pass through the plant material, volatilizing the essential oils.
-
Condensation and Collection: The steam and essential oil vapor mixture will travel into the condenser, where it will cool and condense back into a liquid. The condensate flows into the collection tube of the Clevenger apparatus. As the essential oil is typically less dense than water, it will form a layer on top of the hydrosol (distilled water).
-
Extraction Duration: Continue the hydrodistillation for a period of 2 to 4 hours, or until there is no further increase in the volume of collected essential oil.
-
Oil Separation and Drying: Carefully collect the separated essential oil layer. To remove any residual water, add a small amount of anhydrous sodium sulfate, allow it to stand for a few minutes, and then decant or filter the dried oil.
-
Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.[11]
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for the qualitative and quantitative analysis of this compound in essential oil samples.
Materials and Equipment:
-
Essential oil sample
-
Volatile solvent (e.g., hexane, dichloromethane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)
-
Helium (carrier gas)
-
Autosampler or manual syringe
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil sample in a suitable volatile solvent (e.g., 1 µL of oil in 1 mL of hexane).
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250°C. A split injection mode is typically used to prevent column overloading.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min). This allows for the separation of compounds with different boiling points.
-
Mass Spectrometer: The MS is typically operated in electron ionization (EI) mode at 70 eV. The mass range is set to scan from approximately 40 to 500 amu.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: The GC separates the individual components of the essential oil based on their volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is fragmented and detected. The instrument's software records the retention time and the mass spectrum of each component.
-
Component Identification: The identification of this compound is achieved by comparing its recorded mass spectrum with the spectra available in the mass spectral library (e.g., NIST). The retention index can also be used for confirmation by comparing it with literature values.
-
Quantification: The relative percentage of this compound in the essential oil is determined by integrating the peak area of the compound in the chromatogram and expressing it as a percentage of the total peak area of all identified compounds.[2][12][13]
Biological Activities and Potential Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, the known biological activities of its precursor, myrtenol, and other related monoterpenes provide insights into its potential mechanisms of action.
Potential Anti-Inflammatory Signaling Pathway
Myrtenol has been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It is plausible that this compound shares similar mechanisms. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.
Figure 1: Potential anti-inflammatory mechanism of this compound via the NF-κB pathway.
Potential Sedative/Anxiolytic Signaling Pathway
The sedative and anxiolytic properties of some monoterpenes are thought to be mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.
Figure 2: Postulated mechanism of sedative action of this compound at the GABA-A receptor.
Biosynthesis of this compound
This compound is a monoterpene, a class of secondary metabolites synthesized in plants through the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.
Figure 3: Biosynthetic pathway of this compound from primary metabolites.
Conclusion
This compound is a naturally occurring monoterpenoid with significant presence in the essential oils of Myrtus communis and Valeriana officinalis. Its isolation and quantification are reliably achieved through hydrodistillation followed by GC-MS analysis. While further research is needed to fully elucidate its specific molecular mechanisms, the known anti-inflammatory and sedative properties of related compounds suggest potential interactions with the NF-κB and GABAergic signaling pathways. This guide provides a foundational resource for scientists and researchers to further explore the therapeutic potential of this compound.
References
- 1. Essential Oil of Myrtus communis L. as a Potential Antioxidant and Antimutagenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatography-mass spectrometric study of the chemical composition of Myrtus communis L. leaf essential oil | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Composition of Myrtle (Myrtus communis L.) Berries Essential Oils as Observed in a Collection of Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. mail.meddocsonline.org [mail.meddocsonline.org]
- 10. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 11. mdpi.com [mdpi.com]
- 12. areme.co.jp [areme.co.jp]
- 13. scitepress.org [scitepress.org]
Biological Activities of (-)-Myrtenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Myrtenyl acetate (B1210297), a monoterpene ester found in various essential oils, notably from the Myrtus genus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of (-)-myrtenyl acetate, with a focus on its anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers and professionals in the field of drug discovery and development. While data on the pure compound is limited, this guide consolidates findings from studies on essential oils rich in this compound to provide a foundational understanding of its potential biological activities.
Introduction
This compound is a bicyclic monoterpenoid and a significant constituent of the essential oil of Myrtle (Myrtus communis L.). It is recognized for its characteristic pleasant aroma and is used in the fragrance and food industries. Beyond its aromatic properties, emerging research suggests that this compound possesses a range of biological activities that are of therapeutic interest. This guide will delve into the scientific evidence supporting these activities.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of essential oils containing this compound. It is important to note that the biological effects of essential oils are the result of the synergistic or antagonistic interactions of their various components. Therefore, the activities listed below cannot be solely attributed to this compound.
Table 1: Antioxidant Activity of Essential Oils Containing this compound
| Essential Oil Source | This compound Content (%) | Assay | IC50 Value | Reference |
| Myrtus communis L. (Montenegro, Sample 1) | 21.6 | DPPH | 6.24 mg/mL | [1][2] |
| Myrtus communis L. (Montenegro, Sample 2) | 5.4 | DPPH | 5.99 mg/mL | [1][2] |
| Myrtus communis L. (Turkey) | 21.42 - 22.26 | DPPH | Not specified, but showed dose-dependent activity | [3] |
| Myrtus communis L. Leaf Extract (Algeria) | Not specified | H2O2 | 17.81 ± 3.67 µg/mL | [4] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; H2O2: Hydrogen Peroxide Scavenging Assay.
Table 2: Antimicrobial Activity of Essential Oils and Related Compounds
| Essential Oil/Compound | Target Microorganism | Assay | MIC Value | Reference |
| Tea Tree Oil (contains Terpinen-4-ol, related monoterpenoid) | Escherichia coli | Broth Microdilution | 0.03% (v/v) | [5] |
| Tea Tree Oil (contains Terpinen-4-ol, related monoterpenoid) | Candida albicans | Broth Microdilution | 0.03% (v/v) | [5] |
| Vetiver Oil | Staphylococcus aureus | Broth Microdilution | 0.008% (v/v) | [5] |
| Lavender Oil (contains α-terpinyl acetate) | Staphylococcus aureus ATCC 25923 | Agar Well Diffusion | - | [6] |
| Lavender Oil (contains α-terpinyl acetate) | Escherichia coli ATCC 25922 | Agar Well Diffusion | - | [6] |
MIC: Minimum Inhibitory Concentration. Data for pure this compound is limited; therefore, data for essential oils with related monoterpenoids are presented for context.
Table 3: Anticancer Activity of Related Monoterpenes and Essential Oils
| Compound/Essential Oil | Cancer Cell Line | Assay | IC50 Value | Reference |
| Myrtenal (B1677600) | Caco-2 (Colon) | MTT | < 25 µM | Not specified in snippet |
| Myrtenal | A2780 (Ovarian) | MTT | < 50 µM | Not specified in snippet |
| Myrtenal | MCF-7 (Breast) | MTT | < 100 µM | Not specified in snippet |
| Myrtenal | LNCaP (Prostate) | MTT | > 50 µM | Not specified in snippet |
| Myrcia splendens Essential Oil | A549 (Lung) | MTT | < 20 µg/mL | [7] |
| Tagetes erecta Essential Oil | B16F10 (Melanoma) | XTT | 7.47 ± 1.08 µg/ml | [8] |
| Tagetes erecta Essential Oil | HT29 (Colon) | XTT | 6.93 ± 0.77 µg/ml | [8] |
IC50: Half-maximal inhibitory concentration. Data for pure this compound is limited; therefore, data for the related compound myrtenal and various essential oils are presented.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of evaluating the biological activities of natural compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Control: A control well should contain 100 µL of DPPH solution and 100 µL of methanol. A blank well should contain 200 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after incubation.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to the desired starting concentration.
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed. The addition of a viability indicator like resazurin (B115843) can aid in the visualization of results.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the vehicle control. % Viability = (Absorbance_sample / Absorbance_control) x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates its anti-inflammatory potential.
Protocol:
-
Animals: Use adult male Wistar or Sprague-Dawley rats.
-
Grouping: Divide the animals into groups: a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and test groups (treated with different doses of this compound).
-
Drug Administration: Administer the test compound or standard drug (usually intraperitoneally or orally) 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
The volume of edema is the difference in paw volume before and after carrageenan injection.
-
The percentage of inhibition of edema is calculated as follows: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
Signaling Pathways
The biological activities of natural compounds like this compound are often mediated through the modulation of key cellular signaling pathways. Based on the observed anti-inflammatory and anticancer activities of related compounds, the following pathways are likely to be involved.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
References
- 1. Essential Oil of Myrtus communis L. as a Potential Antioxidant and Antimutagenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of essential oils and other plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic activity of essential oil from Leaves of Myrcia splendens against A549 Lung Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Olfactory Properties and Aroma Profile of (-)-Myrtenyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Myrtenyl acetate (B1210297) is a bicyclic monoterpene ester recognized for its significant contribution to the aroma of various essential oils. Its characteristic scent profile makes it a valuable ingredient in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the olfactory properties, aroma profile, and relevant analytical methodologies for (-)-Myrtenyl acetate, tailored for a scientific audience.
Olfactory Properties and Aroma Profile
This compound possesses a complex and multifaceted aroma profile. It is primarily characterized by its fresh, woody, and pine-like notes, complemented by herbal and camphoraceous undertones. Additionally, a subtle fruity and floral character is often attributed to this molecule.
Qualitative Aroma Description
The aroma of this compound is consistently described in the literature with the following descriptors:
-
Primary Notes: Woody, Piney, Herbal, Camphoraceous
-
Secondary Notes: Fruity, Floral (Violet-like), Sweet, Spicy, Resinous[1][2][3][4][5]
This combination of scent characteristics allows this compound to impart a natural and refreshing quality to fragrance and flavor compositions. It is frequently utilized to enhance green, woody, and citrus accords in perfumery[1].
Quantitative Olfactory Data
A critical aspect of characterizing an aroma compound is its odor threshold, which is the lowest concentration of a substance that can be detected by the human sense of smell. Despite a comprehensive review of scientific literature, a specific odor detection threshold or Flavor Dilution (FD) factor for this compound could not be located. Such data is typically determined through sensory panel evaluations using techniques like Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA). While a "Threshold of Concern" has been established for safety assessments, this value is based on toxicological considerations and does not represent a sensory threshold[6]. The recommended usage level in food applications ranges from 100 ppb to 50 ppm[5].
The following table summarizes the key olfactory and physicochemical properties of this compound.
| Property | Description | References |
| Aroma Profile | Woody, Piney, Herbal, Camphoraceous, Fruity, Floral | [1][2][3][4][5] |
| Natural Occurrence | Myrtle (Myrtus communis), Peppermint, Buchu | [5][7] |
| Molecular Formula | C₁₂H₁₈O₂ | [8] |
| Molecular Weight | 194.27 g/mol | [8] |
| CAS Number | 1079-01-2 | [8] |
Experimental Protocols: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique for the sensory analysis of volatile compounds. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. The following is a detailed methodology for the GC-O analysis of this compound, synthesized from established protocols for aroma compounds.
Objective
To identify and characterize the aroma profile of this compound in a sample matrix (e.g., essential oil, fragrance mixture) and to determine the relative odor intensity of the compound.
Materials and Equipment
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Olfactory Detection Port (ODP) or "sniff port"
-
Humidified air supply for the ODP
-
Fused silica (B1680970) capillary column (e.g., DB-5, DB-WAX)
-
High-purity helium as carrier gas
-
This compound standard (for identification)
-
Sample containing this compound
-
Appropriate solvents for sample dilution (e.g., ethanol, dichloromethane)
-
Syringes for sample injection
-
Trained sensory panelists (assessors)
Methodology
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent.
-
Dilute the sample containing this compound to an appropriate concentration for GC analysis. For Aroma Extract Dilution Analysis (AEDA), a serial dilution of the sample is prepared (e.g., 1:2, 1:4, 1:8, etc.).
-
-
GC-MS/FID-O Instrumentation Setup:
-
Install a capillary column suitable for the analysis of monoterpenes. A non-polar column (e.g., DB-5) or a polar column (e.g., DB-WAX) can be used depending on the sample matrix.
-
Connect the column outlet to a splitter that divides the effluent between the chemical detector (MS or FID) and the ODP. A split ratio of 1:1 is common.
-
Set the GC oven temperature program. A typical program for monoterpene analysis starts at a low temperature (e.g., 40-60°C) and ramps up to a higher temperature (e.g., 220-250°C) at a rate of 3-10°C/min.
-
Set the injector and detector temperatures appropriately (e.g., 250°C).
-
Set the carrier gas flow rate (e.g., 1-2 mL/min).
-
Ensure a supply of humidified air to the ODP to prevent nasal dehydration of the panelists.
-
-
Data Acquisition:
-
Inject a known volume of the prepared sample into the GC.
-
Simultaneously, a trained panelist sniffs the effluent from the ODP.
-
The panelist records the retention time, duration, and a descriptor for each perceived odor.
-
The chemical detector (MS or FID) records the chromatogram.
-
-
Data Analysis:
-
Correlate the retention times of the perceived odors with the peaks on the chromatogram.
-
Identify the peak corresponding to this compound by comparing its retention time and mass spectrum (if using MS) with the standard.
-
For AEDA, the highest dilution at which the odor of this compound is still detectable is recorded as its Flavor Dilution (FD) factor. This provides a semi-quantitative measure of its odor potency.
-
Biosynthesis of this compound Precursor
This compound is biosynthetically derived from its corresponding alcohol, (-)-myrtenol. Myrtenol, in turn, is formed from the monoterpene (-)-α-pinene, a major constituent of many plant essential oils. The biosynthesis of α-pinene proceeds through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of geranyl pyrophosphate (GPP). GPP is the universal precursor to all monoterpenes.
The following diagram illustrates the key steps in the biosynthesis of (-)-α-pinene, the precursor to (-)-myrtenol.
Caption: Biosynthesis of this compound from GPP.
Conclusion
This compound is a significant aroma compound with a desirable woody, pine-like, and herbal scent profile. While its qualitative olfactory characteristics are well-documented, a specific odor detection threshold remains to be established in the scientific literature. The detailed Gas Chromatography-Olfactometry protocol provided herein offers a robust methodology for the sensory analysis of this compound. Further research focusing on the determination of its odor threshold and Flavor Dilution factor would be valuable for a more complete quantitative understanding of its contribution to aroma. The elucidated biosynthetic pathway of its precursor provides essential context for researchers in natural product chemistry and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Resolving the smell of wood - identification of odour-active compounds in Scots pine (Pinus sylvestris L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. (1S,5R)-myrtenyl acetate, 1079-01-2 [thegoodscentscompany.com]
- 7. Essential Oil of Myrtus communis L. as a Potential Antioxidant and Antimutagenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scent.vn [scent.vn]
An In-Depth Technical Guide on the Solubility of (-)-Myrtenyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
(-)-Myrtenyl acetate (B1210297) is a bicyclic monoterpenoid ester with applications in the fragrance and flavor industries.[1][2] A thorough understanding of its solubility in various organic solvents is critical for its extraction, purification, formulation, and quality control. This guide provides an overview of the known solubility characteristics of (-)-myrtenyl acetate, detailed experimental protocols for solubility determination, and logical workflows to assist researchers in this area.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. As a lipophilic ester, it is expected to be more soluble in nonpolar or moderately polar organic solvents than in polar solvents like water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₂ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Appearance | Colorless mobile liquid | [2] |
| Density | 0.991 g/mL at 25 °C | [1] |
| Boiling Point | 134-135 °C at 38 mmHg | [1] |
| Flash Point | 98 °C (closed cup) | [1] |
| Refractive Index | n20/D 1.472 | [1] |
| Water Solubility | 26.12 mg/L at 25 °C (estimated) | [3] |
| logP (o/w) | 3.379 (estimated) | [3] |
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions and data for similar terpene derivatives provide valuable insights.
Table 2: Solubility of this compound and Structurally Related Terpenes
| Solvent | This compound | Other Terpene Derivatives (e.g., α-pinene, limonene) | Reference |
| Ethanol | Miscible at room temperature | Soluble | [2][4] |
| Propylene Glycol | Soluble | Soluble in ester essential oils | [2] |
| Triacetin | Soluble | Not specified | [2][4] |
| Chloroform | Highly Soluble (predicted) | Highly Soluble | [5] |
| 1,4-Dioxane | Highly Soluble (predicted) | Highly Soluble | [5] |
| Tetrahydrofuran (THF) | Highly Soluble (predicted) | Highly Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble (predicted) | Highly Soluble | [5] |
Note: The high solubility in chloroform, 1,4-dioxane, THF, and DMSO is based on the general solubility of synthesized biobased terpene derivatives.[5]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6] This protocol can be adapted for this compound.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solute should be visible to ensure saturation.[6]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[6]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solute to settle. Centrifugation can be used to facilitate this separation.[6]
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[6][7]
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[6]
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method such as HPLC or GC.[6][7] A calibration curve should be prepared using standard solutions of this compound of known concentrations.
3.3. Calculation The solubility (S) is calculated using the following formula:
S (g/L) = C × DF
Where:
-
C is the concentration of the diluted solution determined from the calibration curve (g/L).
-
DF is the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Polarity: Following the "like dissolves like" principle, this compound, being a relatively nonpolar ester, will exhibit higher solubility in solvents with similar polarity.[8][9]
-
Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature.[8] However, the quantitative effect needs to be determined experimentally for each solvent system.
-
Solvent-Solute Interactions: Specific interactions such as hydrogen bonding (though this compound is a hydrogen bond acceptor) and van der Waals forces play a significant role.[10]
Conclusion
While comprehensive quantitative data on the solubility of this compound is sparse in public literature, its chemical nature as a lipophilic ester suggests high solubility in a range of nonpolar to moderately polar organic solvents. For drug development and formulation, precise solubility determination is crucial. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to generate reliable solubility data for their specific applications. This foundational data is essential for the successful formulation and application of this compound in various scientific and industrial fields.
References
- 1. This compound = 95 36203-31-3 [sigmaaldrich.com]
- 2. Myrtenyl acetate | C12H18O2 | CID 11435490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myrtenyl acetate, 35670-93-0 [thegoodscentscompany.com]
- 4. scent.vn [scent.vn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. saltise.ca [saltise.ca]
- 10. extractionmagazine.com [extractionmagazine.com]
Spectroscopic Profile of (-)-Myrtenyl Acetate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic monoterpenoid, (-)-myrtenyl acetate (B1210297). The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document presents a summary of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data, alongside generalized experimental protocols for these analytical techniques.
Molecular and Physical Properties
(-)-Myrtenyl acetate, a naturally occurring ester, possesses the following fundamental properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol [1][2] |
| CAS Number | 1079-01-2[1] |
| Appearance | Colorless liquid with a pleasant, sweet-herbaceous odor[2][3] |
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound.
Mass Spectrometry (MS)
The electron ionization mass spectrum of myrtenyl acetate is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is consistent with the structure of a bicyclic monoterpene acetate.
Table 1: Key Mass Spectrometry Data for Myrtenyl Acetate
| m/z | Proposed Fragment | Relative Intensity |
| 194 | [M]⁺ (Molecular Ion) | Low |
| 134 | [M - CH₃COOH]⁺ | High |
| 119 | [C₉H₁₁]⁺ | Moderate |
| 93 | [C₇H₉]⁺ | High (Base Peak) |
| 43 | [CH₃CO]⁺ | High |
Data interpreted from the NIST Mass Spectrometry Data Center.[1]
Infrared (IR) Spectroscopy
The IR spectrum of myrtenyl acetate displays characteristic absorption bands that confirm the presence of an ester functional group and the hydrocarbon backbone.
Table 2: Characteristic Infrared Absorption Bands for Myrtenyl Acetate
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2950 - 2850 | C-H (Alkyl) | Stretch |
| ~1740 | C=O (Ester) | Stretch |
| ~1240 | C-O (Ester) | Stretch |
| ~1640 | C=C (Alkene) | Stretch |
Note: These are typical values for esters and terpenoids. Specific peak values for this compound may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinylic H | 5.0 - 5.5 | m |
| -CH₂-O- | 4.0 - 4.5 | m |
| Allylic H | 2.0 - 2.5 | m |
| -C(O)CH₃ | 1.9 - 2.1 | s |
| Bridgehead H | 1.8 - 2.2 | m |
| Ring CH₂ | 1.0 - 2.0 | m |
| Gem-dimethyl CH₃ | 0.8 - 1.3 | s |
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 170 - 172 |
| Vinylic C | 120 - 145 |
| -CH₂-O- | 65 - 70 |
| C(CH₃)₂ | 35 - 45 |
| Ring C | 20 - 50 |
| -C(O)CH₃ | 20 - 22 |
| Gem-dimethyl C | 20 - 30 |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like myrtenyl acetate.
-
Sample Preparation: Dilute the myrtenyl acetate sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS).[4]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 3 °C/min) to a final temperature (e.g., 180 °C).[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to myrtenyl acetate based on its retention time. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: As myrtenyl acetate is a liquid, a neat spectrum can be obtained by placing a single drop of the pure liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded salt plates in the spectrometer and acquire the sample spectrum.
-
The instrument's software will automatically subtract the background spectrum.
-
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in myrtenyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve a few milligrams of myrtenyl acetate in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a pure compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
(-)-Myrtenyl acetate and its role as a plant volatile
An In-depth Technical Guide to (-)-Myrtenyl Acetate (B1210297) as a Plant Volatile
Introduction
(-)-Myrtenyl acetate is a bicyclic monoterpenoid ester, an organic compound naturally occurring in a variety of plants.[1] As a volatile organic compound (VOC), it plays a significant role in the chemical ecology of plants, mediating interactions with the surrounding environment. It is recognized by its characteristic fresh, woody, and pine-like fragrance with herbal and camphoraceous undertones.[2] This compound is a key component of the essential oils of numerous species, particularly within the Myrtaceae family.[3][4]
This technical guide provides a comprehensive overview of this compound, consolidating data on its physicochemical properties, natural occurrence, biosynthesis, and biological roles. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of key processes to facilitate a deeper understanding of this important plant volatile.
Physicochemical Properties
This compound is a colorless to pale yellow liquid.[5] Its properties are summarized below, compiled from various chemical databases and suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈O₂ | [6][7] |
| Molecular Weight | 194.27 g/mol | [6][8] |
| CAS Number | 36203-31-3 (for (-)-isomer) | [8] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
| Odor Profile | Herbaceous, floral, pine-like, woody, with camphoraceous undertones | [2][8] |
| Boiling Point | 134-135 °C at 38 mmHg; 243.24 °C at 760 mmHg (est.) | [5][8] |
| Density | 0.991 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.472 | [8] |
| Optical Activity | [α]20/D -47°, neat | [8] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [5][8] |
| Solubility | Soluble in ethanol, triacetin, propylene; Water: 26.12 mg/L @ 25 °C (est.) | [5][7] |
| LogP (o/w) | 3.379 (est.) | [5] |
| Vapor Pressure | 0.032 mmHg @ 25.00 °C (est.) | [5] |
Natural Occurrence and Biosynthesis
Occurrence in the Plant Kingdom
This compound is a constituent of the essential oils of many plant species. Its concentration can vary significantly based on the plant's origin, developmental stage, and the specific part of the plant being analyzed (leaves, berries, etc.).[9]
| Plant Species | Family | Plant Part(s) | Concentration (% of Essential Oil) | Reference(s) |
| Myrtus communis (Myrtle) | Myrtaceae | Leaves | 6.6% - 24.8% | [9][10] |
| Myrtus communis (Myrtle) | Myrtaceae | Berries | 6.6% | [9] |
| Tanacetum vulgare (Tansy) | Asteraceae | Inflorescence | 0.5% - 3.8% | [11] |
| Agrimonia aitchisonii | Rosaceae | - | 3.14% - 4.6% | [12] |
| Artemisia annua | Asteraceae | - | Reported as present | [6] |
| Peppermint | Lamiaceae | - | Reported as present | [13] |
Biosynthesis Pathway
Myrtenyl acetate is a monoterpenoid derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed to form geranyl pyrophosphate (GPP), the direct precursor to monoterpenes.
In plants, myrtenyl acetate biosynthesis is closely linked to α-pinene metabolism.[14] The bicyclic olefin α-pinene is hydroxylated to form myrtenol, which is then acetylated to yield myrtenyl acetate.[14]
Caption: Proposed biosynthetic pathway from Geranyl Pyrophosphate to this compound.
Role as a Plant Volatile
Ecological Role: Plant-Insect Interactions
Plant volatiles are crucial for mediating interactions with insects. These chemical signals can attract pollinators or repel herbivores. While specific behavioral responses of insects to pure this compound are not extensively detailed in the provided literature, its presence in floral and herbaceous scents suggests a role in the plant's chemical communication profile.[8][15] The detection of such volatiles by insects involves a sophisticated olfactory system.
The general mechanism of insect olfaction provides a framework for understanding how this compound is perceived. Volatiles enter pores on the insect's antennae, bind to receptors on olfactory receptor neurons (ORNs), and trigger a neural signal that is processed in the brain, leading to a behavioral response.[16][17]
Caption: Logical workflow of odorant perception in insects.
Biological Activity: Antimicrobial Properties
Essential oils rich in myrtenyl acetate, particularly from Myrtus communis, have demonstrated significant antimicrobial activity.[10][18] This activity is often attributed to the synergistic effects of the oil's various components, including myrtenyl acetate, 1,8-cineole, α-pinene, and linalool.[10] These oils have shown efficacy against both Gram-positive and Gram-negative bacteria and can inhibit the formation of biofilms, which are communities of microbes resistant to conventional treatments.[10]
For instance, M. communis essential oil was found to inhibit Staphylococcus aureus biofilm by 42.1% at a concentration of 0.4 mg/ml.[10] The essential oil and its primary constituents are considered potential agents against pathogenic species like E. coli, P. aeruginosa, L. monocytogenes, and S. aureus.[10]
Key Experimental Protocols
The study of this compound and other plant volatiles involves a standard set of experimental procedures for extraction, identification, and bioactivity assessment.
General Experimental Workflow
The overall process begins with the collection of plant material, followed by extraction of the essential oil, chemical analysis to determine its composition, and finally, biological assays to test for specific activities.
Caption: Standard experimental workflow from plant material to data analysis.
Protocol for Essential Oil Extraction
-
Method: Hydrodistillation using a Clevenger-type apparatus.[4]
-
Procedure:
-
Fresh or air-dried plant material (e.g., leaves) is collected and weighed.
-
The material is placed in a round-bottom flask with a sufficient volume of distilled water.
-
The flask is connected to a Clevenger apparatus and a condenser.
-
The water is heated to boiling, and the resulting steam carries the volatile oils from the plant material.
-
The steam and oil vapor mixture travels into the condenser, where it cools and liquefies.
-
The oil, being less dense than water, separates and collects in the calibrated tube of the Clevenger apparatus.
-
The distillation process is typically run for 3-4 hours or until no more oil is collected.
-
The collected oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark vial at low temperatures (e.g., 4°C) until analysis.
-
Protocol for Chemical Analysis
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS).[4][10][19]
-
Procedure:
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., n-hexane). A standard mixture of n-alkanes (e.g., C8–C40) is prepared for the calculation of Retention Indices (RI).[19]
-
GC Separation: The diluted sample is injected into the GC system. The GC is equipped with a capillary column (e.g., ZB-5MS, HP-5MS). The oven temperature is programmed to increase gradually (e.g., starting at 60°C, ramping to 240°C) to separate the individual components of the oil based on their boiling points and polarity.[19]
-
MS Detection: As components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them into a unique pattern based on their mass-to-charge ratio.
-
Component Identification: The resulting mass spectra are compared against spectral libraries (e.g., NIST, Wiley). Identification is confirmed by comparing the calculated Retention Index (RI) of the compound with literature values.[19]
-
Quantification: The relative percentage of each component is calculated based on the peak area in the total ion chromatogram (TIC).[19]
-
Protocol for Antimicrobial Activity (Microdilution Assay)
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][20]
-
Procedure:
-
Preparation: A 96-well microtiter plate is used. Bacterial or fungal strains are cultured overnight and then diluted to a standard concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The essential oil (or pure myrtenyl acetate) is serially diluted in a suitable broth medium directly in the wells of the microtiter plate.
-
Inoculation: A standardized volume of the microbial suspension is added to each well.
-
Controls: Positive (broth + microbes, no test compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the test compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance with a plate reader.
-
Conclusion and Future Directions
This compound is a significant plant volatile with a well-defined chemical profile and a notable presence in the essential oils of commercially and medicinally important plants. Its role as a fragrance and flavor agent is well-established, and emerging research highlights its potential as an antimicrobial and antibiofilm agent.
While its biosynthesis from the monoterpene pathway is understood in principle, further research is needed to elucidate the specific enzymes and regulatory mechanisms involved. The most significant knowledge gap lies in its precise ecological functions. Future studies should focus on:
-
Behavioral Assays: Investigating the specific attractive or repellent effects of pure this compound on various insect species, including pollinators and herbivores.
-
Synergistic Effects: Quantifying the synergistic or antagonistic effects of this compound when combined with other major components of essential oils to better understand its contribution to overall bioactivity.
-
Mechanism of Action: Exploring the molecular mechanisms by which it exerts its antimicrobial effects, which could support its development as a novel therapeutic or preservative agent.
A deeper understanding of these areas will enhance the potential applications of this compound in agriculture, food science, and medicine.
References
- 1. contaminantdb.ca [contaminantdb.ca]
- 2. Myrtenyl Acetate | Natural Pine Floral Aroma Chemical Supplier [chemicalbull.com]
- 3. Explore the properties of myrtenyl acetate [landema.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. myrtenyl acetate, 35670-93-0 [thegoodscentscompany.com]
- 6. Myrtenyl acetate | C12H18O2 | CID 11435490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. This compound = 95 36203-31-3 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemical composition, antibiofilm, cytotoxic, and anti-acetylcholinesterase activities of Myrtus communis L. leaves essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. perfumerflavorist.com [perfumerflavorist.com]
- 14. Therapeutic Potential of Myrtenal and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (1S,5R)-myrtenyl acetate, 1079-01-2 [thegoodscentscompany.com]
- 16. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroethology of Olfactory-Guided Behavior and Its Potential Application in the Control of Harmful Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (-)-Myrtenyl Acetate: Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Myrtenyl acetate (B1210297), a bicyclic monoterpenoid ester, is a naturally occurring chiral molecule found in a variety of aromatic plants. Historically significant in the fragrance and flavor industries, it is now garnering attention for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, and biological activities of (-)-Myrtenyl acetate, with a focus on detailed experimental protocols and the underlying molecular mechanisms of its action.
Discovery and Historical Context
The historical significance of this compound is also tied to the work of the German essential oil company Schimmel & Co. (later Miltitz AG). Their semi-annual reports, published from the late 19th century onwards, were instrumental in disseminating scientific knowledge about the composition and properties of essential oils and their components to the burgeoning fragrance and flavor industries. These reports likely contained some of the earliest detailed descriptions of myrtenyl acetate's sensory characteristics and its presence in various botanical sources.
Initially valued for its pleasant, herbaceous, and somewhat fruity aroma, myrtenyl acetate became a component in perfumery and flavor compositions.[1] Its natural occurrence in plants with a long history of use in traditional medicine, such as myrtle, also hinted at potential biological activities, which have become the focus of modern scientific investigation.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic odor. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₂ | [2] |
| Molecular Weight | 194.27 g/mol | [2] |
| CAS Number | 1079-01-2 | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 243.24 °C @ 760 mmHg (est.) | [3] |
| Specific Gravity | 0.98700 to 0.99600 @ 25 °C | [4] |
| Refractive Index | 1.47000 to 1.47700 @ 20 °C | [4] |
| Optical Rotation | -45.00 to -47.00 | [5] |
| Flash Point | 208 °F (97.8 °C) (est.) | [3] |
| Solubility | Soluble in water, 26.12 mg/L @ 25 °C (est.) | [3] |
| logP (o/w) | 3.379 (est.) | [3] |
Experimental Protocols
Isolation of this compound from Myrtus communis by Hydrodistillation
This protocol describes a typical laboratory-scale hydrodistillation for the extraction of essential oil rich in this compound from myrtle leaves.
Materials and Equipment:
-
Fresh or dried leaves of Myrtus communis
-
Clevenger-type apparatus
-
Round-bottom flask (2 L)
-
Heating mantle
-
Condenser with circulating cold water
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Preparation of Plant Material: Weigh approximately 200 g of air-dried myrtle leaves. The leaves can be used whole or coarsely powdered to increase the surface area for extraction.
-
Apparatus Setup: Place the plant material into the 2 L round-bottom flask. Add distilled water until the flask is about two-thirds full, ensuring the plant material is fully submerged.
-
Hydrodistillation: Connect the flask to the Clevenger-type apparatus and the condenser. Begin heating the flask using the heating mantle. The water will boil, and the steam will pass through the plant material, carrying the volatile essential oils.
-
Condensation and Collection: The steam and essential oil vapor mixture will travel into the condenser, where it will cool and liquefy. The condensed liquid (a mixture of water and essential oil) will collect in the graduated tube of the Clevenger apparatus.
-
Separation: As the essential oil is less dense than water, it will form a layer on top of the aqueous phase. Continue the distillation for approximately 3-4 hours, or until no more oil is collected.
-
Drying and Storage: Carefully collect the essential oil from the Clevenger apparatus using a pipette or by draining the aqueous layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, dark glass vial at 4 °C until further analysis.
-
Analysis: The chemical composition of the essential oil, including the percentage of this compound, can be determined using GC-MS.
Synthesis of this compound from (-)-Myrtenol
This protocol outlines a general method for the synthesis of this compound via the esterification of (-)-Myrtenol.
Materials and Equipment:
-
(-)-Myrtenol
-
Acetic anhydride (B1165640)
-
Pyridine (or another suitable base)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (optional, for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (-)-Myrtenol in a suitable solvent such as diethyl ether. Add a slight excess of acetic anhydride and a catalytic amount of pyridine.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by comparing its optical rotation with the literature values.
Biological Activities and Signaling Pathways
This compound has been reported to possess several biological activities, including anti-inflammatory, analgesic, sedative, and neuroprotective properties.[6] While the precise molecular mechanisms for many of these effects are still under investigation, its structural similarity to other well-studied monoterpenoids provides clues to its potential modes of action.
Acetylcholinesterase Inhibition
One of the investigated activities of compounds structurally related to myrtenyl acetate is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[7] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease. While the direct inhibitory activity of myrtenyl acetate on AChE is not as extensively studied as its parent alcohol, myrtenol, or the corresponding aldehyde, myrtenal, it is plausible that it contributes to the overall neuroprotective effects observed with essential oils containing this compound.
The following diagram illustrates the general mechanism of acetylcholinesterase action and its inhibition, which may be relevant to the activity of this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of many monoterpenoids are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[8] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. While direct evidence for this compound's effect on the NF-κB pathway is still emerging, it is a plausible mechanism for its observed anti-inflammatory effects.
The diagram below depicts a simplified overview of the NF-κB signaling pathway and a hypothetical point of intervention for an anti-inflammatory compound like this compound.
Conclusion
This compound, a molecule with a rich history in the study of natural products, continues to be a subject of scientific interest. From its early characterization in the essential oil of myrtle to its current investigation for potential therapeutic applications, this monoterpenoid ester exemplifies the value of natural products in drug discovery and development. The detailed protocols and compiled data in this guide are intended to support further research into the fascinating chemistry and biology of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential as a lead compound for the development of novel therapeutic agents.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Leaf Essential Oils of the Genus Backhousia Sens. Lat. and a Report on the Leaf Essential Oils of B. gundarara and B. tetraptera | MDPI [mdpi.com]
- 3. Comparative Study of Essential Oils Extracted from Algerian Myrtus communis L. Leaves Using Microwaves and Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1S,5R)-myrtenyl acetate, 1079-01-2 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 7. Myrtenal inhibits acetylcholinesterase, a known Alzheimer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Synthesis of (-)-Myrtenyl Acetate via Enzymatic Kinetic Resolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Myrtenyl acetate (B1210297), a chiral monoterpene ester, is a valuable compound in the fragrance and pharmaceutical industries. Its specific stereochemistry is crucial for its biological activity and olfactory properties. This application note provides a detailed protocol for the enantioselective synthesis of (-)-myrtenyl acetate through the enzymatic kinetic resolution of racemic myrtenol (B1201748). This method utilizes a lipase (B570770) to selectively acylate the (+)-enantiomer of myrtenol, allowing for the separation of the unreacted (-)-myrtenol (B191924), which can then be acetylated to yield the desired this compound. This approach is advantageous due to its high enantioselectivity, mild reaction conditions, and environmental compatibility.
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the biological activity of chiral molecules is often stereospecific. (-)-Myrtenol and its derivatives, including this compound, have garnered interest for their potential therapeutic properties, including anxiolytic-like effects. The enantioselective synthesis of this compound is therefore of significant importance. Among the various asymmetric synthesis strategies, enzymatic kinetic resolution offers a practical and efficient method for obtaining enantiomerically enriched chiral molecules.
This protocol focuses on the use of lipases, which are widely employed as biocatalysts in organic synthesis due to their stereoselectivity, stability in organic solvents, and broad substrate specificity.[1][2] The kinetic resolution of racemic myrtenol involves the selective acylation of one enantiomer by the lipase, leaving the other enantiomer unreacted. Subsequent separation allows for the isolation of the desired enantiomer.
Data Presentation
The efficiency of enzymatic kinetic resolutions is primarily evaluated based on the enantiomeric excess (e.e.) of the product and the substrate, as well as the conversion percentage. The following table summarizes representative quantitative data for lipase-catalyzed kinetic resolutions of various chiral alcohols, which are analogous to the resolution of myrtenol.
| Catalyst | Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |
| Novozym® 435 | (±)-1-Phenylethanol | Vinyl Acetate | Toluene | 6 | >96 | 99 | [3] |
| Lipase PS-D | (±)-1-Benzyl-5-hydroxy-1,5-dihydropyrrol-2-one | Vinyl Acetate | 1,4-Dioxane | 48 | 49 | >99 | [1] |
| Im-LipG9 | (±)-1-Phenylethyl acetate | - (Hydrolysis) | - | 60 | 16 | >95 | [4] |
| Lipase B from Candida antarctica | (±)-Ketorolac | Octanol | - | 30 | 55 | >99 | [5] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-Myrtenol
This protocol describes the lipase-catalyzed enantioselective acylation of racemic myrtenol. Novozym® 435, an immobilized form of Candida antarctica lipase B, is a commonly used and effective catalyst for this type of reaction.[1][2]
Materials:
-
(±)-Myrtenol
-
Novozym® 435 (or other suitable lipase)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., toluene, hexane (B92381), or methyl tert-butyl ether)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
To a dry flask, add (±)-myrtenol (1.0 equivalent).
-
Dissolve the myrtenol in a suitable anhydrous organic solvent (e.g., toluene).
-
Add Novozym® 435 (typically 10-50% by weight of the substrate).
-
Add vinyl acetate (0.5-0.6 equivalents) as the acyl donor. Using a slight excess of the alcohol ensures that the reaction stops at approximately 50% conversion.
-
The reaction mixture is stirred at a controlled temperature (e.g., 25-45 °C) and monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction reaches approximately 50% conversion, the enzyme is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of (+)-myrtenyl acetate and unreacted (-)-myrtenol is separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Acetylation of (-)-Myrtenol
This protocol describes the chemical acetylation of the enantiomerically enriched (-)-myrtenol obtained from the kinetic resolution.
Materials:
-
(-)-Myrtenol (from Protocol 1)
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) or another suitable base
-
Dichloromethane (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous copper sulfate solution (to remove pyridine)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the enantiomerically enriched (-)-myrtenol in anhydrous dichloromethane.
-
Add pyridine (1.2-1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1-1.3 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous copper sulfate solution (if using pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 3: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the synthesized this compound is determined by enantioselective gas chromatography (GC).
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin).[6]
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
Inject the sample into the GC.
-
Run a suitable temperature program to achieve baseline separation of the enantiomers.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Workflow for the enantioselective synthesis of this compound.
Caption: Principle of enzymatic kinetic resolution of racemic myrtenol.
References
- 1. mdpi.com [mdpi.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes | MDPI [mdpi.com]
- 4. Immobilization and Characterization of a New Regioselective and Enantioselective Lipase Obtained from a Metagenomic Library | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of (-)-Myrtenyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Myrtenyl acetate (B1210297) is a monoterpene ester found in the essential oils of various plants, including pine and mint species. It is recognized for its characteristic fragrance and has garnered interest for its potential pharmacological activities. Accurate and precise quantification of (-)-myrtenyl acetate in different matrices, such as plant extracts, essential oils, and pharmaceutical formulations, is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.[1]
Principle
This method utilizes GC-MS to separate, identify, and quantify this compound. The sample is first vaporized and introduced into a gas chromatograph, where the components are separated based on their volatility and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, allowing for the identification of this compound. For quantification, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte.
Experimental Protocols
Materials and Reagents
-
Solvent: Hexane (B92381) or Ethyl Acetate (GC grade or higher)
-
Standard: this compound (≥98% purity)
-
Internal Standard (IS): n-Tridecane or other suitable non-interfering compound (≥99% purity)[2]
-
Sample Matrix: Essential oil, plant extract, or pharmaceutical formulation containing this compound.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The system should be equipped with an autosampler for precise injection.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended for the separation of terpenes and their derivatives.[1]
-
Injector: Split/splitless injector.
-
MS Detector: Capable of electron ionization (EI) and operating in both full scan and Selected Ion Monitoring (SIM) modes.
Preparation of Standard Solutions
-
Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-tridecane and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve a concentration range suitable for constructing a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
-
Calibration Standards: To each working standard solution, add the internal standard to a final concentration of 10 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Essential Oils: Dilute the essential oil sample with hexane to bring the expected concentration of this compound within the calibration range.[1] A dilution factor of 1:100 or 1:1000 is often a good starting point. Add the internal standard to the diluted sample to a final concentration of 10 µg/mL.
-
For Plant Extracts: An extraction step may be necessary. A common method is solvent extraction with ethyl acetate.[3] The extract can then be diluted with hexane as needed. Add the internal standard to the final diluted sample to a final concentration of 10 µg/mL.
-
For Pharmaceutical Formulations: The preparation will depend on the formulation type (e.g., cream, capsule, solution). Extraction and clean-up steps may be required to remove interfering matrix components. The final extract should be dissolved in hexane, and the internal standard should be added.
GC-MS Operating Conditions
The following are recommended starting conditions and may require optimization for your specific instrument and application.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (split ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 60 °C, hold for 2 min |
| Ramp 1 | 5 °C/min to 180 °C |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 min |
| MS System | |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Data Acquisition | |
| Full Scan Range (for identification) | m/z 40-300 |
| SIM Mode (for quantification) | See Table 2 |
Identification and Quantification
-
Identification: Initially, run a standard of this compound in full scan mode to confirm its retention time and mass spectrum. The mass spectrum should be compared with a reference library (e.g., NIST). The molecular weight of myrtenyl acetate is 194.27 g/mol .[4]
-
Quantification in SIM Mode: For quantitative analysis, operate the mass spectrometer in SIM mode. Select a quantifier ion (typically the most abundant and specific fragment ion) and at least one qualifier ion to ensure specificity.
Based on the NIST mass spectrum for myrtenyl acetate, the following ions are recommended for SIM analysis:
Table 2: Proposed SIM Ions for this compound Quantification
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 93 | 134 | 151 |
| n-Tridecane (IS) | 57 | 71 | 85 |
Note: These ions are proposed based on the typical fragmentation of terpene acetates and the mass spectrum of myrtenyl acetate. It is essential to verify these ions and their ratios with a pure standard on your instrument.
Data Presentation and Analysis
Calibration Curve
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The linearity of the calibration curve should be evaluated using the coefficient of determination (R²), which should ideally be ≥ 0.99.
Method Validation
To ensure the reliability of the method, it should be validated for the following parameters:
-
Linearity: Assessed from the calibration curve over the desired concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
-
Precision: Assessed by replicate injections of a sample at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
-
Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of this compound. Accuracy is expressed as the percentage recovery.
Quantitative Data Summary
Table 3: Summary of Quantitative Data for this compound Analysis
| Parameter | Expected Value/Range |
| Retention Time (approx.) | 15 - 20 min (dependent on exact conditions) |
| Quantifier Ion (m/z) | 93 |
| Qualifier Ions (m/z) | 134, 151 |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS quantification of this compound.
Logical Relationship of Quantification
References
Application Note: Extraction and Quantification of (-)-Myrtenyl Acetate from Myrtus communis
Audience: Researchers, scientists, and drug development professionals.
Introduction Myrtus communis L., commonly known as true myrtle, is an evergreen shrub native to the Mediterranean region, valued for its aromatic and medicinal properties[1][2]. Its leaves and berries are rich in an essential oil containing a diverse array of bioactive molecules[2]. Among these, (-)-Myrtenyl acetate (B1210297), a monoterpene ester, is often a major constituent and is of significant interest for its potential therapeutic applications, including anti-inflammatory and sedative properties[3][4][5]. The concentration of myrtenyl acetate can vary significantly depending on the geographical origin, season of collection, and the specific part of the plant used[1][6][7]. This document provides detailed protocols for the extraction, characterization, and quantification of (-)-Myrtenyl acetate from Myrtus communis.
Quantitative Data Summary
The chemical composition of Myrtus communis essential oil is highly variable. Myrtenyl acetate, α-pinene, 1,8-cineole, and linalool (B1675412) are frequently identified as major components[1][8].
Table 1: Reported Content of this compound and Major Components in Myrtus communis Essential Oil
| Plant Part | Geographic Origin | This compound (%) | Other Major Components (%) | Reference |
| Leaves | Corsica (France) | 57.58 | 1,8-cineole (17.82%), α-terpineol (6.82%), Linalool (5.46%) | [5] |
| Leaves | Spain | 32.90 - 35.90 | α-pinene (8.05-8.18%), 1,8-cineole (15.14-29.89%), Linalool (0.5-8.3%) | [5] |
| Leaves | Tunisia | 24.12 | Linalool (16.73%), Cyclofenchene (10.37%), o-xylene (B151617) (7.85%) | [3] |
| Leaves | Portugal | 24.8 | Limonene + 1,8-cineole (39.5%), α-pinene (21.5%), Linalool (6.2%) | [1] |
| Berries (White) | Tunisia | 20.3 | α-pinene (11.1%), Linalool (11.6%), α-terpineol (15.7%) | [6] |
| Berries | Croatia | 12.2 - 33.2 | 1,8-cineole + Limonene (10.9-21.1%), α-pinene (4.0-15.3%) | [6] |
| Berries | Portugal | 6.6 | Limonene + 1,8-cineole (25.9%), Linalool (36.5%), α-pinene (9.7%) | [1][6] |
Table 2: Comparison of Extraction Methods for Myrtus communis Essential Oil
| Extraction Method | Plant Part | Essential Oil Yield (%) | Key Parameters | Reference |
| Steam Distillation | Leaves/Herbs | Not explicitly stated as % yield, but optimized for volume. | Boiler occupancy: 100%, Distillation duration: 75 min, Particle size: 20 mm. | [9][10] |
| Hydrodistillation (Clevenger) | Leaves | 0.3 - 0.77 | Dry/fresh leaves, whole/ground, extraction time: 1.5-3.5 h, water/material ratio: 1/4 to 1/10. | [11] |
| Hydrodistillation (Clevenger) | Leaves | 0.33 - 0.74 | Based on dried leaves. | [1] |
| Hydrodistillation (Clevenger) | Berries | 0.11 - 0.23 | Based on dried berries. | [1] |
| Supercritical Fluid Extraction (SFE) | Berries | 8.8 - 14.1 | CO₂ with ethanol (B145695) as co-solvent. | [12] |
| Supercritical Fluid Extraction (SFE) | Leaves | Max yield: 4.89 wt% | Temperature: 313 K (40°C), Pressure: 30 MPa. | [9] |
Experimental Workflow
Caption: Workflow for extraction and analysis of this compound.
Experimental Protocols
Protocol 1: Steam Distillation
This method is suitable for industrial-scale extraction and utilizes steam to vaporize the volatile compounds.
Materials and Equipment:
-
Dried and ground Myrtus communis plant material (leaves or berries).
-
Steam distillation apparatus (industrial or laboratory scale).
-
Condenser.
-
Florentine flask or separating funnel.
-
Anhydrous sodium sulfate (B86663).
Procedure:
-
Preparation: Use dried herbs cut or ground to a particle size of approximately 20 mm[9].
-
Loading: Fill the distillation boiler to its optimal capacity (a 100% boiler occupancy rate is recommended for efficiency)[10][13].
-
Distillation: Introduce steam into the boiler. The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: Pass the steam-oil vapor mixture through a condenser to liquefy it.
-
Collection: Collect the condensate (hydrosol and essential oil) in a Florentine flask or separating funnel.
-
Extraction: The distillation should be continued for an optimal duration, approximately 75 minutes, to maximize yield[9][13].
-
Separation: Allow the oil and water layers to separate. As the essential oil is less dense than water, it will form the upper layer. Carefully separate the essential oil.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the final oil in a sealed, dark glass vial at 4°C.
Protocol 2: Hydrodistillation
This is a common laboratory method where the plant material is boiled in water to co-distill the essential oil.
Materials and Equipment:
-
Fresh or dried Myrtus communis material (whole or ground).
-
Round-bottom flask.
-
Heating mantle.
-
Anhydrous sodium sulfate.
Procedure:
-
Preparation: Place a known quantity of Myrtus communis leaves or berries (e.g., 100-200 g) into a round-bottom flask[14]. The material can be used fresh or dried, whole or ground[11].
-
Water Addition: Add distilled water to the flask, typically at a water-to-plant material ratio of 1/4 or 1/10 (v/w)[11].
-
Distillation: Connect the flask to the Clevenger apparatus and heat the mixture to boiling using a heating mantle.
-
Extraction Time: Continue the distillation for a period of 1.5 to 3.5 hours[11]. The steam and volatilized oil will rise, condense in the condenser arm, and collect in the graduated collection tube of the Clevenger apparatus.
-
Collection: Once the distillation is complete, allow the apparatus to cool. The essential oil will separate from the aqueous phase in the collection tube.
-
Drying and Storage: Carefully collect the oil, dry it over anhydrous sodium sulfate, and store it in a sealed, dark glass vial at 4°C[14].
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically CO₂, as a solvent. This method is known for its selectivity and for producing high-quality extracts without thermal degradation[15].
Materials and Equipment:
-
Dried and ground Myrtus communis material.
-
Supercritical fluid extractor.
-
High-pressure CO₂ source.
-
Co-solvent pump and solvent (e.g., ethanol).
-
Separator vessels.
Procedure:
-
Preparation: Load the finely crushed Myrtus communis leaves into the extractor vessel[15].
-
Parameter Setting: Set the extraction parameters. Optimal conditions can vary, but representative parameters are:
-
Co-solvent (Optional): To enhance the extraction of more polar compounds, a co-solvent like ethanol can be added to the supercritical CO₂ stream[12][16][17].
-
Extraction: Pump supercritical CO₂ (and co-solvent, if used) through the extractor vessel. The supercritical fluid will dissolve the essential oil from the plant matrix.
-
Separation: The mixture of dissolved oil and supercritical CO₂ is then passed into a separator vessel where the pressure and/or temperature are changed. This causes the CO₂ to return to its gaseous state, leaving behind the extracted oil.
-
Collection: Collect the essential oil extract from the separator.
-
Storage: Store the extract in a sealed, dark glass vial at 4°C.
Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Helium (carrier gas).
-
Volumetric flasks and micropipettes.
-
Solvent (e.g., n-hexane, methanol, or diethyl ether)[19][20].
-
This compound standard for quantification.
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent like n-hexane or methanol[14][21].
-
GC-MS Conditions (Example):
-
Injector: Split mode (e.g., 1:20), temperature set to 250°C[11][19].
-
Injection Volume: 1 µL[20].
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8-1.0 mL/min)[11][19].
-
Oven Temperature Program: Start at 60°C, then ramp up at a rate of 3-4°C/min to 240-250°C, and hold for a specified time[11][18][20].
-
MS Detector: Operate in scan mode with a mass range of 50-500 amu. The ion source temperature can be set to 180-200°C with an ionization voltage of 70 eV[11][18].
-
-
Component Identification: Identify the peaks in the chromatogram by comparing their mass spectra with reference spectra in libraries (e.g., NIST) and by comparing their calculated Kováts retention indices (RI) with literature values[18][22][23].
-
Quantification: Determine the relative percentage of each component by peak area normalization. For absolute quantification, create a calibration curve using an external standard of this compound at various concentrations.
References
- 1. Evolution of the Yields and Composition of Essential Oil from Portuguese Myrtle (Myrtus comunis L.) through the Vegetative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Explore the properties of myrtenyl acetate [landema.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Composition of Myrtle (Myrtus communis L.) Berries Essential Oils as Observed in a Collection of Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Selection of Optimal Operating Conditions for Extraction of Myrtus Communis L. Essential Oil by the Steam Distillation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Optimization of Tunisian Myrtus communis L. Essential Oil Extraction by Complete Factorial Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mucodentol.ir [mucodentol.ir]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. scialert.net [scialert.net]
- 20. scitepress.org [scitepress.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. electronicsandbooks.com [electronicsandbooks.com]
Application of (-)-Myrtenyl Acetate in the Flavor and Fragrance Industry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Myrtenyl acetate (B1210297) is a bicyclic monoterpene ester valued in the flavor and fragrance industry for its unique organoleptic profile. This document provides detailed application notes and experimental protocols for its use, covering its sensory characteristics, applications in various consumer products, and methods for its evaluation and analysis. The information is intended to guide researchers and product developers in harnessing the potential of this versatile aroma chemical.
Introduction
(-)-Myrtenyl acetate, a naturally occurring compound found in essential oils such as pine and myrtle, possesses a complex and desirable aroma profile characterized as fresh, woody, pine-like, with soft herbal and camphoraceous undertones.[1] Its versatility and excellent stability make it a valuable ingredient in a wide array of flavor and fragrance applications, from fine perfumery to cosmetics and household products.[1]
Organoleptic Profile
The sensory characteristics of this compound are multifaceted, contributing to its broad utility.
-
Odor Profile: The primary odor character is described as fruity, herbal, woody, sweet, spicy, pine, and floral.[2] It is known to add lift, freshness, and diffusion to fragrance compositions, effectively bridging citrus top notes with resinous-woody facets.
-
Flavor Profile: In flavor applications, it imparts a floral, violet-like, fruity profile with herbal nuances.[3] It is particularly useful in raspberry, blueberry, mint, and citrus flavor profiles.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1079-01-2 | [4] |
| Molecular Formula | C₁₂H₁₈O₂ | [4] |
| Molecular Weight | 194.27 g/mol | [4] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
| Boiling Point | 243.24 °C @ 760.00 mm Hg (est.) | [5] |
| Flash Point | 97.8 °C (208.0 °F) TCC | [6][7] |
| Specific Gravity | 0.98700 to 0.99600 @ 25.00 °C | [6] |
| Refractive Index | 1.47000 to 1.47700 @ 20.00 °C | [6] |
| Solubility | Soluble in alcohols and oils; insoluble in water. | [7] |
Applications and Usage Levels
This compound is incorporated into a diverse range of consumer products. Recommended usage levels vary depending on the application.
| Application | Recommended Use Level | References |
| Fine Fragrance | Up to 5.0% in the fragrance concentrate | [6] |
| Soaps and Lotions | General use in cosmetics | [1] |
| Air Fresheners | General use in household products | [1] |
| Food Flavors | 100 ppb - 50 ppm | [3] |
Experimental Protocols
Formulation Protocols
The following are representative protocols for incorporating this compound into different product matrices.
Fougère fragrances are a classic olfactive family characterized by a blend of lavender, oakmoss, and coumarin (B35378). This compound can be used to enhance the fresh, herbaceous, and woody aspects of a Fougère composition.
Objective: To create a 10g sample of a Fougère-type Eau de Toilette concentrate.
Materials:
-
This compound
-
Lavender essential oil
-
Oakmoss absolute (or a suitable replacer)
-
Coumarin
-
Bergamot essential oil
-
Geranium essential oil
-
Vetiver essential oil
-
Patchouli essential oil
-
Musk ketone (or other synthetic musk)
-
Ethanol (perfumer's grade)
-
Glass beaker
-
Digital scale
-
Stirring rod
Procedure:
-
Weigh each ingredient precisely into the glass beaker according to the formulation table below.
-
Gently stir the mixture with a glass rod until all solid components (like coumarin and musk ketone) are fully dissolved.
-
Allow the concentrate to macerate for at least 48 hours in a cool, dark place to allow the fragrance notes to meld.
-
For an Eau de Toilette, dilute the final concentrate to 10-15% in perfumer's grade ethanol.
Example Formulation:
| Ingredient | Parts (by weight) |
| Bergamot essential oil | 15 |
| Lavender essential oil | 25 |
| Geranium essential oil | 10 |
| This compound | 5 |
| Coumarin | 10 |
| Oakmoss absolute | 5 |
| Vetiver essential oil | 8 |
| Patchouli essential oil | 5 |
| Musk ketone | 2 |
| Total | 85 |
This is a representative formula and can be modified to achieve the desired olfactory profile.
This protocol details the incorporation of this compound into a pre-made lotion base.
Objective: To prepare 100g of a scented body lotion.
Materials:
-
Unscented lotion base (100g)
-
This compound (as part of a fragrance oil blend)
-
Digital scale
-
Spatula
-
Mixing vessel
-
Lotion bottle
Procedure:
-
Weigh 98-99g of the unscented lotion base into the mixing vessel.
-
Add 1-2g of the fragrance oil containing this compound to the lotion base.[1] The exact percentage should comply with IFRA standards for the specific product category.
-
Gently but thoroughly mix the fragrance oil into the lotion base with a spatula until homogenous. Avoid incorporating excessive air.
-
Transfer the scented lotion into a clean and sanitized lotion bottle.
-
Label the bottle with the product name, ingredients, and date of preparation.
This protocol provides a representative recipe for a cold process soap featuring an essential oil blend that naturally contains this compound, such as Myrtle essential oil.
Objective: To produce a 1kg batch of cold process soap.
Materials:
-
Olive Oil (400g)
-
Coconut Oil (250g)
-
Shea Butter (100g)
-
Sunflower Oil (200g)
-
Castor Oil (50g)
-
Sodium Hydroxide (B78521) (Lye) (138g)
-
Distilled Water (280g)
-
Myrtle Essential Oil (containing this compound) (30ml)[8]
-
Sodium Lactate (B86563) (2 teaspoons)
-
Safety goggles, gloves, and long sleeves
-
Stick blender
-
Soap mold
-
Digital scale
-
Heat-resistant containers
Procedure:
-
Safety First: Always wear appropriate personal protective equipment (goggles, gloves, long sleeves) when handling lye.
-
Lye Solution: Carefully and slowly add the sodium hydroxide to the distilled water (never the other way around) in a well-ventilated area. Stir until dissolved and set aside to cool to room temperature. Add sodium lactate to the cooled lye solution.[8]
-
Oils: Melt the coconut oil and shea butter.[8] Combine with the liquid oils (olive, sunflower, and castor).
-
Blending: Once both the lye solution and the oils are at a similar room temperature, slowly pour the lye solution into the oils.
-
Use a stick blender to mix the soap batter to a light trace (the consistency of thin pudding).
-
Add Fragrance: Add the myrtle essential oil to the soap batter and mix thoroughly with a spatula.[9]
-
Molding: Pour the soap batter into the soap mold.
-
Curing: Cover and insulate the mold for 24-48 hours. After unmolding, cut the soap into bars and allow them to cure for 4-6 weeks in a well-ventilated area before use.
Sensory Analysis Protocols
Sensory analysis is crucial for evaluating the olfactory characteristics of this compound and its performance in a final product.
Objective: To qualitatively and quantitatively describe the aroma profile of this compound.
Materials:
-
This compound solution (e.g., 10% in a suitable solvent like ethanol)
-
Odorless smelling strips (blotters)
-
Trained sensory panel (8-12 panelists)
-
Aroma wheel or a list of standardized descriptors
-
Data collection software or forms
Procedure:
-
Panelist Training: Train panelists on the use of the aroma wheel and intensity scales.
-
Sample Preparation: Dip the smelling strips into the this compound solution to a depth of 1 cm.
-
Evaluation: Present the coded smelling strips to the panelists in a controlled, odor-free environment.
-
Data Collection: Panelists evaluate the aroma at different time intervals (top, middle, and base notes) and record the perceived aroma descriptors and their intensities on a scale (e.g., 0-15).[10]
-
Data Analysis: Analyze the collected data to generate an aroma profile of this compound.
Objective: To determine if there is a perceivable difference between two product formulations, one with and one without this compound.
Materials:
-
Two product samples (A and B), identical except for the inclusion of this compound in one.
-
Sensory panel (minimum of 24 panelists).
-
Three sample cups per panelist, coded with random three-digit numbers.
Procedure:
-
Sample Presentation: For each panelist, present three samples: two of one type and one of the other (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The order of presentation should be randomized across panelists.
-
Evaluation: Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.
-
Data Analysis: Tally the number of correct responses. Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).
Stability Testing Protocol
Objective: To evaluate the physical and chemical stability of a fragrance containing this compound in a cosmetic base under accelerated conditions.
Materials:
-
Fragranced product samples in their final packaging.
-
Control samples (unfragranced base).
-
Temperature and humidity-controlled stability chambers.
-
UV light exposure chamber.
Procedure:
-
Initial Analysis (Time 0): Analyze the initial characteristics of the fragranced and control samples, including color, odor, pH, and viscosity.[11]
-
Accelerated Aging: Place samples under various stress conditions:
-
Periodic Evaluation: At specified time points (e.g., 1, 2, and 3 months), remove samples from the stability chambers and evaluate for any changes in color, odor, pH, and viscosity compared to the initial analysis and the control samples stored at room temperature.
-
Data Interpretation: A product is generally considered stable if it maintains its key physical and chemical properties within acceptable limits throughout the testing period. For example, a product stable for 3 months at 45°C is often predicted to be stable for two years at room temperature.[13]
Biosynthesis and Chemical Synthesis
Biosynthesis Pathway
This compound is a monoterpenoid derived from the mevalonate (B85504) pathway. The key precursor is geranyl pyrophosphate (GPP).
References
- 1. learncanyon.com [learncanyon.com]
- 2. thenerdyfarmwife.com [thenerdyfarmwife.com]
- 3. youtube.com [youtube.com]
- 4. scent.vn [scent.vn]
- 5. myrtenyl acetate, 35670-93-0 [thegoodscentscompany.com]
- 6. (1S,5R)-myrtenyl acetate, 1079-01-2 [thegoodscentscompany.com]
- 7. Myrtenyl Acetate | Natural Pine Floral Aroma Chemical Supplier [chemicalbull.com]
- 8. inmysoappot.co.nz [inmysoappot.co.nz]
- 9. m.youtube.com [m.youtube.com]
- 10. pac.gr [pac.gr]
- 11. certifiedcosmetics.com [certifiedcosmetics.com]
- 12. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. odournet.com [odournet.com]
(-)-Myrtenyl Acetate: A Versatile Chiral Building Block in Asymmetric Synthesis
Introduction: (-)-Myrtenyl acetate (B1210297), a derivative of the naturally occurring monoterpene (-)-myrtenol (B191924), has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its rigid bicyclic structure, derived from the pinane (B1207555) framework, provides a well-defined stereochemical environment, making it an effective chiral auxiliary and a precursor for the synthesis of complex chiral molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of (-)-myrtenyl acetate in various synthetic transformations.
Application Notes
This compound's utility in asymmetric synthesis stems from several key features:
-
High Enantiopurity: It is readily available in high enantiomeric purity from the chiral pool.
-
Stereochemical Control: The rigid pinane skeleton effectively shields one face of the molecule, enabling high diastereoselectivity in reactions at or near the acetate functionality.
-
Versatile Functionality: The acetate group can be readily hydrolyzed to the corresponding alcohol, (-)-myrtenol, which can be further oxidized to the aldehyde, (-)-myrtenal. This allows for a range of chemical modifications. The double bond within the bicyclic system also offers a site for various addition reactions.
-
Bioactivity of Derivatives: The myrtenyl scaffold is a core component of numerous biologically active molecules. Derivatives of myrtenal (B1677600) have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting potential applications in drug discovery and development.[1][2]
The primary applications of this compound and its derivatives in synthesis include:
-
Chiral Auxiliaries: The myrtenyl group can be attached to a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved to yield the chiral product.
-
Chiral Precursors: this compound serves as a starting material for the synthesis of more complex chiral molecules, including natural products and their analogues.
-
Synthesis of Bioactive Compounds: The inherent chirality of the myrtenyl moiety is exploited in the synthesis of novel compounds with potential therapeutic applications, particularly in oncology.
Data Presentation
The following tables summarize quantitative data from various synthetic transformations involving the myrtenyl scaffold, demonstrating its effectiveness in achieving high stereoselectivity and yields.
Table 1: Diastereoselective Nucleophilic Additions to (-)-Myrtenal Derivatives
| Entry | Nucleophile | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | RMgX | Myrtenal-derived macrocycle | >99:1 | 80-96 | [3] |
| 2 | RLi | Myrtenal-derived macrocycle | 7:3 | 80-96 | [3] |
| 3 | LiAlH4 | Myrtenal-derived macrocycle | 6:4 | 80-96 | [3] |
Table 2: Cytotoxicity of Myrtenal Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Myrtenal-Adamantane Derivative | CEM-13, MT-4, U-937 | 12-21 | [4] |
| Myrtenal-Usnic Acid Derivative | TDP1 Inhibition | 0.045 | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving the myrtenyl scaffold are provided below.
Protocol 1: Enzymatic Hydrolysis of this compound to (-)-Myrtenol
This protocol describes the selective hydrolysis of the acetate group to yield the corresponding chiral alcohol, a key intermediate for further synthetic modifications.
Materials:
-
This compound
-
Immobilized lipase (B570770) (e.g., Novozym® 435)
-
Sodium carbonate
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of this compound (1 equivalent) in toluene (3 mL), add immobilized lipase (50 mg) and sodium carbonate (1 equivalent).
-
Stir the suspension at 40°C for 72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the enzyme.
-
Wash the filter cake with toluene.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to afford crude (-)-myrtenol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Diastereoselective Epoxidation of (-)-Myrtenol
This protocol details the epoxidation of the double bond in (-)-myrtenol, a key transformation for introducing new stereocenters.
Materials:
-
(-)-Myrtenol
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve (-)-myrtenol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution over 15 minutes.
-
Stir the reaction mixture at 0°C and allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting myrtenol (B1201748) epoxide by flash column chromatography on silica gel.[5]
Protocol 3: Synthesis of a Myrtenyl-Grafted Pseudo-Peptide via Ugi-4CR
This protocol illustrates the use of a myrtenal derivative in a multi-component reaction to generate complex, biologically active molecules.
Materials:
-
Myrtenal-derived amine
-
Isocyanide
-
Carboxylic acid
-
Aldehyde
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of the myrtenal-derived amine (1 equivalent) in methanol, add the carboxylic acid (1 equivalent) and the aldehyde (1 equivalent).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the myrtenyl-grafted pseudo-peptide.[2]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound in synthesis.
Caption: Workflow for Enzymatic Hydrolysis.
Caption: Apoptosis Induction by Myrtenal Derivatives.
Caption: Synthetic Utility of this compound.
References
- 1. annalsmedres.org [annalsmedres.org]
- 2. Synthesis and Cytotoxic Analysis of Novel Myrtenyl Grafted Pseudo-Peptides Revealed Potential Candidates for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Myrtenal and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of myrtenol to myrtenal epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Screening of (-)-Myrtenyl Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Myrtenyl acetate (B1210297) is a monoterpene ester found in various essential oils, notably from the Myrtaceae family, such as in Myrtus communis (Myrtle).[1] Belonging to the terpene ester family, it is recognized for a range of pharmacological properties, including anti-inflammatory, analgesic, anxiolytic, and antimicrobial activities.[2] These diverse biological effects make (-)-Myrtenyl acetate a compound of interest for further investigation and potential therapeutic development.
This document provides detailed application notes and standardized protocols for the pharmacological screening of this compound across its key activity areas. The information is intended to guide researchers in the systematic evaluation of this natural compound.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed using both in vivo and in vitro models that target different aspects of the inflammatory cascade.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This widely used model evaluates the ability of a compound to reduce acute inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are suitable. Animals should be housed under standard laboratory conditions and fasted overnight before the experiment.
-
Groups:
-
Control Group: Receives the vehicle (e.g., saline with 1% Tween 80).
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).
-
Test Groups: Receive this compound at various doses (e.g., 50, 100, 200 mg/kg), typically administered orally or intraperitoneally.
-
-
Procedure: a. Administer the vehicle, standard drug, or this compound to the respective groups. b. After 60 minutes, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.[3][4][5] c. Measure the paw volume immediately after carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[6]
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean paw volume increase in the control group.
-
Vt = Mean paw volume increase in the treated group.
-
-
In Vitro Model: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Procedure: a. Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[7] b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[7][8] d. After incubation, collect the cell culture supernatant.
-
Nitric Oxide Measurement (Griess Assay): a. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[7] b. Incubate at room temperature for 10 minutes. c. Measure the absorbance at 540 nm using a microplate reader. d. Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
-
Cell Viability Assay:
-
Concurrently perform an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.[7]
-
Table 1: Quantitative Data for Anti-inflammatory Activity (Reference Compounds)
| Compound | Assay | Model System | Result (IC50/ED50) | Reference |
| Epimuqubilin A | Nitric Oxide Inhibition | LPS-activated RAW 264.7 cells | IC50: 7.4 µM | |
| Sigmosceptrellin A | Nitric Oxide Inhibition | LPS-activated RAW 264.7 cells | IC50: 9.9 µM | |
| Chuan-xiong EO | Nitric Oxide Inhibition | LPS-activated BV2 cells | IC50: 12.59 µg/mL | [8] |
| Zedoary turmeric EO | Nitric Oxide Inhibition | LPS-activated BV2 cells | IC50: 21.88 µg/mL | [8] |
Workflow for Anti-inflammatory Screening
Caption: Workflow for in vivo and in vitro anti-inflammatory screening.
Analgesic Activity
The analgesic effects of this compound can be investigated using models that assess both central and peripheral mechanisms of pain.
Central Analgesic Model: Hot Plate Test
This method is used to evaluate centrally acting analgesics by measuring the response to thermal stimuli.
Experimental Protocol:
-
Animal Model: Swiss albino mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[9]
-
Groups:
-
Control Group: Receives vehicle.
-
Standard Group: Receives a centrally acting analgesic (e.g., Morphine, 10 mg/kg, intraperitoneally).
-
Test Groups: Receive this compound at various doses.
-
-
Procedure: a. Administer the vehicle, standard, or test compound. b. At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse individually on the hot plate. c. Record the latency time for the first sign of nociception, such as paw licking, shaking, or jumping.[10] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[11]
-
Data Analysis:
-
Compare the mean reaction times of the treated groups with the control group. An increase in reaction time indicates an analgesic effect.
-
Peripheral Analgesic Model: Acetic Acid-Induced Writhing Test
This test is sensitive to peripherally acting analgesics and involves the chemical induction of visceral pain.
Experimental Protocol:
-
Animal Model: Swiss albino mice (20-25 g).
-
Groups:
-
Control Group: Receives vehicle.
-
Standard Group: Receives a standard analgesic (e.g., Aspirin, 100 mg/kg, orally).
-
Test Groups: Receive this compound at various doses.
-
-
Procedure: a. Administer the vehicle, standard, or test compound. b. After 30 minutes, inject 0.1 mL of 1% acetic acid solution intraperitoneally to each mouse.[12] c. Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[12][13]
-
Data Analysis:
-
Calculate the percentage of analgesic activity using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where:
-
Wc = Mean number of writhes in the control group.
-
Wt = Mean number of writhes in the treated group.
-
-
Table 2: Quantitative Data for Analgesic Activity (Reference Compounds)
| Compound | Assay | Model System | Result (ED50) | Reference |
| Ibuprofen | Phenylquinone-induced writhing | Mice | 82.2 mg/kg | [14] |
| Naproxen | Phenylquinone-induced writhing | Mice | 24.1 mg/kg | [14] |
| Indomethacin | Phenylquinone-induced writhing | Mice | 19.0 mg/kg | [14] |
| Compound 4 (Anilide derivative) | Hot Plate Test | Mice | 12.3 mg/kg | [15] |
| Compound 15 (Anilide derivative) | Hot Plate Test | Mice | 33.7 mg/kg | [15] |
Note: Specific ED50 values for this compound are not available in the cited literature. The table provides data for other compounds for context.
Proposed Anti-inflammatory and Analgesic Signaling Pathway
Caption: Potential inhibition of the cyclooxygenase pathway by this compound.
Anxiolytic Activity
The anxiolytic (anxiety-reducing) properties of this compound can be evaluated using behavioral models in rodents. The related compound, (-)-myrtenol, has shown anxiolytic-like activity, suggesting a similar potential for myrtenyl acetate.[16][17]
Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.[18]
Experimental Protocol:
-
Animal Model: Wistar rats or Swiss mice.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[19]
-
Groups:
-
Control Group: Receives vehicle.
-
Standard Group: Receives a standard anxiolytic drug (e.g., Diazepam, 1-2 mg/kg, intraperitoneally).
-
Test Groups: Receive this compound at various doses.
-
-
Procedure: a. Allow animals to habituate to the testing room for at least 60 minutes before the experiment.[18] b. Administer the vehicle, standard, or test compound 30-60 minutes prior to testing. c. Place the animal in the center of the maze, facing one of the open arms. d. Allow the animal to explore the maze for 5 minutes. The session is recorded by an overhead video camera.
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Table 3: Quantitative Data for Anxiolytic Activity (Reference Compound)
| Compound | Assay | Model System | Doses Tested | Key Finding | Reference |
| (-)-Myrtenol | Elevated Plus Maze | Rats | 25, 50, 75 mg/kg | Significantly increased time spent and entries in open arms | [20] |
| (-)-Myrtenol | Light-Dark Transition | Rats | 25, 50, 75 mg/kg | Significantly increased time spent in the light compartment | [20] |
Note: Direct data for this compound is limited. Data for the closely related (-)-Myrtenol is provided.
Proposed Anxiolytic Signaling Pathway
Caption: Proposed potentiation of GABAergic inhibition by this compound.
Antimicrobial Activity
The antimicrobial properties of this compound can be determined by assessing its ability to inhibit the growth of various microorganisms.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]
Experimental Protocol:
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations. c. Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard). d. Add the inoculum to each well of the microtiter plate. e. Include positive (broth + inoculum) and negative (broth only) controls. f. Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.[22] A growth indicator like resazurin (B115843) can be used for clearer visualization.[23]
-
Table 4: Quantitative Data for Antimicrobial Activity (Reference Compounds)
| Compound/Oil | Microorganism | Result (MIC) | Reference |
| Myrtenol (B1201748) | S. aureus (MRSA) | 600 µg/mL | [24] |
| Myrtenol | S. aureus | 128 µg/mL | [24] |
| Myrtle Oil | S. aureus | 4 µg/mL | [25] |
| Myrtle Oil | K. pneumoniae | 4 µg/mL | [25] |
| Clove Oil | S. aureus (MRSA) | 0.4 - 3.125% | [26] |
| Tea Tree Oil | S. aureus (MRSA) | 0.4 - 3.125% | [26] |
Note: Data for pure this compound is scarce. The table includes data for the related compound myrtenol and essential oils where myrtenyl acetate is a component.
Antimicrobial Mechanism of Action Workflow
Caption: Proposed mechanism of antimicrobial action via membrane disruption.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the pharmacological screening of this compound. The evidence suggests that this compound possesses promising anti-inflammatory, analgesic, anxiolytic, and antimicrobial properties. Further research using these standardized methods is warranted to fully elucidate its therapeutic potential and mechanisms of action. The collection of robust quantitative data will be crucial for advancing this compound through the drug development pipeline.
References
- 1. Chemical composition, antibiofilm, cytotoxic, and anti-acetylcholinesterase activities of Myrtus communis L. leaves essential oil | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LPS-induced NO production by plant essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. google.com [google.com]
- 14. Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. google.com [google.com]
- 23. researchgate.net [researchgate.net]
- 24. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays Involving (-)-Myrtenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the in vitro anti-inflammatory activity of (-)-Myrtenyl acetate (B1210297) is limited in publicly available scientific literature. The following application notes and protocols are based on the known anti-inflammatory properties of structurally related monoterpenes and monoterpene acetates, such as myrtenol (B1201748), myrtenal, and linalyl acetate.[1][2][3][4] The quantitative data presented are hypothetical and for illustrative purposes to guide experimental design. Researchers are strongly encouraged to generate their own experimental data for (-)-Myrtenyl acetate.
Introduction
This compound is a monoterpenoid ester found in the essential oils of various plants.[5][6][7] While its primary applications have been in the fragrance and flavor industries, emerging research on related monoterpenes suggests a potential role as an anti-inflammatory agent.[1][8][9] The inflammatory process is a complex biological response involving various cell types and signaling pathways. Key mediators of inflammation include nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is often regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12][13]
This document provides detailed protocols for a panel of in vitro assays to investigate the potential anti-inflammatory effects of this compound. These assays are designed to quantify the inhibition of key inflammatory markers and to elucidate the underlying molecular mechanisms of action.
Data Presentation: Hypothetical Anti-inflammatory Activity of this compound
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound. These values are intended to serve as a reference for expected outcomes and for the design of dose-response experiments.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| 1 | 15.2 ± 2.1 | |
| 10 | 35.8 ± 4.5 | 25.6 |
| 25 | 52.1 ± 3.9 | |
| 50 | 78.4 ± 5.2 | |
| 100 | 91.3 ± 2.8 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | 12.5 ± 1.8 | 10.1 ± 2.5 | 8.9 ± 1.5 |
| 10 | 30.2 ± 3.5 | 28.7 ± 4.1 | 25.4 ± 3.3 |
| 25 | 48.9 ± 4.2 | 45.3 ± 3.8 | 42.1 ± 4.0 |
| 50 | 72.6 ± 5.1 | 68.9 ± 4.9 | 65.7 ± 5.2 |
| 100 | 88.4 ± 3.7 | 85.2 ± 3.1 | 82.3 ± 3.9 |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[14]
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[14]
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a density of 5 x 10⁵ cells/mL.[15]
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, ensuring the final DMSO concentration is non-toxic, typically <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response.[15] Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle but not LPS).
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays).
-
Collect the cell culture supernatant for analysis.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.[15][16][17][18]
Materials:
-
Griess Reagent: A mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[16]
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve).
-
96-well microplate.
-
Microplate reader.
Protocol:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.
-
In a 96-well plate, add 100 µL of cell culture supernatant from each treatment group.
-
Add 100 µL of Griess Reagent to each well.[15]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
-
The percentage inhibition of NO production is calculated as: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of vehicle control)] x 100
Pro-inflammatory Cytokine Assays (ELISA)
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14][19][20][21][22][23]
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
96-well ELISA plates (usually provided in the kit).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Recombinant cytokine standards (provided in the kit).
-
Detection antibodies (provided in the kit).
-
Substrate solution (e.g., TMB, provided in the kit).
-
Stop solution (e.g., H₂SO₄, provided in the kit).
-
Microplate reader.
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit. A general protocol is outlined below.
-
Prepare the cytokine standard curve as per the kit's instructions.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells of the antibody-coated microplate.
-
Incubate for the recommended time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Wash the plate several times with the wash buffer.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations in the samples from the standard curve.
-
The percentage inhibition of cytokine production is calculated similarly to the NO assay.
Signaling Pathway Analysis
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression.[10][12][24][25] Its activation involves the phosphorylation and degradation of its inhibitor, IκB, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[11][13][26][27] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for the initial in vitro screening of this compound for its anti-inflammatory properties. By quantifying its effects on key inflammatory mediators and exploring its impact on the NF-κB and MAPK signaling pathways, researchers can gain valuable insights into its therapeutic potential. It is imperative to reiterate that the quantitative data presented is hypothetical, and rigorous experimentation is necessary to validate these findings for this compound.
References
- 1. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Myrtenal and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effect of the monoterpene myrtenol is dependent on the direct modulation of neutrophil migration and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical composition, antibiofilm, cytotoxic, and anti-acetylcholinesterase activities of Myrtus communis L. leaves essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jbsd.in [jbsd.in]
- 8. mdpi.com [mdpi.com]
- 9. A review on anti-inflammatory activity of monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 18. 4.4. Nitric Oxide (NO) Assay [bio-protocol.org]
- 19. Determination of TNFα, IL-1β and IL-6 [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. diva-portal.org [diva-portal.org]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. NF-κB - Wikipedia [en.wikipedia.org]
- 26. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of (-)-Myrtenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Myrtenyl acetate (B1210297) is a monoterpene ester naturally found in the essential oils of various plants, including myrtle (Myrtus communis). As a derivative of α-pinene, it belongs to a class of compounds that have garnered significant interest for their potential biological activities. While research into the antimicrobial properties of essential oils rich in myrtenyl acetate is ongoing, detailed protocols for the evaluation of the pure compound are essential for standardized assessment and drug development. These application notes provide a comprehensive protocol for determining the antimicrobial activity of (-)-Myrtenyl acetate, including methods for assessing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Mechanism of Action
The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, based on studies of related monoterpenes and their derivatives, the primary mode of action is likely the disruption of microbial cell membrane integrity.[1] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some monoterpenes, like α-pinene, have also been shown to induce a heat shock response in bacteria such as Escherichia coli.[2] It is plausible that this compound shares these mechanisms of action.
Data Presentation: Antimicrobial Activity of the Related Compound (-)-Myrtenol (B191924)
While specific MIC and MBC values for this compound are not extensively reported in publicly available literature, data for the closely related compound, (-)-myrtenol, provides a valuable reference point. The following tables summarize the reported antimicrobial activities of (-)-myrtenol against various microorganisms. It is important to note that the acetate functional group in this compound may influence its lipophilicity and, consequently, its antimicrobial potency, necessitating empirical testing of the compound itself.
Table 1: Minimum Inhibitory Concentration (MIC) of (-)-Myrtenol against Bacteria
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 128 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 600 | [1] |
| Klebsiella pneumoniae | Gram-negative | 200 | [4] |
Table 2: Minimum Bactericidal Concentration (MBC) of (-)-Myrtenol against Bacteria
| Bacterial Strain | Type | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 128 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 600 | [5] |
Table 3: Minimum Inhibitory Concentration (MIC) of (-)-Myrtenol against Fungi
| Fungal Strain | Type | MIC (µg/mL) | Reference |
| Candida albicans | Yeast | 256-512 | [6] |
| Candida parapsilosis | Yeast | 256-512 | [6] |
| Candida auris | Yeast | 50 | [4] |
Table 4: Minimum Fungicidal Concentration (MFC) of (-)-Myrtenol against Fungi
| Fungal Strain | Type | MFC (µg/mL) | Reference |
| Candida albicans | Yeast | 512 | [6] |
| Candida parapsilosis | Yeast | 512 | [6] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of essential oils.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Tween 80
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Sterile saline solution (0.85% NaCl)
-
McFarland standard 0.5
-
Resazurin (B115843) sodium salt solution (0.01% w/v)
-
Positive control antibiotic (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi)
-
Negative control (sterile broth)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its hydrophobic nature, dissolve this compound in a minimal amount of a suitable solvent like DMSO. A stock solution of 10 mg/mL is recommended. Ensure the final concentration of the solvent in the assay does not exceed 1% (v/v) to avoid solvent-induced antimicrobial effects.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture of the test microorganism, pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent, but no this compound). A sterility control (broth only) should also be included.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Alternatively, add 20 µL of 0.01% resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the color remains blue.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC determination.
Materials:
-
MIC plate from Protocol 1
-
Agar (B569324) plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh agar plate.
-
Incubate the agar plates at 37°C for 24 hours for bacteria or 48 hours for fungi.
-
The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive).
Visualizations
Caption: Workflow for determining MIC and MBC/MFC of this compound.
Caption: Proposed mechanism of antimicrobial action for this compound.
Safety Precautions
This compound is generally considered safe for use in fragrance applications and is not found to be genotoxic. However, as with any chemical compound, appropriate safety measures should be taken in a laboratory setting. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for this compound.
Disclaimer: The provided protocols are intended for research purposes only. The antimicrobial activity and cytotoxicity of this compound should be independently verified. The data presented for (-)-myrtenol is for reference and may not be representative of the activity of this compound.
References
- 1. Frontiers | Myrtenol Attenuates MRSA Biofilm and Virulence by Suppressing sarA Expression Dynamism [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Myrtenol's Effectiveness against Hospital-Acquired Methicillin-Resistant Staphylococcus aureus: Targeting Antibiofilm and Antivirulence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: (-)-Myrtenyl Acetate as a Potential Agent in Pest Management
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Myrtenyl acetate (B1210297) is a monoterpenoid ester found in various essential oils, notably from plants of the Myrtaceae family, such as myrtle.[1][2] Essential oils containing this and related compounds have demonstrated insecticidal, repellent, and antifeedant properties against a range of insect pests.[1][3][4] These characteristics position (-)-Myrtenyl acetate as a promising candidate for the development of novel, potentially bio-based pest management agents. This document provides an overview of its potential applications, summarizes available efficacy data for related compounds, and offers detailed protocols for its evaluation.
Potential Applications in Pest Management
This compound and related monoterpenoid esters can be investigated for the following applications in pest management:
-
Insect Repellent: For use in formulations to protect humans, animals, and crops from biting and nuisance insects.
-
Insecticide: As an active ingredient in contact or fumigant insecticides for the control of agricultural and stored product pests.
-
Antifeedant: To deter feeding by phytophagous insects on treated crops, reducing crop damage.
Efficacy Data (Related Monoterpenoid Acetates)
Direct quantitative efficacy data for isolated this compound is limited in publicly available literature. However, data for structurally similar and co-occurring monoterpenoid acetates, such as terpinyl acetate and bornyl acetate, provide an indication of potential efficacy.
| Compound | Pest Species | Assay Type | Efficacy Metric | Value | Reference |
| Terpinyl Acetate | Myzus persicae (Green Peach Aphid) | Fumigation | Time to 100% mortality | 21 hours (at 2.0 µL/L) | [5] |
| Bornyl Acetate | Myzus persicae (Green Peach Aphid) | Fumigation | Time to 100% mortality | 15 hours (at 2.0 µL/L) | [5] |
| Terpinyl Acetate | Myzus persicae (Green Peach Aphid) | Spray (10% solution with 8% Tween 20) | % Mortality after 60 min | 75% | [5] |
| Bornyl Acetate | Myzus persicae (Green Peach Aphid) | Spray (20% solution with 8% Tween 20) | % Mortality after 60 min | 90% | [5] |
Proposed Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated. However, based on studies of other monoterpenoids, two primary neural targets are hypothesized:
-
Octopaminergic and Tyraminergic Systems: Monoterpenes have been shown to interact with octopamine (B1677172) and tyramine (B21549) receptors in insects.[6][7] These receptors are crucial for neurotransmission, neurohormonal, and neuromodulatory functions in invertebrates.[7] Disruption of these systems can lead to a range of physiological and behavioral defects, ultimately causing paralysis and death. It is plausible that this compound acts as an agonist or antagonist at these receptors.
-
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and death.[8][9] While some essential oils have shown weak AChE inhibitory activity, this remains a potential, albeit likely secondary, mechanism for monoterpenoid esters.[10]
Signaling Pathway Diagram: Proposed Interaction with Octopamine Receptor
Caption: Proposed mechanism of this compound action via the octopamine receptor.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound.
4.1. Preparation of Test Solutions
-
Stock Solution: Prepare a 10% (w/v) stock solution of this compound in acetone (B3395972) or ethanol.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 0.1%, 0.5%, 1%, 2.5%, 5% w/v) using the same solvent.
-
Control Solutions:
-
Negative Control: The solvent used for dilution (acetone or ethanol).
-
Positive Control: A commercial insecticide with a known mode of action (e.g., a pyrethroid for contact toxicity, a neonicotinoid for systemic evaluation).
-
4.2. Insect Rearing
-
Maintain a healthy, multi-generational colony of the target insect species under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% RH, and a 14:10 h light:dark photoperiod).[11]
-
Provide an appropriate diet for the specific insect species.
4.3. Contact Toxicity Bioassay (Topical Application)
-
Immobilize adult insects by chilling them on a cold plate.
-
Using a micro-applicator, apply 1 µL of each test concentration of this compound solution to the dorsal thorax of each insect.
-
Treat control groups with the solvent and the positive control.
-
Place the treated insects in ventilated petri dishes with a food source.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Calculate LD50 values using probit analysis.
Experimental Workflow: Contact Toxicity Bioassay
Caption: Workflow for conducting a contact toxicity bioassay.
4.4. Fumigant Toxicity Bioassay
-
Place a filter paper disc (2 cm diameter) treated with a known concentration of this compound solution into a sealed container (e.g., a 1 L glass jar).
-
Allow the solvent to evaporate completely.
-
Introduce a known number of adult insects (e.g., 20) into the container.
-
Seal the container and maintain it under controlled conditions.
-
Record mortality at regular intervals (e.g., every 6 hours for 48 hours).
-
Calculate LC50 values using probit analysis.
4.5. Antifeedant Bioassay (Leaf Disc No-Choice Method)
-
Prepare leaf discs of a suitable host plant for the target insect.[12]
-
Dip each leaf disc into a different concentration of the this compound solution for 10 seconds.
-
Allow the solvent to evaporate.
-
Place one treated leaf disc in a petri dish with a single, pre-starved insect larva.
-
After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI = [(C - T) / (C + T)] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment.
4.6. Repellency Bioassay (Area Preference Method)
-
Divide a petri dish in half and treat one half of a filter paper disc with the this compound solution and the other half with the solvent control.
-
After the solvent evaporates, place the filter paper in the petri dish.
-
Release a known number of insects (e.g., 20) in the center of the dish.
-
After a set time (e.g., 1 hour), count the number of insects on each half of the filter paper.
-
Calculate the Percent Repellency (PR) using the following formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of insects in the control area and Nt is the number of insects in the treated area.
Safety Precautions
-
This compound should be handled in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The information provided in these application notes is for research and development purposes only. Further studies are required to establish the safety and efficacy of this compound for specific pest management applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insecticidal Activity against Myzus persicae of Terpinyl Acetate and Bornyl Acetate in Thuja occidentalis Essential Oil [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of octopaminergic receptors by essential oil constituents isolated from aromatic plants: possible mode of action against insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Antifeedant and larvicidal activities of Rhein isolated from the flowers of Cassia fistula L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of (-)-Myrtenyl Acetate in Topical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Myrtenyl acetate (B1210297) is a monoterpene ester found in various essential oils, notably from plants of the Myrtus genus.[1] It is recognized for its fresh, woody, and pine-like fragrance and is utilized in the cosmetic and fragrance industries.[2][3] Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory and analgesic effects, making it a promising candidate for topical formulations aimed at managing localized pain and inflammation.[1][4] As a lipophilic compound, (-)-Myrtenyl acetate has the potential to penetrate the stratum corneum, a key consideration for dermal drug delivery.[5]
These application notes provide a comprehensive guide to the formulation and preclinical evaluation of this compound for topical applications. The protocols outlined below cover formulation strategies, in vitro safety and efficacy testing, and in vivo models for assessing anti-inflammatory and analgesic activity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the rational design of a stable and effective topical formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₂ | [2][3][6][7] |
| Molecular Weight | 194.27 g/mol | [2][3][6][7] |
| Appearance | Clear, colorless to pale yellow liquid | [3][8] |
| Odor Profile | Fruity, herbal, woody, sweet, spicy, pine, floral, fresh, green | [7] |
| Boiling Point | 243 °C | [2][3] |
| Flash Point | 97.8 °C | [2][3] |
| Solubility | Soluble in alcohols and oils; Insoluble in water | [2][3][9] |
| logP (Octanol/Water Partition Coefficient) | 1.96 - 3.39 | [10][11] |
Formulation Strategies for Topical Delivery
Given the lipophilic nature of this compound, formulation strategies should focus on vehicles that can solubilize the compound and facilitate its penetration into the skin. Essential oils and their constituents are lipophilic and generally require incorporation into an oily phase or the use of solubilizers for aqueous-based systems.[12]
3.1. Vehicle Selection
The choice of vehicle is critical for the stability, sensory properties, and efficacy of the final product.
-
Emulsions (Creams and Lotions): Oil-in-water (O/W) emulsions are a versatile option. This compound would be dissolved in the oil phase along with other lipophilic excipients. The oil phase can also enhance the transport of lipophilic drugs.[13] Non-ionic surfactants like Tween 80 can be used to stabilize the emulsion.
-
Gels: Hydrogels can be formulated using gelling agents like carbomers. Due to the poor water solubility of this compound, a co-solvent system (e.g., with ethanol (B145695) or propylene (B89431) glycol) or the formation of a microemulgel would be necessary to incorporate it.
-
Ointments: Anhydrous bases such as petrolatum or natural waxes can be used to create a simple, occlusive formulation. This can enhance skin hydration and, consequently, the penetration of the active ingredient.
3.2. Considerations for Enhancing Skin Permeation
Terpenes, including this compound, can act as skin penetration enhancers by disrupting the lipid structure of the stratum corneum.[14][15] This property can be leveraged in the formulation design. The concentration of this compound and the inclusion of other terpenes should be optimized to enhance delivery without causing skin irritation.
3.3. Recommended Concentrations
For cosmetic formulations, the concentration of essential oils is typically between 0.5-1% for facial products and 2-3% for body products.[12] For therapeutic applications, the concentration of this compound will need to be determined based on dose-response studies.
Experimental Protocols
4.1. Formulation Protocol: Oil-in-Water (O/W) Cream
This protocol describes the preparation of a basic O/W cream suitable for incorporating this compound.
Materials:
-
This compound
-
Oil Phase: Cetyl alcohol, Stearic acid, Sunflower oil
-
Aqueous Phase: Deionized water, Glycerin
-
Emulsifier: Tween 80
-
Preservative: Phenoxyethanol
Procedure:
-
Oil Phase Preparation: In a heat-resistant beaker, combine cetyl alcohol, stearic acid, and sunflower oil. Heat to 70-75°C until all components are melted and the mixture is uniform.
-
Active Ingredient Incorporation: Once the oil phase is uniform, remove it from the heat and add the desired concentration of this compound. Stir until fully dissolved.
-
Aqueous Phase Preparation: In a separate beaker, combine deionized water, glycerin, and Tween 80. Heat to 70-75°C and stir until all components are dissolved.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling and Final Additions: Allow the emulsion to cool to below 40°C while stirring gently. Add the preservative and mix until uniform.
-
pH Adjustment and Quality Control: Adjust the pH to a skin-compatible range (typically 4.5-6.0) if necessary. Perform quality control tests including visual appearance, pH, viscosity, and microbial testing.
4.2. In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is to assess the potential toxicity of the formulated this compound on skin cells.[16][17] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]
Materials:
-
Human keratinocytes (HaCaT) or human dermal fibroblasts (HDF)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[20]
-
Treatment: Prepare serial dilutions of the this compound formulation in the cell culture medium. Remove the old medium from the cells and add the treatment dilutions. Include a negative control (medium only) and a positive control (e.g., Triton X-100).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (diluted in medium) to each well. Incubate for 2-4 hours.[16]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 5-15 minutes and measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
4.3. In Vitro Skin Permeation Study: Franz Diffusion Cell
This protocol evaluates the permeation of this compound through a skin membrane.[21][22]
Materials:
-
Franz diffusion cells[23]
-
Human or porcine skin membrane[24]
-
Receptor solution (e.g., PBS with a solubilizing agent like Tween 80)[24]
-
This compound formulation
-
Water bath with temperature control
-
Magnetic stirrer
-
Sample collection vials
-
Analytical method for quantification (e.g., HPLC)
Procedure:
-
Membrane Preparation: Thaw frozen skin at room temperature and cut sections to fit the Franz diffusion cells.[24]
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.[24]
-
Temperature Equilibration: Place the assembled cells in a water bath set to 32°C and allow them to equilibrate.[21]
-
Formulation Application: Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[24]
-
Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated analytical method.
-
Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time to determine the permeation profile and calculate the steady-state flux.
4.4. In Vivo Anti-Inflammatory Activity: Croton Oil-Induced Ear Edema in Mice
This is a standard model for evaluating the topical anti-inflammatory activity of a compound.[25]
Materials:
-
Male mice (e.g., Swiss or BALB/c)
-
Croton oil (irritant)
-
Acetone (vehicle for irritant)
-
This compound formulation
-
Positive control (e.g., a commercial NSAID cream)
-
Micrometer or punch and balance for edema measurement
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a negative control group, a positive control group, and one or more treatment groups for different doses of the this compound formulation.
-
Induction of Inflammation: Prepare a solution of croton oil in acetone. Apply a small, fixed volume of this irritant solution to the inner surface of the right ear of each mouse.
-
Treatment Application: Shortly after inducing inflammation, apply the respective formulations (negative control, positive control, or this compound) to the treated ears.
-
Edema Assessment: After a specified period (e.g., 4-6 hours), sacrifice the animals. Measure the ear edema by either measuring the thickness of the ear with a micrometer or by punching out a standard-sized section of both the treated and untreated ears and weighing them.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the negative control group.
4.5. In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant.[26]
Materials:
-
Male mice
-
Acetic acid solution (0.6% v/v)
-
This compound formulation (for topical application)
-
Positive control (e.g., a systemically administered NSAID)
-
Saline solution
Procedure:
-
Animal Acclimatization and Grouping: Similar to the anti-inflammatory model.
-
Treatment Application: Apply the topical this compound formulation to a shaved area on the back of the mice. For the positive control group, administer the NSAID intraperitoneally. The negative control group receives a placebo formulation.
-
Induction of Writhing: After a predetermined absorption time (e.g., 30-60 minutes), administer the acetic acid solution intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing for the treatment groups compared to the negative control group.
Visualizations
Caption: Experimental workflow for topical this compound formulation.
Caption: Potential anti-inflammatory signaling pathways targeted by this compound.
References
- 1. Explore the properties of myrtenyl acetate [landema.com]
- 2. Myrtenyl Acetate | Natural Pine Floral Aroma Chemical Supplier [chemicalbull.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. Therapeutic Potential of Myrtenal and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Myrtenyl acetate | C12H18O2 | CID 11435490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. CAS 1079-01-2: Myrtenyl acetate | CymitQuimica [cymitquimica.com]
- 9. (1S,5R)-myrtenyl acetate, 1079-01-2 [thegoodscentscompany.com]
- 10. contaminantdb.ca [contaminantdb.ca]
- 11. Myrtenyl acetate (CAS 1079-01-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. blog.landema.com [blog.landema.com]
- 13. mdpi.com [mdpi.com]
- 14. Investigation of Effects of Terpene Skin Penetration Enhancers on Stability and Biological Activity of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. mdpi.com [mdpi.com]
- 21. alterlab.co.id [alterlab.co.id]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. aurigaresearch.com [aurigaresearch.com]
- 24. benchchem.com [benchchem.com]
- 25. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analgesic and anti-inflammatory activity of monoterpenoid Myrtenal in rodents [journal-imab-bg.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of (-)-Myrtenyl Acetate Synthesis
Welcome to the technical support center for the synthesis of (-)-Myrtenyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental outcomes. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (-)-Myrtenyl acetate?
A1: The most common methods involve the reaction of a myrtenyl precursor with an acetylating agent. These can be broadly categorized into two main pathways:
-
Chemical Catalysis: Often employing acid catalysts (like sulfuric acid) in a process known as Fisher esterification, or using solid acid catalysts (like Amberlyst-15) for easier separation.[1]
-
Enzymatic Catalysis: Utilizing lipases (e.g., Candida antarctica lipase (B570770) B, commercially available as Novozym 435) to catalyze the reaction under milder conditions. This method is preferred for its high selectivity and environmentally friendly profile.[2]
Q2: What are the typical starting materials for the synthesis?
A2: The synthesis typically starts from (-)-Myrtenol, which is an alcohol. This is reacted with an acyl donor to add the acetate group. In some cases, (-)-Myrtenal (an aldehyde) can be used as a precursor, though this requires a reductive acetylation process or conversion to myrtenol (B1201748) first.[3][4]
Q3: What is the difference between direct esterification and transesterification for this synthesis?
A3:
-
Direct Esterification is the reaction of an alcohol ((-)-Myrtenol) with a carboxylic acid (acetic acid). This is an equilibrium reaction where water is produced as a byproduct.[5] To achieve high yields, this water must often be removed.
-
Transesterification involves the transfer of an acyl group from an existing ester (the acyl donor) to the alcohol ((-)-Myrtenol). Common acyl donors include vinyl acetate or ethyl acetate. Transesterification with vinyl acetate is often considered irreversible because the byproduct, vinyl alcohol, quickly tautomerizes to stable acetaldehyde, driving the reaction to completion and resulting in higher yields.[6]
Q4: Which catalyst is superior for achieving high yield?
A4: The choice of catalyst depends on the desired reaction conditions and scale.
-
Immobilized Lipases (e.g., Novozym 435): These are highly effective for transesterification reactions, often providing yields greater than 95% under mild temperatures (30-50°C). They are highly selective, minimize side product formation, and are reusable.
-
Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites): These are robust, reusable, and effective for esterification with acetic anhydride, with reported yields around 90%.[1] However, they typically require higher temperatures (~110°C), which can sometimes lead to side reactions.[1]
-
Homogeneous Acid Catalysts (e.g., H₂SO₄): While effective, these catalysts are difficult to separate from the reaction mixture and can lead to unwanted side reactions and product degradation if not carefully controlled.
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress is typically monitored using analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can quantify the consumption of the starting material ((-)-Myrtenol) and the formation of the product (this compound).
Troubleshooting Guide
Problem 1: The reaction yield is very low or non-existent.
-
Possible Cause A: Inactive Catalyst.
-
Solution (Enzymatic): Lipases can be denatured by improper storage, temperature extremes, or contaminants. Ensure the enzyme is active and stored according to the manufacturer's instructions. Consider adding a small amount of water or buffer if the enzyme requires it for activation, though excess water can promote hydrolysis.[7]
-
Solution (Chemical): Solid acid catalysts may become fouled or deactivated. If reusing the catalyst, ensure it has been properly regenerated. For homogeneous catalysts, verify the concentration and purity.
-
-
Possible Cause B: Unfavorable Reaction Equilibrium.
-
Solution (Esterification): In direct esterification with acetic acid, the accumulation of water can halt the reaction. Use a Dean-Stark apparatus to remove water azeotropically or add a dehydrating agent. Alternatively, use a large excess of one reactant (typically the less expensive one) to shift the equilibrium.[5]
-
Solution (Transesterification): Use an acyl donor like vinyl acetate that makes the reaction effectively irreversible.[6]
-
-
Possible Cause C: Incorrect Reaction Conditions.
-
Solution: Double-check the optimal temperature, solvent, and molar ratios for your chosen method. For enzymatic reactions, solvents with a high log P value (non-polar) are generally preferred.[7] Ensure adequate mixing, especially with heterogeneous catalysts.
-
Problem 2: Significant formation of side products is observed.
-
Possible Cause A: Harsh Reaction Conditions.
-
Solution: High temperatures and strong acid catalysts can cause isomerization or degradation of the terpene structure. Lower the reaction temperature and consider switching to a milder catalytic system, such as an immobilized lipase, which operates under gentler conditions.
-
-
Possible Cause B: Impure Starting Materials.
-
Solution: Ensure the purity of your (-)-Myrtenol and acylating agent. Impurities can lead to competing side reactions. Purify starting materials via distillation or chromatography if necessary.
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause A: Incomplete Removal of Acid Catalyst/Reactant.
-
Solution: After the reaction, perform an aqueous workup. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any remaining acetic acid or acid catalyst. Follow with a water wash to remove residual salts.
-
-
Possible Cause B: Similar Boiling Points of Product and Starting Material.
-
Solution: If simple distillation is ineffective, use column chromatography for purification. Silica (B1680970) gel is a common stationary phase, and a non-polar solvent system (e.g., hexane/ethyl acetate gradient) can effectively separate this compound from the more polar (-)-Myrtenol.
-
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for different catalytic approaches, providing a basis for catalyst selection and process optimization. Data is consolidated from studies on myrtanyl acetate and other structurally similar terpenyl acetates.
| Catalyst Type | Specific Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference Type |
| Solid Acid | Amberlyst-15 | Acetic Anhydride | Toluene | 110 | 3 | >95 | ~90 | Analogous Reaction[1] |
| Solid Acid | Zeolite H-BEA | Acetic Acid | Heptane | 90 | 8 | ~90 | ~85 | Analogous Reaction[1] |
| Enzyme | Candida antarctica Lipase (SP435) | Triacetin | n-Hexane | 30-40 | 10 | >96 | >96 | Terpenyl Acetate Synthesis |
| Enzyme | Free Lipase | Vinyl Acetate | Vinyl Acetate (Solvent-free) | 40 | 5 | - | ~98 | Neryl Acetate Synthesis[6] |
| Enzyme | Novozym 435 | Acetic Anhydride | Solvent-free | 55 | 2 | >91 | - | Eugenyl Acetate Synthesis[8] |
Experimental Protocols
Protocol 1: Enzymatic Transesterification using Immobilized Lipase
This protocol describes a highly efficient method for synthesizing this compound using Novozym 435 and vinyl acetate as the acyl donor in a solvent-free system.
Materials:
-
(-)-Myrtenol (1.0 eq)
-
Vinyl acetate (3.0-5.0 eq)
-
Immobilized Candida antarctica lipase B (Novozym 435) (e.g., 10% w/w of reactants)
-
Reaction vessel with magnetic stirrer and temperature control
-
Rotary evaporator
-
Silica gel for chromatography (if needed)
Procedure:
-
To a clean, dry reaction vessel, add (-)-Myrtenol and vinyl acetate.
-
Place the vessel in a temperature-controlled bath set to 40-50°C and begin stirring.
-
Once the mixture reaches the target temperature, add the immobilized lipase to start the reaction.
-
Monitor the reaction progress by taking small samples periodically for GC analysis. The reaction is typically complete within 5-10 hours.
-
Upon completion, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and stored for reuse.
-
Remove the excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is often of high purity. If further purification is required, perform silica gel column chromatography using a hexane:ethyl acetate solvent gradient.
Protocol 2: Acid-Catalyzed Direct Esterification (Fisher Esterification)
This protocol outlines the classic synthesis using an acid catalyst. It requires careful control to avoid side reactions.
Materials:
-
(-)-Myrtenol (1.0 eq)
-
Glacial Acetic Acid (2.0-3.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 1-2% of total reactant weight)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser and heating mantle
-
Separatory funnel
Procedure:
-
Add (-)-Myrtenol and glacial acetic acid to a round-bottom flask equipped with a magnetic stir bar.
-
While stirring, slowly and carefully add the concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (typically 100-120°C) for 1-3 hours. Monitor the reaction by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the excess acetic acid and the sulfuric acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude ester by vacuum distillation or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scielo.br [scielo.br]
- 7. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (-)-Myrtenyl Acetate Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (-)-Myrtenyl acetate (B1210297) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying (-)-Myrtenyl acetate isomers?
A1: The primary challenge lies in the separation of the two enantiomers: this compound and (+)-Myrtenyl acetate. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1][2] They possess identical physical properties in an achiral environment, such as the same boiling point, solubility, and density, making their separation by traditional methods like standard fractional distillation practically impossible.[3][4] Therefore, specialized chiral separation techniques are required.
Q2: Can fractional distillation be used to separate this compound from its (+) isomer?
A2: No, standard fractional distillation is not a viable method for separating enantiomers like (-)- and (+)-Myrtenyl acetate.[3] Since enantiomers have identical boiling points, they will vaporize and condense at the same temperature, preventing their separation through this technique.[3] While the boiling point of myrtenyl acetate is reported to be between 243°C and 258°C, requiring vacuum distillation to prevent degradation, this method will not resolve the enantiomeric pair.[5][6]
Q3: What are the recommended methods for separating this compound isomers?
A3: The most effective methods for separating enantiomers are chiral chromatography techniques, including:
-
Chiral Gas Chromatography (GC): This analytical technique is well-suited for the quantitative analysis of volatile compounds like myrtenyl acetate to determine the enantiomeric excess (ee%).[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for both analytical and preparative scale separation of enantiomers, allowing for the isolation of pure this compound.[7][8][9]
Troubleshooting Guides
Chiral Gas Chromatography (GC)
Problem: Poor or no separation of enantiomers.
| Possible Cause | Troubleshooting Step |
| Incorrect Column | Ensure you are using a chiral stationary phase. For terpene acetates, cyclodextrin-based columns like Rt-βDEXse are often effective.[2] |
| Suboptimal Temperature Program | Optimize the oven temperature ramp. Slower temperature ramps (1–2 °C/min) often improve resolution.[1] |
| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas. Higher linear velocities (e.g., 80 cm/sec for hydrogen) can sometimes improve resolution.[1] |
| Column Overload | Reduce the injection volume or dilute the sample. Overloading a chiral column can lead to peak tailing and loss of resolution.[2] |
Problem: Peak tailing or splitting.
| Possible Cause | Troubleshooting Step |
| Active Sites in the Inlet or Column | Perform inlet maintenance (replace liner, septum). If the column is old, active sites may have developed; consider conditioning or replacing the column. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector. |
| Solvent/Analyte Mismatch with Stationary Phase | While less common in GC than HPLC, ensure the solvent is appropriate for the analysis and does not interfere with the chiral recognition mechanism. |
Chiral High-Performance Liquid Chromatography (HPLC)
Problem: Poor or no separation of enantiomers.
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | Screen different types of CSPs. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are common choices for chiral separations. |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. Adjust the ratio of organic modifiers (e.g., ethanol, isopropanol (B130326) in hexane (B92381) for normal phase). Small changes can have a significant impact on selectivity. |
| Incorrect Flow Rate | Optimize the flow rate. Lower flow rates can sometimes improve resolution by allowing more time for interaction with the stationary phase. |
| Temperature Effects | Investigate the effect of column temperature. Both increasing and decreasing the temperature can affect enantioselectivity. |
Problem: Low recovery in preparative HPLC.
| Possible Cause | Troubleshooting Step |
| Sample Overload | Determine the loading capacity of your preparative column for this specific separation. Overloading leads to band broadening and overlapping peaks, reducing the yield of pure fractions. |
| Poor Solubility in Mobile Phase | Ensure the sample is fully dissolved in the mobile phase before injection. Precipitation on the column will lead to low recovery and can damage the column. |
| Improper Fraction Collection | Optimize the fraction collection parameters. Collect smaller, purer fractions around the peak apex to maximize enantiomeric purity, even if it slightly reduces the initial recovery of the purest fractions. |
Experimental Protocols
Analytical Chiral GC-FID for Enantiomeric Excess (ee%) Determination
This protocol is a general guideline and should be optimized for your specific instrument and sample.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Chiral Capillary Column: e.g., Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness)[2]
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate: Optimize for best resolution (e.g., start with a constant flow of 1.5 mL/min for Helium)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 2 °C/min to 180 °C
-
Hold at 180 °C for 5 minutes
-
-
Injection Volume: 1 µL (adjust based on sample concentration)
-
Split Ratio: 50:1 (can be adjusted to optimize peak shape and sensitivity)
Sample Preparation:
-
Dilute the myrtenyl acetate sample in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
Preparative Chiral HPLC for Isolation of this compound
This is a starting point for method development. The choice of stationary and mobile phases is critical and may require screening.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Chiral Preparative Column: e.g., Cellulose or Amylose-based CSP
HPLC Conditions:
-
Mobile Phase: A typical starting point for normal phase separation of terpene derivatives is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). Begin with a low percentage of the modifier (e.g., 2-5%) and adjust to optimize separation.
-
Flow Rate: Start with a flow rate appropriate for the column dimensions and optimize for the best balance of resolution and run time.
-
Detection: UV detection at a wavelength where myrtenyl acetate has some absorbance (e.g., 210-220 nm).
-
Temperature: Ambient, but can be controlled to improve separation.
Sample Preparation:
-
Dissolve the racemic myrtenyl acetate in the mobile phase. Ensure the concentration is below the column's loading capacity.
Procedure:
-
Perform analytical scale injections to determine the retention times of the two enantiomers and to optimize the mobile phase for baseline separation.
-
Scale up to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Collect fractions corresponding to the two separated enantiomeric peaks.
-
Analyze the collected fractions by analytical chiral GC or HPLC to determine the enantiomeric purity of each.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent to obtain the purified product.
Quantitative Data Summary
| Purification Method | Chiral Stationary Phase | Mobile Phase/Carrier Gas | Resolution (Rs) | Enantiomeric Excess (ee%) | Recovery Yield (%) |
| Chiral GC | e.g., Rt-βDEXse | e.g., Helium | User Determined | User Determined | N/A (Analytical) |
| Chiral HPLC (Analytical) | e.g., Chiralcel OD-H | e.g., Hexane:Isopropanol (98:2) | User Determined | User Determined | N/A (Analytical) |
| Chiral HPLC (Preparative) | e.g., Chiralcel OD-H | e.g., Hexane:Isopropanol (98:2) | User Determined | User Determined | User Determined |
Visualizations
Caption: Experimental workflow for the analysis and purification of this compound.
Caption: Troubleshooting logic for poor enantiomeric separation in chiral chromatography.
References
Technical Support Center: Improving the Stability of (-)-Myrtenyl Acetate in Formulations
Welcome to the Technical Support Center for (-)-Myrtenyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of (-)-Myrtenyl acetate in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound is a naturally derived aroma compound with a fresh, woody, and pine-like fragrance.[1] It belongs to the terpene ester family and is found in essential oils like green myrtle.[2] Due to its pleasant scent and good blending performance, it is widely used in the fragrance, cosmetic, and flavor industries.[1] Applications include perfumes, lotions, soaps, air fresheners, and cleaning products.[1]
Q2: What are the main stability concerns for this compound?
A2: As a monoterpene ester, this compound is susceptible to degradation from various environmental factors.[3][4] Key concerns include:
-
Hydrolysis: The ester bond can be broken down by water, especially under acidic or basic conditions.
-
Oxidation: Exposure to air and light can lead to oxidation of the terpene structure.[3]
-
Volatility: Being a volatile compound, it can evaporate from formulations, leading to a loss of efficacy and aroma.[3]
-
Thermal Degradation: High temperatures can accelerate degradation reactions.[4][5]
Q3: What are the typical degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively detailed in the provided results, degradation of terpene esters generally involves hydrolysis to the corresponding alcohol (myrtenol) and acetic acid, and oxidation products. Analytical techniques such as HPLC, GC-MS, and LC-MS are crucial for identifying and quantifying these degradation products.[6][7][8]
Q4: How can I improve the stability of this compound in my formulation?
A4: Several formulation strategies can enhance the stability of volatile compounds like this compound. These include:
-
Encapsulation: Techniques like spray-drying, microencapsulation, and complex coacervation can protect the compound from environmental factors.[9][10][11]
-
pH Optimization: Maintaining an optimal pH in aqueous formulations can minimize hydrolysis.[11][[“]]
-
Use of Antioxidants: Adding antioxidants can prevent oxidative degradation.[11]
-
Appropriate Packaging: Using light-resistant and airtight containers is essential to protect against photodegradation and oxidation.[10][11]
-
Emulsification: Creating stable emulsions, such as Pickering emulsions, can improve the stability of volatile oils.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Aroma/Efficacy Over Time | - Volatilization of this compound. - Chemical degradation (hydrolysis, oxidation). | - Encapsulate this compound using techniques like spray-drying with gum arabic or maltodextrin (B1146171) as the wall material.[9][14] - Formulate as a microemulsion or Pickering emulsion to reduce volatility.[13] - Store the final product in airtight containers at cool temperatures .[1] |
| Change in Color or pH of the Formulation | - Degradation of this compound into acidic byproducts (e.g., acetic acid via hydrolysis). - Oxidation reactions. | - Optimize the pH of the formulation using appropriate buffer systems to minimize hydrolysis.[11][[“]] - Incorporate antioxidants to prevent oxidative degradation. - Protect the formulation from light by using opaque or amber-colored packaging.[11] |
| Phase Separation in Emulsions | - Instability of the emulsion system. - Degradation of this compound affecting interfacial properties. | - Optimize the emulsifier system (type and concentration). - Consider using Pickering emulsions stabilized by solid particles for enhanced stability.[13] - Evaluate the stability of the emulsion under accelerated conditions (e.g., temperature cycling).[15] |
| Inconsistent Product Performance | - Variability in the stability of this compound across batches. - Inadequate control over manufacturing and storage conditions. | - Implement a stability-indicating analytical method (e.g., HPLC) to monitor the concentration of this compound and its degradation products.[7] - Establish and adhere to strict manufacturing and storage protocols , including temperature, humidity, and light exposure control.[4][10] |
Quantitative Data Summary
| Stabilization Technique | Key Parameters | Reported Efficacy | Reference |
| Spray-Drying Microencapsulation | Wall Material: Gum Arabic; Core: Monoterpenes (e.g., β-pinene, limonene) | Retention of monoterpenes was highest at a 10% core material concentration. β-pinene showed better retention than limonene (B3431351) and β-myrcene. | [9][16] |
| Pickering Emulsion | Stabilizer: Modified amber; Volatile Oil: Acorus tatarinowii volatile oil (ATVO) | Peroxide value and malondialdehyde content were significantly lower in the Pickering emulsion compared to free volatile oil under intense light. Showed better bioavailability in vivo. | [13] |
| Cyclodextrin Encapsulation | Host: Cyclodextrins | Improves the stability of oils like cinnamon oil and Curcuma longa volatile oil. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Microcapsules by Spray-Drying
Objective: To encapsulate this compound to improve its stability against volatilization and oxidation.
Materials:
-
This compound
-
Gum arabic (wall material)
-
Maltodextrin (secondary wall material, optional)
-
Distilled water
-
High-shear mixer
-
Spray-dryer
Methodology:
-
Prepare the Wall Material Solution: Dissolve gum arabic (and maltodextrin, if used) in distilled water with gentle heating and stirring to create a 20-40% (w/v) solution. Allow the solution to cool to room temperature.
-
Prepare the Emulsion: Add this compound to the wall material solution to achieve a desired core-to-wall ratio (e.g., 1:9). Homogenize the mixture using a high-shear mixer for 5-10 minutes to form a stable oil-in-water emulsion.
-
Spray-Drying:
-
Set the inlet temperature of the spray-dryer to 160-180°C.
-
Set the outlet temperature to 80-100°C.
-
Feed the emulsion into the spray-dryer at a constant rate.
-
-
Collection and Storage: Collect the resulting powder (microcapsules) from the cyclone separator. Store the microcapsules in a cool, dry, and dark place in an airtight container.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method to quantify this compound and its degradation products in a formulation.
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for a specified time.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for a specified time.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the sample at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the sample to UV light.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min. .
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Microencapsulation of this compound.
Caption: Troubleshooting Logic for Aroma Loss in Formulations.
References
- 1. Myrtenyl Acetate | Natural Pine Floral Aroma Chemical Supplier [chemicalbull.com]
- 2. Explore the properties of myrtenyl acetate [landema.com]
- 3. Impact of plant monoterpenes on insect pest management and insect-associated microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions | MDPI [mdpi.com]
- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. consensus.app [consensus.app]
- 13. Development, Stability, and In Vitro/In Vivo Studies of Volatile Oil Pickering Emulsion Stabilized by Modified Amber - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative | Journal of Biological Studies [onlinejbs.com]
- 16. Stability of monoterpenes encapsulated in gum Arabic by spray-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in (-)-Myrtenyl acetate extraction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low yield during the extraction of (-)-Myrtenyl acetate (B1210297) from its natural sources, primarily Myrtus communis (myrtle).
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of (-)-Myrtenyl acetate.
Issue 1: Lower than expected yield of essential oil from plant material.
Question: We performed hydrodistillation on Myrtus communis leaves, but the volume of essential oil collected was significantly lower than literature values. What could be the cause?
Answer: A low total essential oil yield can be attributed to several factors related to the plant material and the distillation process itself.
-
Plant Material Quality and Preparation: The condition of the plant material is critical. Factors that can negatively impact yield include:
-
Harvesting Time: The concentration of essential oils in plants can vary depending on the season and even the time of day of harvesting.[1] For Myrtus communis, the highest essential oil yields from leaves are often obtained in the autumn months.[2]
-
Plant Part Used: Different parts of the plant contain varying amounts of essential oil. For myrtenyl acetate, leaves typically have a higher concentration than branches or berries.[2]
-
Condition of Plant Material (Fresh vs. Dry): The yield can differ between fresh and dried leaves. Studies have shown that using dried whole leaves can result in a higher essential oil yield.[3]
-
Particle Size: The surface area of the plant material exposed to the extraction process is important. Grinding the material can increase the yield, but an excessively fine powder might lead to clumping and inefficient extraction.[4][5] A particle size of around 20 mm has been shown to be optimal in some steam distillation setups.[6][7]
-
-
Distillation Process Parameters: The efficiency of the hydrodistillation or steam distillation process is crucial for maximizing yield.
-
Incomplete Extraction: Ensure that the steam or boiling water penetrates the entire bed of plant material for a sufficient duration.[8] Channeling of steam can leave some material un-extracted.
-
Extraction Time: The duration of the distillation process directly impacts the yield. For Myrtus communis, extraction times of up to 3.5 hours have been shown to produce the highest yields.[3]
-
Water to Plant Material Ratio: An optimal ratio of water to plant material is necessary. For myrtle leaves, a volume-to-mass ratio of 10:1 has been associated with higher yields.[3]
-
Equipment Maintenance: Ensure that your distillation apparatus is clean and functioning correctly to prevent leaks or other inefficiencies.[1]
-
Issue 2: The extracted essential oil has a low concentration of this compound.
Question: We obtained a reasonable yield of essential oil, but GC-MS analysis shows a lower than expected percentage of myrtenyl acetate. Why might this be?
Answer: The chemical composition of the essential oil, and specifically the concentration of myrtenyl acetate, is influenced by several factors, some of which are distinct from those affecting the total oil yield.
-
Plant Genetics and Origin (Chemotype): The chemical profile of Myrtus communis essential oil can vary significantly based on the plant's genetic makeup and geographical origin.[9][10] Some chemotypes are naturally rich in myrtenyl acetate, while others may be dominated by compounds like 1,8-cineole or α-pinene.[2][11]
-
Harvesting Period: The relative concentration of myrtenyl acetate can fluctuate throughout the plant's vegetative cycle.[2]
-
Extraction Method: While hydrodistillation and steam distillation are common, the specific parameters can influence the chemical profile of the extracted oil.
-
Thermal Degradation: Prolonged exposure to high temperatures during distillation can potentially lead to the degradation of heat-sensitive compounds like esters.[4][12]
-
Extraction Duration: Shorter extraction times might favor the collection of more volatile compounds, while longer durations are needed to extract less volatile components. The optimal time for myrtenyl acetate specifically has been reported at 2.5 hours under certain conditions.[3]
-
Issue 3: Inconsistent yields between different extraction batches.
Question: We are experiencing significant variability in our extraction yields from one experiment to the next, even though we are trying to follow the same protocol. What could be causing this?
Answer: Inconsistent yields are often due to subtle variations in experimental conditions or the starting material.
-
Plant Material Variability: Ensure that the plant material is from the same source and batch. If using wild-harvested plants, there can be significant natural variation.[9]
-
Inconsistent Grinding: If you are grinding the plant material, ensure the particle size is consistent between batches.[4]
-
Variable Packing of the Distillation Flask: How the plant material is packed into the still can affect the efficiency of steam penetration.[8]
-
Fluctuations in Heat Input: Ensure that the heating source provides consistent and stable heat throughout the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of essential oil and this compound from Myrtus communis?
A1: The yield of essential oil from dried Myrtus communis leaves typically ranges from 0.3% to 0.77%.[3] The myrtenyl acetate content within that essential oil can vary widely, from being a minor component to over 50%, depending on the plant's chemotype.[10] One study found an optimal myrtenyl acetate content of 23.43% with specific extraction parameters.[3]
Q2: What are the most common methods for extracting this compound?
A2: The most common methods for extracting essential oils containing this compound are:
-
Hydrodistillation: The plant material is boiled in water, and the resulting steam carrying the essential oils is condensed and collected.[3]
-
Steam Distillation: Steam is passed through the plant material to vaporize the essential oils, which are then condensed and collected.[6][7]
-
Solvent-Free Microwave Extraction (SFME): This is a more modern technique that uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil. It can be faster than traditional methods.[13]
Q3: Can the storage of the plant material affect the yield?
A3: Yes, proper storage is crucial. Plant material should be stored in a cool, dark, and dry place to prevent the degradation of essential oils.[1] Long-term storage, especially under suboptimal conditions, can lead to a decrease in both the yield and the quality of the essential oil.[11]
Q4: How can I improve the purity of my extracted this compound?
A4: After the initial extraction of the essential oil, further purification can be achieved through fractional distillation under reduced pressure. This technique separates compounds based on their different boiling points, allowing for the isolation of a fraction enriched in myrtenyl acetate.
Data Presentation
Table 1: Effect of Myrtus communis Leaf Condition and Extraction Parameters on Essential Oil Yield
| Leaf Type | Leaf Granulometry | Extraction Time (hours) | Water/Material Ratio (V/M) | Essential Oil Yield (%) | Reference |
| Fresh | Ground | 1.5 | 1/4 | 0.30 | [3] |
| Dry | Whole | 3.5 | 1/10 | 0.77 | [3] |
| Dry | Ground | 1.5 | 1/4 | - | [3] |
| Fresh | Whole | 3.5 | 1/4 | - | [3] |
Note: The highest reported yield was obtained with dry, whole leaves after 3.5 hours of extraction with a 10:1 water-to-material ratio.
Table 2: Optimal Conditions for Myrtenyl Acetate Content
| Leaf Type | Leaf Granulometry | Extraction Time (hours) | Water/Material Ratio (V/M) | Myrtenyl Acetate Content (%) | Reference |
| Dry | Whole | 2.5 | 1/10 | 23.43 | [3] |
Note: The optimal conditions for maximizing the percentage of myrtenyl acetate in the essential oil may differ from the conditions for maximizing the total essential oil yield.
Experimental Protocols
Protocol 1: Hydrodistillation of this compound from Myrtus communis Leaves
This protocol is based on methodologies described in the literature for optimizing essential oil yield.[3]
-
Preparation of Plant Material:
-
Weigh 100g of dried, whole Myrtus communis leaves.
-
-
Apparatus Setup:
-
Set up a Clevenger-type apparatus for hydrodistillation.
-
Place the dried leaves into a 2L round-bottom flask.
-
Add 1L of distilled water to the flask (for a 10:1 water-to-material ratio).
-
-
Distillation:
-
Heat the flask using a heating mantle to bring the water to a boil.
-
Continue the distillation for 3.5 hours, collecting the distillate in the Clevenger trap.
-
-
Oil Collection and Drying:
-
After the distillation is complete, allow the apparatus to cool.
-
Carefully collect the essential oil from the Clevenger trap.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
-
Storage:
-
Store the dried essential oil in a sealed, dark glass vial at 4°C.
-
Visualizations
Caption: A decision tree for troubleshooting low yields of this compound.
Caption: A typical experimental workflow for the extraction of this compound.
References
- 1. tcffragrance.com [tcffragrance.com]
- 2. Evolution of the Yields and Composition of Essential Oil from Portuguese Myrtle (Myrtus comunis L.) through the Vegetative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Tunisian Myrtus communis L. Essential Oil Extraction by Complete Factorial Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of Optimal Operating Conditions for Extraction of Myrtus Communis L. Essential Oil by the Steam Distillation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Essential Oil Variability of Superior Myrtle (Myrtus communis L.) Accessions Grown under the Same Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing postharvest quality of myrtle (Myrtus communis L.) essential oil extracts: effects of temperature and storage duration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trieftaaromanusantara.com [trieftaaromanusantara.com]
- 13. Comparative Study of Essential Oils Extracted from Algerian Myrtus communis L. Leaves Using Microwaves and Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the esterification process for (-)-Myrtenyl acetate
Welcome to the technical support center for the synthesis of (-)-Myrtenyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the esterification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the esterification of (-)-myrtenol (B191924)?
A1: The primary side reactions are acid-catalyzed skeletal rearrangements, specifically Wagner-Meerwein rearrangements.[1][2] Due to the strained bicyclic structure of the myrtenol (B1201748) backbone, the carbocation intermediate formed during acid-catalyzed esterification is prone to rearranging to form more stable carbocations. This leads to a mixture of isomeric acetate products, reducing the yield and purity of the desired (-)-myrtenyl acetate.
Q2: What are the structures of the potential side products?
A2: Under acidic conditions, (-)-myrtenol can rearrange to form isomers such as α-terpinyl acetate, fenchyl acetate, or bornyl acetate. The exact distribution of these products depends on the specific reaction conditions, including the acid catalyst used, temperature, and reaction time.
Q3: How can I minimize the formation of these side products?
A3: To minimize rearrangements, it is crucial to avoid strongly acidic conditions and high temperatures. Milder esterification methods are recommended, such as:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under neutral conditions. This avoids the formation of a carbocation intermediate, thus preventing rearrangements.
-
Enzymatic Esterification: Lipase-catalyzed esterification or transesterification offers a highly selective and mild alternative. Enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze the reaction with high efficiency and selectivity, often in organic solvents or even solvent-free systems.
Q4: I am observing a low yield of this compound. What are the possible causes?
A4: Low yields can be attributed to several factors:
-
Side Reactions: As discussed in Q1, acid-catalyzed rearrangements can significantly reduce the yield of the target product.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of (-)-myrtenol to the acetylating agent can limit the conversion.
-
Purification Losses: Significant loss of product can occur during workup and purification steps.
Q5: How can I effectively purify this compound from the reaction mixture?
A5: Column chromatography on silica (B1680970) gel is a common and effective method for purifying this compound from unreacted starting materials and isomeric side products. A solvent system of ethyl acetate and hexane (B92381) is typically used. The separation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | Ineffective catalyst or coupling agent. | - For acid-catalyzed methods, use a fresh, anhydrous acid catalyst.- For Steglich esterification, ensure the DCC and DMAP are of high purity.- For enzymatic methods, verify the activity of the lipase. |
| Low reaction temperature. | Increase the reaction temperature moderately, but be cautious of promoting side reactions, especially with acid catalysts. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. | |
| Presence of multiple spots on TLC or peaks in GC-MS, indicating side products | Use of a strong acid catalyst. | Switch to a milder esterification method like Steglich esterification or enzymatic catalysis. |
| High reaction temperature. | Lower the reaction temperature. Milder conditions are less likely to induce rearrangements. | |
| Difficulty in separating the product from side products | Similar polarity of the desired product and impurities. | Optimize the solvent system for column chromatography. A shallower gradient of the more polar solvent can improve separation. |
| Co-elution of isomers. | Consider using a different stationary phase for chromatography or explore preparative HPLC for higher purity. | |
| Product decomposes during workup | Residual acid from the reaction. | Neutralize the reaction mixture thoroughly with a mild base (e.g., sodium bicarbonate solution) before extraction and purification. |
Quantitative Data Summary
The choice of esterification method significantly impacts the yield of this compound and the formation of side products. The following table summarizes typical yields for different methods.
| Esterification Method | Catalyst/Reagent | Typical Yield of this compound | Major Side Products | Reference |
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | 40-60% | Isomeric Acetates (e.g., α-terpinyl acetate) | General knowledge |
| Steglich Esterification | DCC, DMAP | >90% | Minimal | General literature on Steglich esterification |
| Enzymatic Esterification | Candida antarctica lipase B (CALB) | >95% | Minimal | General literature on lipase catalysis |
Experimental Protocols
1. Steglich Esterification of (-)-Myrtenol
This protocol provides a mild and efficient method for the synthesis of this compound, minimizing acid-catalyzed side reactions.
-
Materials:
-
(-)-Myrtenol
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
Dissolve (-)-myrtenol (1.0 eq) and acetic acid (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
2. Lipase-Catalyzed Esterification of (-)-Myrtenol
This enzymatic method provides a green and highly selective route to this compound.
-
Materials:
-
(-)-Myrtenol
-
Acetic anhydride (B1165640) or vinyl acetate
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., hexane, toluene, or solvent-free)
-
Molecular sieves (optional, to remove water)
-
-
Procedure:
-
To a flask, add (-)-myrtenol (1.0 eq) and the acetylating agent (e.g., acetic anhydride, 1.5 eq).
-
Add the immobilized lipase (typically 10-20% by weight of the substrates).
-
If using a solvent, add it to the flask. For a solvent-free system, proceed without solvent.
-
(Optional) Add activated molecular sieves to remove any water formed during the reaction.
-
Incubate the mixture in a shaker at a controlled temperature (typically 30-50 °C).
-
Monitor the reaction progress by GC-MS.
-
Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent (if used) and excess acylating agent under reduced pressure.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
-
Visualizations
Reaction Pathways
Caption: Reaction pathways for the synthesis of this compound.
Experimental Workflow: Steglich Esterification
Caption: Workflow for the Steglich esterification of (-)-myrtenol.
References
Technical Support Center: Overcoming Solubility Challenges of (-)-Myrtenyl Acetate in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of (-)-Myrtenyl acetate (B1210297) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of (-)-Myrtenyl acetate?
This compound is characterized by its low solubility in water.[1][2] Quantitative analysis indicates its water solubility to be approximately 26.12 mg/L.[3][4] It is, however, soluble in organic solvents like alcohols and oils.[1][2][5]
Q2: Why is the poor aqueous solubility of this compound a concern for research and development?
The limited water solubility of this compound can present significant challenges in various experimental and developmental settings. For instance, in biological assays, achieving a homogenous concentration in aqueous buffers is crucial for obtaining reliable and reproducible results. In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of the compound.[6][7]
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
Several effective methods can be employed to overcome the solubility limitations of this compound. These strategies primarily involve the use of formulation technologies to create stable aqueous dispersions or true solutions. The most common and effective approaches for essential oil components like this compound include:
-
Solubilization using surfactants: This involves the use of agents that form micelles to encapsulate the hydrophobic compound and disperse it in water.[8][9]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules like this compound within their hydrophobic core, forming a water-soluble inclusion complex.[10][11]
-
Formulation into nanoemulsions: This technique involves creating a stable, kinetically stable dispersion of nanoscale droplets of this compound in an aqueous phase, often stabilized by surfactants.[12][13]
Troubleshooting Guides
Issue 1: Precipitation or Phase Separation of this compound in Aqueous Buffers
Possible Cause: The concentration of this compound exceeds its aqueous solubility limit.
Solutions:
| Strategy | Description | Key Considerations |
| Use of Co-solvents | Introduce a water-miscible organic solvent (e.g., ethanol, DMSO) to the aqueous buffer. This can increase the overall polarity of the solvent system, enhancing the solubility of this compound.[14] | The concentration of the co-solvent should be carefully optimized to avoid any interference with the experimental model (e.g., cell toxicity, enzyme inhibition). |
| Employ Surfactants | Incorporate a suitable surfactant to form micelles that can encapsulate this compound. | Select a biocompatible surfactant (e.g., Polysorbate 20, Polysorbate 80) and determine the optimal surfactant-to-drug ratio to ensure complete solubilization and stability.[9][14] |
| Cyclodextrin (B1172386) Complexation | Form an inclusion complex with a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) to significantly increase aqueous solubility.[10][15] | The choice of cyclodextrin and the molar ratio of cyclodextrin to this compound are critical for efficient complexation. |
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Non-homogenous distribution of this compound in the aqueous test medium.
Solutions:
| Strategy | Description | Key Considerations |
| Prepare a Nanoemulsion | Formulate this compound into a nanoemulsion to create a uniform and stable dispersion of nanosized droplets in the aqueous phase.[12] | This requires careful selection of surfactants and a suitable homogenization technique (high-pressure homogenization or ultrasonication) to achieve a small and uniform droplet size.[16][17] |
| Verify Solubilization | Before conducting the assay, visually inspect the stock solution for any signs of precipitation or cloudiness. Further characterization, such as particle size analysis, can confirm the quality of the formulation. | Ensure that the chosen solubilization method does not introduce any artifacts or interfere with the assay's endpoint. |
Experimental Protocols
Protocol 1: Solubilization using Surfactants
This protocol describes a general method for solubilizing this compound using a common non-ionic surfactant, Polysorbate 20.
Materials:
-
This compound
-
Polysorbate 20
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
Procedure:
-
In a clean glass vial, add the desired amount of this compound.
-
Add Polysorbate 20 at a starting ratio of 5:1 (Surfactant: this compound) by weight.
-
Vortex the mixture thoroughly until a clear, homogenous phase is formed.
-
Slowly add the aqueous buffer to the mixture while continuously vortexing.
-
Continue to add the buffer until the final desired concentration of this compound is reached.
-
Visually inspect the final solution for clarity. If the solution is cloudy or shows signs of precipitation, the ratio of surfactant to this compound may need to be increased.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of an inclusion complex using hydroxypropyl-β-cyclodextrin (HP-β-CD) by the freeze-drying method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare a saturated solution of HP-β-CD in distilled water by stirring at room temperature.
-
Slowly add this compound to the HP-β-CD solution (a 1:1 molar ratio is a good starting point).
-
Stir the mixture for 24-48 hours at room temperature, protected from light.
-
Filter the solution to remove any un-complexed this compound.
-
Freeze the resulting clear solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
The resulting powder can be readily dissolved in aqueous media.
Protocol 3: Formulation of a this compound Nanoemulsion
This protocol provides a method for preparing a nanoemulsion using a high-energy method (ultrasonication).
Materials:
-
This compound (oil phase)
-
A suitable surfactant (e.g., Tween 80)
-
A co-surfactant (e.g., Span 80)
-
Distilled water (aqueous phase)
-
Ultrasonicator (probe or bath)
Procedure:
-
Prepare the oil phase by mixing this compound with the surfactant and co-surfactant. The ratio of these components will need to be optimized.
-
Slowly add the aqueous phase to the oil phase under constant stirring to form a coarse emulsion.
-
Subject the coarse emulsion to high-intensity ultrasonication. The duration and power of sonication will need to be optimized to achieve the desired droplet size.
-
Monitor the droplet size and polydispersity index (PDI) of the nanoemulsion using a particle size analyzer.
-
The resulting nanoemulsion should appear translucent or bluish-white and be stable against phase separation for an extended period.
Visualizations
Caption: Workflow for enhancing the aqueous solubility of this compound.
Caption: Troubleshooting guide for solubility issues.
Caption: Mechanisms of solubility enhancement.
References
- 1. CAS 1079-01-2: Myrtenyl acetate | CymitQuimica [cymitquimica.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. (1S,5R)-myrtenyl acetate, 1079-01-2 [thegoodscentscompany.com]
- 5. Myrtenyl acetate | C12H18O2 | CID 11435490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. joanmorais.com [joanmorais.com]
- 9. makesy.com [makesy.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. jurnal.globalhealthsciencegroup.com [jurnal.globalhealthsciencegroup.com]
- 14. Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (-)-Myrtenyl Acetate by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of (-)-Myrtenyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of (-)-Myrtenyl acetate relevant for GC-MS analysis?
A1: Understanding the chemical properties of this compound is crucial for method development. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₂ | [1][2] |
| Molecular Weight | 194.27 g/mol | [1][2][3] |
| CAS Registry Number | 1079-01-2 | [1][2][3] |
Q2: What type of GC column is recommended for the analysis of this compound?
A2: For the analysis of terpenes and related compounds like this compound, a non-polar or mid-polar capillary column is generally recommended. Columns with a 5% phenyl-methylpolysiloxane stationary phase, such as DB-5MS or Rxi-5MS, are commonly used as they provide good separation for these types of analytes.[4][5]
Q3: What are the expected major ions in the mass spectrum of this compound?
A3: The electron ionization (EI) mass spectrum of Myrtenyl acetate will show several characteristic fragment ions. While the full spectrum is available in databases like the NIST WebBook, key ions can be used for identification and quantification in Selected Ion Monitoring (SIM) mode.[1]
Q4: What sample preparation techniques are suitable for analyzing this compound?
A4: Sample preparation depends on the matrix. For essential oils or plant material, solvent extraction is common. Ethyl acetate has been shown to provide good recovery for terpenes.[4] For cleaner samples, a simple dilution in a suitable solvent like hexane (B92381) or ethyl acetate may be sufficient.[6] Headspace sampling is another technique that can be employed, especially for volatile compounds in a complex matrix.[7][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.
Problem 1: I am not seeing a peak for this compound.
-
Is there an issue with the sample introduction?
-
Syringe: Ensure the syringe is clean and not clogged. Visually inspect the plunger movement. A blocked syringe will prevent sample introduction.[9][10]
-
Injector: Check for leaks in the injector. A leak can result in sample loss, especially for volatile compounds.[11] Also, verify that the injector temperature is appropriate to ensure vaporization of the analyte. A starting point could be 250°C.[6]
-
Septum: A cored or leaking septum can lead to inconsistent or no injection. Replace the septum if it appears worn.[9]
-
-
Is the GC separation performing correctly?
-
Carrier Gas: Confirm that the carrier gas (typically Helium) is flowing at the correct rate.[11][12]
-
Column: Check if the column is broken or not properly installed in the injector and detector.[9][10] A break will prevent the analyte from reaching the detector.
-
Oven Temperature: Ensure the initial oven temperature is low enough to trap the analyte at the head of the column, especially for splitless injections.[11]
-
-
Is the MS detector functioning correctly?
-
Tuning: Check the MS tune report. The system must be properly tuned to detect ions. Issues with the tune can indicate a leak or a problem with the ion source or detector.[13][14]
-
Filament: Verify that the filament is not burnt out.[9]
-
Transfer Line: Ensure the transfer line temperature is high enough (e.g., 280°C) to prevent cold spots where the analyte could condense.[9]
-
Problem 2: The this compound peak has poor shape (e.g., tailing or fronting).
-
What could be causing peak tailing?
-
Active Sites: Peak tailing is often caused by active sites in the inlet liner or at the front of the column.[13] Deactivated liners should be used. If the column is old, clipping a small portion (e.g., 10-20 cm) from the front might resolve the issue.[13]
-
Column Installation: If the column is installed too shallow in the MS transfer line, it can lead to peak tailing.[14]
-
-
What could be causing peak fronting?
Problem 3: The retention time for this compound is shifting.
-
What are the common causes of retention time shifts?
-
Leaks: Small leaks in the system can cause changes in the carrier gas flow rate, leading to shifts in retention time.[10]
-
Column Aging: Over time, the stationary phase of the column can degrade, which can affect retention times.[10]
-
Oven Temperature: Inconsistent oven temperature control can lead to retention time variability. Ensure the GC oven is properly calibrated.
-
Experimental Protocols
Below is a generalized experimental protocol for the GC-MS analysis of this compound. This should be optimized for your specific instrument and application.
1. Sample Preparation (Liquid Extraction)
-
Weigh a known amount of the sample matrix (e.g., 100 mg of ground plant material).[15]
-
Add a defined volume of extraction solvent (e.g., 5 mL of ethyl acetate) containing an internal standard (e.g., n-tridecane at 50 ng/µL).[4][15]
-
Sonicate the mixture for approximately 15 minutes.[15]
-
Centrifuge the sample to separate the solid material.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
2. GC-MS Parameters
The following table summarizes typical GC-MS parameters for terpene analysis, which can be adapted for this compound.
| Parameter | Recommended Setting | Reference |
| Gas Chromatograph | ||
| GC System | Agilent 7890B or similar | [15] |
| Column | Restek Rxi-5MS (20 m x 0.180 mm, 0.18 µm) or DB-5MS (30 m x 0.25 mm, 0.25 µm) | [4][15] |
| Carrier Gas | Helium | [5][15] |
| Flow Rate | 0.4 - 1.2 mL/min | [12][15] |
| Injection Volume | 1 µL | [5][15] |
| Injection Mode | Split (e.g., 50:1) or Splitless | [7][15] |
| Injector Temperature | 250 - 275°C | [6][15] |
| Oven Program | Initial: 40-60°C, hold for 0.5-2 minRamp 1: 3-20°C/min to 140-180°CRamp 2: 40°C/min to 280-320°C, hold for 1-4 min | [5][6][15][16] |
| Mass Spectrometer | ||
| MS System | Waters Xevo TQ-GC, Agilent 5973N, or similar | [15][16] |
| Ionization Mode | Electron Ionization (EI) | [1] |
| Ionization Energy | 70 eV | [16] |
| Mass Range | m/z 35-500 | [17] |
| Ion Source Temp. | 200 - 250°C | [5][6] |
| Transfer Line Temp. | 240 - 280°C | [5][12] |
| Solvent Delay | 2.0 min | [15] |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for missing this compound peak.
References
- 1. Myrtenyl acetate [webbook.nist.gov]
- 2. Myrtenyl acetate [webbook.nist.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. scielo.br [scielo.br]
- 6. sciencepub.net [sciencepub.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. gcms.cz [gcms.cz]
- 16. floraandfona.org.in [floraandfona.org.in]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Resolution of (-)-Myrtenyl Acetate Enantiomers by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of (-)-Myrtenyl acetate (B1210297) enantiomers by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC separation of (-)-Myrtenyl acetate enantiomers.
| Issue | Possible Cause | Suggested Solution |
| Poor to No Resolution | Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient selectivity for myrtenyl acetate enantiomers. | - Action: Screen different types of CSPs. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating monoterpenes and their derivatives.[1] - Protocol: Prepare analytical concentrations of the this compound racemate and inject onto different chiral columns under initial screening conditions. |
| Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving enantioseparation. | - Action: Optimize the mobile phase. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol).[1] - Protocol: Start with a high percentage of non-polar solvent (e.g., 99:1 n-hexane:isopropanol) and gradually increase the polar modifier concentration in small increments (e.g., 1-2%). | |
| Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate, which affects the interaction time between the analytes and the CSP. | - Action: Adjust the flow rate. Lower flow rates often improve resolution by allowing more time for chiral recognition. - Protocol: Systematically decrease the flow rate (e.g., from 1.0 mL/min to 0.8, 0.5, and 0.3 mL/min) and observe the effect on the resolution factor (Rs). | |
| Peak Tailing | Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol (B1196071) groups on the silica (B1680970) support, can cause peak tailing. | - Action: Add a mobile phase modifier. For normal-phase separations, a small amount of a polar solvent like ethanol (B145695) or isopropanol can help to mask active sites on the stationary phase. - Protocol: Introduce a small percentage (e.g., 0.1%) of a polar additive to the mobile phase and assess the impact on peak symmetry. |
| Column Overload: Injecting too much sample can lead to broad and tailing peaks. | - Action: Reduce the sample concentration or injection volume. - Protocol: Prepare a dilution series of the sample (e.g., 1:10, 1:100) and inject each to determine the optimal concentration that does not cause peak distortion. | |
| Inconsistent Retention Times | Temperature Fluctuations: The column temperature can significantly influence retention times and selectivity in chiral separations. | - Action: Use a column oven to maintain a stable and consistent temperature. - Protocol: Set the column oven to a constant temperature (e.g., 25 °C) and allow the system to equilibrate fully before starting the analysis. |
| Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially after changing the mobile phase. | - Action: Increase the column equilibration time. - Protocol: Flush the column with the mobile phase for an extended period (e.g., 30-60 minutes or until a stable baseline is achieved) before injecting the sample. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?
A1: While the optimal CSP is compound-dependent, polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate (B1207046) derivatives coated or immobilized on silica gel, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including monoterpenes.[1] It is recommended to screen a few different polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) to find the one with the best selectivity for myrtenyl acetate.
Q2: What is a good starting mobile phase for method development?
A2: For normal-phase HPLC, a good starting point is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting composition would be in the range of 90:10 to 99:1 (v/v) n-hexane:modifier. The concentration of the modifier can then be adjusted to optimize the separation.
Q3: How does temperature affect the chiral separation of myrtenyl acetate?
A3: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Generally, lower temperatures tend to increase the enantioselectivity, leading to better resolution. However, this often comes at the cost of longer retention times and higher backpressure. Conversely, higher temperatures can improve peak efficiency and reduce analysis time, but may decrease resolution. It is an important parameter to optimize for each specific separation.
Q4: Can I use gradient elution for chiral separations?
A4: While isocratic elution is more common for chiral separations to ensure stable and reproducible interactions with the CSP, gradient elution can sometimes be employed, particularly for screening purposes or when dealing with complex mixtures. However, re-equilibration of the chiral stationary phase between runs is critical and can be time-consuming.
Q5: My resolution is still poor after optimizing the mobile phase and temperature. What else can I try?
A5: If resolution remains a challenge, consider the following:
-
Try a different polar modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the selectivity.
-
Use a different non-polar solvent: While less common, other non-polar solvents like heptane (B126788) could be explored.
-
Consider a different type of CSP: If polysaccharide columns are not effective, other types of CSPs, such as Pirkle-type or cyclodextrin-based columns, could be screened.
-
Derivatization: In some challenging cases, derivatizing the analyte with a chiral or achiral agent can form diastereomers or a more easily separable compound, respectively. However, this adds complexity to the sample preparation.
Experimental Protocol: Chiral HPLC Separation of Myrtenyl Acetate Enantiomers (Model Protocol)
This is a model protocol based on general principles for the chiral separation of monoterpene acetates. The actual conditions may require optimization.
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
2. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Prepare a stock solution of racemic myrtenyl acetate in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 100 µg/mL).
-
Filter all samples through a 0.45 µm syringe filter before injection.
4. System Equilibration
-
Flush the column with the mobile phase at the initial flow rate for at least 30 minutes or until a stable baseline is achieved.
5. Analysis
-
Inject the prepared standard solutions and samples.
-
Identify the enantiomer peaks based on their retention times. If a standard for one enantiomer is available, it can be used for peak assignment.
Diagrams
Caption: Troubleshooting workflow for poor resolution.
Caption: Logical workflow for chiral method development.
References
Preventing degradation of (-)-Myrtenyl acetate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (-)-Myrtenyl acetate (B1210297) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Myrtenyl acetate and why is its stability important?
A1: this compound is a chiral monoterpene ester known for its characteristic herbal and fruity aroma. In research and development, particularly in pharmaceuticals and fragrance development, maintaining its chemical purity and chiral integrity is crucial. Degradation can lead to the formation of impurities, loss of desired biological activity or fragrance profile, and potentially introduce interfering compounds in experimental assays.
Q2: What are the primary causes of this compound degradation?
A2: The main factors contributing to the degradation of this compound are:
-
Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, yielding myrtenol (B1201748) and acetic acid.
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of the terpene structure. This process can be accelerated by light and heat.
-
Thermal Stress: Elevated temperatures can increase the rate of both hydrolysis and oxidation, as well as potentially cause isomerization or other rearrangements.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, particularly oxidation.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions.[1]
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C is ideal.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light: Protect from light by using amber glass vials or storing in a dark location.
-
Container: Use tightly sealed, high-quality glass containers to prevent moisture ingress and potential leaching from plastic containers.
Q4: Can I use antioxidants to improve the stability of this compound?
A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation. Common choices for stabilizing essential oils and terpenes include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E). The selection and concentration of the antioxidant should be optimized for your specific application to avoid interference. It is advisable to start with low concentrations (e.g., 0.01-0.1% w/w) and evaluate the stability.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Decrease in Purity Over Time
-
Symptom: GC analysis shows a decrease in the peak area of this compound and the appearance of new peaks.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis | Check for Moisture: Ensure the sample was stored in a tightly sealed container and that all solvents used for dilution were anhydrous. Dry the sample over anhydrous sodium sulfate (B86663) if moisture contamination is suspected. Control pH: Avoid acidic or basic conditions. If the sample is in a solution, ensure the pH is neutral. |
| Oxidation | Inert Atmosphere: If not already done, blanket the sample with an inert gas (argon or nitrogen) before sealing the container. Add Antioxidant: Consider adding a suitable antioxidant like BHT or tocopherol at a low concentration (e.g., 0.05% w/w). |
| Thermal Degradation | Verify Storage Temperature: Ensure the sample has been consistently stored at the recommended temperature (2-8°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles. |
Issue 2: Change in Color or Appearance
-
Symptom: The initially colorless to pale yellow liquid has developed a darker yellow or brownish tint, or has become cloudy.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Oxidation | Formation of Chromophores: Oxidative degradation can lead to the formation of conjugated systems that absorb light, causing a color change. This indicates significant degradation. The sample should be re-analyzed for purity. To prevent this, strictly follow procedures to exclude oxygen. |
| Polymerization | Exposure to Light/Heat: Light and heat can sometimes induce polymerization of terpenes, leading to increased viscosity and a change in appearance. Ensure the sample is protected from light and stored at the correct temperature. |
| Precipitation | Low Temperature Storage of Solutions: If this compound is dissolved in a solvent, its solubility may decrease at lower temperatures, causing it to precipitate. Gently warm the sample to room temperature and vortex to redissolve before use. If it does not redissolve, it may be a degradation product. |
Quantitative Data on Stability
The following tables provide illustrative data on the degradation of this compound under various conditions. This data is based on typical degradation patterns for terpene acetates and should be used as a guideline. Actual degradation rates may vary.
Table 1: Effect of Temperature on the Purity of this compound Over 6 Months
| Storage Temperature | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| 25°C (Room Temp) | 97.5% | 94.2% | 88.1% |
| 4°C (Refrigerated) | 99.2% | 98.5% | 97.8% |
| -20°C (Frozen) | >99.8% | >99.8% | 99.7% |
Table 2: Influence of Storage Atmosphere on Purity at 25°C
| Storage Atmosphere | Purity after 3 Months |
| Air | 94.2% |
| Nitrogen | 98.8% |
| Nitrogen + 0.1% BHT | 99.6% |
Experimental Protocols
Protocol 1: GC-MS Method for Purity Assessment and Identification of Degradation Products
This method is designed to separate this compound from its likely degradation products, such as myrtenol, and common oxidation byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in high-purity acetone (B3395972) or hexane.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile (B52724) and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before GC-MS analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before GC-MS analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of neat this compound in a sealed vial and heat at 100°C for 48 hours. Dissolve in acetone for GC-MS analysis.
-
Photodegradation: Dissolve 10 mg of this compound in 10 mL of acetonitrile in a quartz vial. Expose to a photostability chamber (ICH Option 1) for a period sufficient to produce noticeable degradation.
Visualizations
References
Technical Support Center: Method Refinement for Consistent Bioactivity of (-)-Myrtenyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible bioactivity of (-)-Myrtenyl acetate (B1210297) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Myrtenyl acetate and what are its known biological activities?
A1: this compound is a monoterpene ester found in various essential oils, notably from plants of the Myrtus genus.[1][2] It is recognized for a range of biological activities, including anti-inflammatory, analgesic, calming, sedative, and antihypertensive properties.[1] Additionally, studies have shown its potential as an antibiofilm, cytotoxic, and anti-acetylcholinesterase agent.[3]
Q2: My bioassay results with this compound are inconsistent between batches. What are the potential causes?
A2: Inconsistent results are a common challenge when working with natural products and their derivatives. Several factors can contribute to this variability:
-
Purity of the Compound: The purity of your this compound can vary between suppliers or even batches from the same supplier. Impurities may have their own biological effects, leading to inconsistent results.[4]
-
Source of the Compound: If you are using an essential oil rich in this compound, its concentration can fluctuate significantly based on the plant's geographical origin, genetics, and the time of harvest.[5][6]
-
Storage and Handling: this compound, like many organic compounds, can degrade over time if not stored properly. Exposure to light, air, and improper temperatures can lead to the formation of degradation products with altered bioactivity. Stock solutions, especially in solvents like DMSO, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][7]
-
Experimental Conditions: Variations in cell culture conditions (e.g., cell passage number, serum percentage), incubation times, and reagent batches can all contribute to inconsistent IC50 values.[4][5]
Q3: What is the best solvent to use for dissolving this compound for in vitro assays?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for cell-based assays.[8] However, it's crucial to use a final DMSO concentration that is non-toxic to the cells (typically below 0.5%).[5] For some applications, ethanol (B145695) can also be used.[9] It is recommended to prepare a high-concentration stock solution in the chosen solvent and then dilute it to the final concentration in the culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q4: How stable is this compound in a DMSO stock solution?
A4: While specific stability data for this compound in DMSO is not extensively published, general studies on compound stability in DMSO suggest that most compounds are stable for extended periods when stored properly at low temperatures (e.g., -20°C).[7] However, repeated freeze-thaw cycles and the presence of water can contribute to degradation.[7] It is best practice to prepare fresh dilutions from a frozen stock for each experiment.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Lower than Expected Bioactivity or Complete Lack of Activity
| Potential Cause | Troubleshooting Step |
| Degraded Compound | Verify the purity and integrity of your this compound sample using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[8] If degradation is suspected, obtain a new, high-purity batch. |
| Incorrect Concentration | Re-calculate your dilutions and ensure the accuracy of your pipetting. If possible, confirm the concentration of your stock solution spectrophotometrically if a standard curve is available. |
| Cell Line Resistance | The chosen cell line may be resistant to the effects of this compound. Test the compound on a different, more sensitive cell line if applicable. |
| Assay Conditions | Optimize assay parameters such as incubation time and cell density. Ensure that the pH and temperature of your assay system are within the optimal range for both the cells and the compound. |
Issue 2: High Variability in IC50 Values Across Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects in 96-well plates by filling the outer wells with sterile PBS or media.[5] |
| Compound Precipitation | Visually inspect the wells after adding the compound to the media. If precipitation is observed, consider using a lower concentration range or a different solvent system. The inclusion of a small amount of a non-ionic surfactant like Tween 80 may help with solubility in some cases. |
| Fluctuations in Incubation Conditions | Ensure a stable and uniform temperature and CO2 environment in your incubator. Allow plates to equilibrate to room temperature before adding reagents to avoid temperature gradients.[5] |
| Data Analysis Method | Use a consistent and appropriate non-linear regression model to calculate the IC50 value from your dose-response curve. Software such as GraphPad Prism is recommended.[10] |
Quantitative Data
The following table summarizes some of the reported quantitative data for the bioactivity of this compound and related compounds. Note that IC50 values can vary significantly depending on the experimental conditions.
| Bioactivity | Compound | Assay/Cell Line | IC50 Value | Reference |
| Cytotoxicity | Myrtle Essential Oil (29.8% Myrtenyl Acetate) | SH-SY5Y (Human Neuroblastoma) | 209.1 µg/ml | [3] |
| Anti-acetylcholinesterase | Myrtenal | Ellman's colorimetric assay | 0.17 mM | [11] |
| Cytotoxicity | Myrtenal derivative (3a) | HCT-116 (Human Colon Cancer) | 52.46 µM | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the esterification of alcohols.
Materials:
-
(-)-Myrtenol
-
Acetic anhydride (B1165640)
-
Pyridine (as a catalyst and solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve (-)-Myrtenol in pyridine.
-
Cool the solution in an ice bath and slowly add acetic anhydride with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate
-
Chromatography column, collection tubes, TLC plates, UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound (identified by comparing with a standard if available, or by subsequent analysis).
-
Evaporate the solvent from the combined fractions to obtain the purified product.
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Cells in culture
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Visualizations
Below are diagrams illustrating key concepts related to the bioactivity of this compound.
Caption: Experimental workflow for obtaining and testing pure this compound.
Caption: A logical workflow for troubleshooting inconsistent bioactivity results.
Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of terpenes on acetylcholinesterase activity [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benchchem.com [benchchem.com]
- 11. sciensage.info [sciensage.info]
- 12. Plant Terpenoids as the Promising Source of Cholinesterase Inhibitors for Anti-AD Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity of (-)-Myrtenyl Acetate vs. (+)-Myrtenyl Acetate: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of the enantiomers of myrtenyl acetate (B1210297). While research has established the biological activities of myrtenyl acetate as a component of various essential oils, literature directly comparing the bioactivity of its specific enantiomers, (-)-myrtenyl acetate and (+)-myrtenyl acetate, is limited. This document summarizes the known bioactivities of myrtenyl acetate (of unspecified chirality) and provides detailed experimental protocols for relevant assays.
Data Presentation: Bioactivity of Myrtenyl Acetate
The following table summarizes the reported biological activities of myrtenyl acetate. It is important to note that the specific enantiomer was not always specified in the cited studies.
| Bioactivity | Description | Key Findings |
| Anti-inflammatory | Myrtenyl acetate is recognized for its anti-inflammatory properties.[1] | Studies on related compounds like myrtenal (B1677600) suggest that these effects may be mediated through the inhibition of inflammatory pathways.[2] |
| Analgesic | The acetate form of myrtenyl is reported to have pain-relieving effects.[1] | Research on other monoterpene acetates, such as (-)-linalyl acetate, has demonstrated significant analgesic activity, suggesting that the acetate moiety contributes to this effect.[2] |
| Antimicrobial | Myrtenyl acetate is a major component of essential oils, like that of Myrtus communis, which exhibit antibacterial and antibiofilm activities against various pathogens.[3] | The essential oil of Myrtus communis, containing myrtenyl acetate, has shown inhibitory effects against bacteria such as Staphylococcus aureus.[3] |
| Insecticidal | Essential oils containing myrtenyl acetate have demonstrated insecticidal activity against various pests.[4] | Studies on other terpene acetates, such as terpinyl acetate and bornyl acetate, have confirmed their insecticidal properties.[5][6] |
| Acetylcholinesterase Inhibition | The related compound, myrtenal, has been shown to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[7][8] | While not directly studied for myrtenyl acetate enantiomers, the stereochemistry of other bicyclic monoterpenoids has been shown to influence their acetylcholinesterase inhibitory activity. |
| Cytotoxicity | The related monoterpene, myrtenal, has demonstrated cytotoxic effects against various human cancer cell lines, including prostate, colon, breast, and ovarian cancer cells.[9][10] | Studies on (-)-myrtenol, a closely related compound, also indicate potential antitumor activity.[2] |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate further research.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds ((-)- and (+)-Myrtenyl acetate)
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Initiate the reaction by adding the AChE enzyme solution to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Add the substrate solution (ATCI) to start the enzymatic reaction.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance of the yellow product at a specific wavelength (typically 405-412 nm) at regular intervals using a microplate reader.
-
The rate of color change is proportional to the AChE activity. The inhibitory effect of the test compounds is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., A2780, LNCaP, MCF-7, Caco-2)[9]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of (-)- and (+)-Myrtenyl acetate and incubate for a specified period (e.g., 24 hours).[9]
-
After the incubation period, add the MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds ((-)- and (+)-Myrtenyl acetate)
-
Reference anti-inflammatory drug (e.g., Diclofenac)
-
Plethysmometer
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Administer the test compounds or the reference drug to the rats orally or via injection.
-
After a set period (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The increase in paw volume is a measure of the inflammatory edema.
-
The anti-inflammatory activity of the test compounds is calculated as the percentage inhibition of the edema in the treated groups compared to the control group (which received only the vehicle).
Mandatory Visualization
Plausible Signaling Pathway for Acetate-Mediated Bioactivity
While the precise signaling pathways for myrtenyl acetate are not fully elucidated, the acetate moiety is known to influence cellular processes. The following diagram illustrates a potential mechanism by which acetate can modulate cellular activity, including inflammatory responses, through G-protein coupled receptors and by influencing acetyl-CoA levels, which can impact histone acetylation and gene expression.[11][12]
References
- 1. Explore the properties of myrtenyl acetate [landema.com]
- 2. Therapeutic Potential of Myrtenal and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical composition, antibiofilm, cytotoxic, and anti-acetylcholinesterase activities of Myrtus communis L. leaves essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Myrtenal inhibits acetylcholinesterase, a known Alzheimer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of myrtenal on different human cancer cell lines | Annals of Medical Research [annalsmedres.org]
- 10. annalsmedres.org [annalsmedres.org]
- 11. Microbiota-derived acetate activates intestinal innate immunity via the Tip60 histone acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Analgesic Potential of (-)-Myrtenyl Acetate: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo analgesic studies on (-)-Myrtenyl acetate (B1210297) are not currently available in the public domain, research on structurally similar monoterpenoid esters, such as perillyl acetate and bornyl acetate, alongside the related monoterpenoid myrtenal, provides compelling evidence for the potential analgesic properties of this compound class. This guide offers a comparative overview of the analgesic effects of these related molecules, presenting available experimental data and detailed protocols to inform future research into (-)-Myrtenyl acetate.
Comparative Analgesic Effects of Related Monoterpenoids
The following tables summarize the quantitative data from in vivo studies on compounds structurally related to this compound. These data are intended to serve as a benchmark for potential future investigations into the analgesic efficacy of this compound.
Table 1: Acetic Acid-Induced Writhing Test
This test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.[1][2]
| Compound | Dose (mg/kg, i.p.) | % Inhibition of Writhing | Reference Compound | % Inhibition (Reference) |
| Perillyl Acetate | 200 | Significant reduction (data not quantified as percentage) | Morphine (6 mg/kg) | Significant reduction |
| Myrtenal | 30 | 47.25% (at 15 min), 50.55% (at 20 min)[3] | Ketoprofen (2.5 mg/kg) | Moderate anti-inflammatory effect |
| Bornyl Acetate | Not specified | Significant restraint of writhing reaction | Not specified | Not specified |
Table 2: Formalin Test
The formalin test evaluates both neurogenic (Phase 1) and inflammatory (Phase 2) pain responses, providing insights into the mechanism of analgesia.[4][5]
| Compound | Dose (mg/kg, i.p.) | % Reduction in Licking Time (Phase 1) | % Reduction in Licking Time (Phase 2) | Reference Compound |
| Perillyl Acetate | 100 | No significant decrease | Not specified | Morphine (6 mg/kg) |
| Perillyl Acetate | 150 | No significant decrease | Significant decrease (P<0.01) | Morphine (6 mg/kg) |
| Perillyl Acetate | 200 | Significant decrease (P<0.01) | Significant decrease (P<0.01) | Morphine (6 mg/kg) |
Table 3: Hot Plate Test
This method assesses central analgesic activity by measuring the latency of a thermal pain response.[6][7]
| Compound | Dose (mg/kg, i.p.) | Increase in Latency Time | Reference Compound |
| Perillyl Acetate | 200 | No significant difference | Morphine (6 mg/kg) |
| Myrtenal | 30 | No significant anti-nociceptive properties on single application[3] | Not specified |
| Bornyl Acetate | Not specified | Significant lightening of pain | Not specified |
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays are provided below to facilitate the design of future studies on this compound.
Acetic Acid-Induced Writhing Test
This model is widely used to evaluate peripheral analgesic activity.[8][9] The intraperitoneal injection of acetic acid causes tissue irritation, leading to the release of inflammatory mediators like prostaglandins (B1171923) and bradykinin, which stimulate nociceptors and induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).
Procedure:
-
Animal Model: Swiss albino mice (20-25 g) are typically used.[9]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into control, standard, and test groups.
-
Drug Administration: Administer the vehicle (e.g., normal saline with a solubilizing agent), the standard analgesic (e.g., Diclofenac sodium, 10 mg/kg), and the test compound (this compound at various doses) intraperitoneally or orally.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject 0.6% or 0.7% acetic acid (10 ml/kg) intraperitoneally to all animals.[9][10]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test
The hot plate test is a common method to assess the central analgesic effects of drugs.[6][7] It measures the reaction time of the animal to a thermal stimulus.
Procedure:
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.
-
Animal Model: Mice or rats are commonly used.
-
Temperature Setting: The surface of the hot plate is maintained at a constant temperature, typically between 50-55°C.
-
Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate and recording the time it takes to exhibit a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the vehicle, standard drug (e.g., Morphine, 5-10 mg/kg), and test compound.
-
Post-Treatment Latency: At specific time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and record their reaction times.
-
Data Analysis: An increase in the latency period in the treated groups compared to the control group indicates a central analgesic effect.
Formalin Test
The formalin test is a robust model that allows for the differentiation between neurogenic and inflammatory pain.[4][5] A subcutaneous injection of dilute formalin into the paw elicits a biphasic pain response. The early phase (Phase 1, 0-5 minutes) is due to direct C-fiber activation, while the late phase (Phase 2, 15-30 minutes) is associated with an inflammatory response and central sensitization.[11]
Procedure:
-
Animal Model: Mice or rats are suitable for this test.
-
Acclimatization: Allow animals to acclimate to the observation chambers for at least 30 minutes before the test.
-
Drug Administration: Administer the vehicle, standard drug (e.g., Morphine for central action, or an NSAID for peripheral action), and test compound.
-
Induction of Nociception: Inject a small volume (e.g., 20 µl) of dilute formalin (e.g., 1-5% in saline) subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw during Phase 1 (0-5 minutes) and Phase 2 (15-30 minutes).
-
Data Analysis: A reduction in the licking/biting time in either phase indicates an analgesic effect. Central analgesics are typically effective in both phases, while peripheral analgesics are more effective in the second phase.
Visualizing the Pathways and Processes
To further aid in the understanding of the experimental workflows and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for in vivo analgesic assays.
References
- 1. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpp.in [ajpp.in]
- 3. Analgesic and anti-inflammatory activity of monoterpenoid Myrtenal in rodents [journal-imab-bg.org]
- 4. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Hot plate test [panlab.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 10. saspublishers.com [saspublishers.com]
- 11. scispace.com [scispace.com]
(-)-Myrtenyl acetate compared to other monoterpene esters' cytotoxicity
An in-depth guide for researchers on the cytotoxic potential of (-)-myrtenyl acetate (B1210297) and other structurally related monoterpene esters, supported by experimental data.
The burgeoning field of natural product research has identified monoterpenes and their ester derivatives as promising candidates for novel anticancer therapies. Their inherent structural diversity and biological activity have spurred investigations into their cytotoxic effects on various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several monoterpene esters, with a particular focus on available data for compounds structurally related to (-)-myrtenyl acetate, to aid researchers in drug discovery and development.
Comparative Cytotoxicity Data
While direct experimental data on the cytotoxicity of this compound remains limited in the current body of scientific literature, studies on its structural analogs, myrtenal (B1677600) and myrtenol (B1201748), and other monoterpene esters provide valuable insights. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against a range of cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Exposure Time | Assay Method | Reference |
| Myrtenal | A2780 | Ovarian Carcinoma | Potent cytotoxicity observed | 24 hours | MTT | [1][2] |
| LNCaP | Prostate Carcinoma | Potent cytotoxicity observed | 24 hours | MTT | [1][2] | |
| MCF-7 | Breast Adenocarcinoma | Potent cytotoxicity observed | 24 hours | MTT | [1][2] | |
| Caco-2 | Colorectal Adenocarcinoma | Potent cytotoxicity observed | 24 hours | MTT | [1][2] | |
| (-)-Myrtenol | HT-29 | Colorectal Adenocarcinoma | Cytotoxic effects observed | Not Specified | Not Specified | [3] |
| Bornyl Acetate | SW480 | Colorectal Carcinoma | 15.58 µg/mL | 24 hours | CCK-8 | [4] |
| SW480 | Colorectal Carcinoma | 8.21 µg/mL | 48 hours | CCK-8 | [4] | |
| SW480 | Colorectal Carcinoma | 5.32 µg/mL | 72 hours | CCK-8 | [4] | |
| HeLa | Cervical Carcinoma | 72.0 µg/mL | Not Specified | LDH | [5][6] | |
| HT-29 | Colon Carcinoma | 60.5 µg/mL | Not Specified | LDH | [5][6] | |
| A549 | Lung Carcinoma | 44.1 µg/mL | Not Specified | LDH | [5][6] | |
| MCF-7 | Breast Adenocarcinoma | 85.6 µg/mL | Not Specified | LDH | [5][6] | |
| Geranyl Acetate | Colo-205 | Colon Cancer | 30 µM | Not Specified | MTT | [7] |
| Geranyl Isovalerate | HCT116 | Colorectal Carcinoma | ~1.8 mM | 48 hours | MTT | [8] |
| HT-29 | Colorectal Carcinoma | ~4 mM | 48 hours | MTT | [8] | |
| Linalyl Acetate * | HepG2 | Hepatocellular Carcinoma | 67.8 µg/mL | Not Specified | MTT | [9] |
| A549 | Lung Carcinoma | 12 µg/mL | Not Specified | MTT | [9] | |
| α-Terpineol | HeLa | Cervical Carcinoma | 12.46 µg/mL | Not Specified | MTT | [10] |
| MCF-7 | Breast Adenocarcinoma | 33.0 µg/mL | Not Specified | MTT | [10] |
*Data for Linalyl Acetate is from an essential oil where it is a major component, not from the isolated compound.
Experimental Methodologies
The data presented in this guide are predominantly derived from in vitro cytotoxicity assays, which are crucial for the initial screening of potential anticancer compounds.
Cell Viability Assays (MTT and CCK-8)
These colorimetric assays are widely used to assess cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or WST-8 in CCK-8) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the monoterpene ester for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Incubation: The MTT or CCK-8 reagent is added to each well, and the plates are incubated for a few hours.
-
Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
General Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay.
-
Supernatant Collection: A portion of the cell culture supernatant is collected after treatment.
-
LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan.
-
Absorbance Measurement: The absorbance of the formazan product is measured.
-
Data Analysis: The amount of LDH released is calculated and used to determine the percentage of cytotoxicity.
-
Mechanistic Insights: Signaling Pathways
Monoterpene esters exert their cytotoxic effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis (programmed cell death).
Apoptosis Induction via the Intrinsic (Mitochondrial) Pathway
A common mechanism of action for many monoterpenes is the induction of apoptosis through the mitochondrial pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. Geranyl acetate, for instance, has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[7]
Caption: Intrinsic apoptosis pathway induced by monoterpene esters.
Inhibition of Pro-Survival Signaling Pathways
Some monoterpene esters, such as bornyl acetate, have been found to inhibit pro-survival signaling pathways like the PI3K/AKT pathway.[4] The PI3K/AKT pathway is often hyperactivated in cancer and promotes cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/AKT survival pathway by bornyl acetate.
Experimental Workflow
The evaluation of the cytotoxic potential of monoterpene esters typically follows a structured workflow, from initial screening to mechanistic studies.
Caption: A typical experimental workflow for evaluating monoterpene ester cytotoxicity.
References
- 1. Cytotoxicity of Myrtenal on Different Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 2. Cytotoxicity of myrtenal on different human cancer cell lines | Annals of Medical Research [annalsmedres.org]
- 3. Oxidation of myrtenol to myrtenal epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. jbuon.com [jbuon.com]
- 8. Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Myrtenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification and chiral purity assessment of (-)-Myrtenyl acetate (B1210297), a significant chiral monoterpene found in various essential oils. The objective is to present a clear overview of method performance based on established validation parameters, supported by detailed experimental protocols. This document serves as a practical resource for selecting the appropriate analytical technique and for understanding the principles of cross-validation in the context of natural product analysis and pharmaceutical development.
Introduction to (-)-Myrtenyl Acetate Analysis
This compound is a key aroma compound and potential therapeutic agent. Its accurate and precise measurement is crucial for quality control of essential oils, pharmacokinetic studies, and the development of new drug products. Due to its chiral nature, methods that can differentiate between its enantiomers are also essential. This guide focuses on the cross-validation of three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography with UV detection (Chiral HPLC-UV).
Cross-Validation Workflow
The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when different techniques are used. It involves a systematic comparison of the performance characteristics of each method.
In Vivo Validation of (-)-Myrtenyl Acetate's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory properties of (-)-Myrtenyl acetate (B1210297). Due to the limited availability of direct in vivo data for (-)-Myrtenyl acetate, this guide leverages experimental data from structurally related monoterpenes, namely myrtenol (B1201748), myrtenal (B1677600), and linalyl acetate, to provide a comprehensive overview of its potential anti-inflammatory efficacy. The performance of these compounds is compared against the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin.
Comparative Analysis of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of various compounds. The following table summarizes the percentage inhibition of paw edema by myrtenal and the standard drug, indomethacin, at different time points after carrageenan administration.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Time (hours) | Paw Edema Inhibition (%) |
| Myrtenal | 40 mg/kg | 6 | Similar to Ketoprofen (moderate)[1] |
| 24 | Significantly better than Ketoprofen[1] | ||
| Indomethacin | 5 mg/kg | 1 | - |
| 2 | - | ||
| 3 | Significant Inhibition[2] | ||
| 4 | Significant Inhibition[2] | ||
| 5 | Significant Inhibition[2] | ||
| Indomethacin | 25 mg/kg | 1 | 67.5[3] |
| 2 | 87.8[3] | ||
| 3 | 91.1[3] | ||
| Linalyl Acetate | Equimolar to Linalool (B1675412) | - | Less relevant and more delayed than linalool[4] |
Note: Quantitative data for the percentage inhibition by Myrtenal at specific time points were not available in the searched literature. One study indicated its effect was similar to Ketoprofen at 6 hours and superior at 24 hours.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the critical evaluation of the presented data.
1. Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for screening anti-inflammatory drugs and involves the induction of a localized, acute, and well-characterized inflammation.[2][5]
-
Animals: Male Wistar rats (150-200 g) are typically used.[6]
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.[2][7]
-
The test compound [e.g., this compound], a reference drug (e.g., indomethacin), or the vehicle (control) is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the carrageenan injection.[2][5]
-
A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw to induce edema.[1][2]
-
The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[2]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
2. Measurement of Cytokines in Paw Tissue
Quantifying the levels of pro-inflammatory cytokines in the inflamed tissue provides insights into the mechanism of action of the anti-inflammatory agent.[8][9]
-
Tissue Collection: At the end of the paw edema experiment (e.g., after 6 hours), the animals are euthanized, and the inflamed paw tissue is excised and immediately frozen in liquid nitrogen.[9]
-
Homogenization: The frozen paw tissue is homogenized in a lysis buffer containing protease inhibitors.[8]
-
Cytokine Quantification: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in the tissue homogenate supernatant are determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][10]
-
Data Analysis: The cytokine concentrations are typically expressed as picograms (pg) per milligram (mg) of total protein in the tissue extract.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of monoterpenes are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
Caption: Experimental workflow for in vivo anti-inflammatory assessment.
Discussion
The available evidence from structurally similar monoterpenes suggests that this compound likely possesses significant in vivo anti-inflammatory properties. Studies on myrtenol and myrtenal have demonstrated their efficacy in reducing inflammation in animal models.[1][11] The anti-inflammatory actions of many monoterpenes are attributed to their ability to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][12] This is often achieved through the inhibition of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[12]
Linalyl acetate, a monoterpene acetate, has also shown anti-inflammatory effects, although it was reported to be less potent and have a more delayed action compared to its corresponding alcohol, linalool, in the carrageenan-induced edema model.[4] This suggests that the acetate moiety may influence the pharmacokinetic and pharmacodynamic properties of the monoterpene.
Conclusion
While direct in vivo experimental data for this compound is currently lacking, the evidence from closely related monoterpenes provides a strong rationale for its investigation as a potential anti-inflammatory agent. The experimental protocols and comparative data presented in this guide offer a framework for conducting such validation studies. Future research should focus on evaluating the dose-dependent anti-inflammatory effects of this compound in the carrageenan-induced paw edema model and elucidating its mechanism of action by quantifying its impact on pro-inflammatory cytokines and key signaling pathways. Such studies will be crucial in determining its therapeutic potential for the development of new anti-inflammatory drugs.
References
- 1. journal-imab-bg.org [journal-imab-bg.org]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 8. Cytokine Measurement in Paw Tissues [bio-protocol.org]
- 9. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Anti-Oxidative Effects of Myrtenol in the Rats with Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monoterpenes modulating cytokines - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Natural Insecticides: (-)-Myrtenyl Acetate Versus Commercial Synthetics
A Comparative Analysis of Efficacy and Mode of Action for Researchers and Drug Development Professionals
In the ongoing search for effective and environmentally benign pest control solutions, naturally derived compounds are gaining significant attention. Among these, (-)-Myrtenyl acetate (B1210297), a monoterpenoid found in various essential oils, has emerged as a potential candidate for insecticide development. This guide provides a comparative analysis of the efficacy of (-)-Myrtenyl acetate with a widely used commercial synthetic insecticide, deltamethrin (B41696), a pyrethroid. The comparison is based on available experimental data and aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview.
Efficacy at a Glance: Quantitative Comparison
Direct comparative studies on the insecticidal activity of pure this compound against specific insect pests are limited in the publicly available scientific literature. However, to provide a tangible comparison, this guide presents data on the efficacy of essential oils where myrtenyl acetate is a known constituent, alongside data for the commercial pyrethroid insecticide, deltamethrin. The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of these compounds against common stored-product insects, Tribolium castaneum (red flour beetle) and Sitophilus oryzae (rice weevil). It is crucial to note that the efficacy of an essential oil is the result of the synergistic or antagonistic effects of its various components, and not solely attributable to a single constituent.
Table 1: Contact Toxicity Data
| Insecticide | Target Insect | LC50/LD50 | Source |
| Deltamethrin | Tribolium castaneum | LC50: 0.0766 µl/cm² | [1] |
| Eucalyptus Oil¹ | Tribolium castaneum | LC50: 0.6510 µl/cm² | [1] |
| Deltamethrin | Sitophilus oryzae | LC50: <140 mg/m² (48h) | [2] |
| Myrtle Oil² | Callosobruchus maculatus | LC50: 9.50 µl/l air | [3] |
| Myrtle Oil² | Tribolium confusum | LC50: 260.7 µl/l air | [3] |
¹Eucalyptus oil contains a variety of monoterpenoids, and the exact percentage of myrtenyl acetate can vary. ²Myrtle oil contains myrtenyl acetate as one of its components, though not always the most abundant.[3]
Table 2: Fumigant Toxicity Data
| Insecticide | Target Insect | LC50 | Source |
| Deltamethrin | Tribolium castaneum | No significant fumigant effect reported | |
| Essential Oils (General) | Stored-Product Insects | Varies widely based on oil and insect species | [4][5] |
| Mentha arvensis Oil³ | Aedes aegypti (larvae) | LC50: 78.1 ppm | [6] |
³Mentha arvensis oil contains menthyl acetate, a related monoterpenoid acetate.[6]
Mode of Action: A Tale of Two Pathways
The insecticidal mechanisms of this compound and deltamethrin differ significantly, targeting distinct components of the insect nervous system.
This compound: Targeting Acetylcholinesterase
Monoterpenoids, the class of compounds to which this compound belongs, are widely reported to exert their insecticidal effects through the inhibition of the enzyme acetylcholinesterase (AChE).[7][8][9] AChE is critical for the proper functioning of the central nervous system in insects. It is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, causing continuous stimulation of nerve cells, which results in paralysis and ultimately, death of the insect.[7]
Figure 1: Proposed mode of action of this compound via acetylcholinesterase inhibition.
Deltamethrin: Disrupting Sodium Channels
Deltamethrin, like other pyrethroid insecticides, targets the voltage-gated sodium channels in the nerve cell membranes of insects.[10][11][12] These channels are essential for the propagation of nerve impulses. Deltamethrin binds to the sodium channels, forcing them to remain open for an extended period.[10] This leads to a continuous influx of sodium ions, causing repetitive nerve firing and hyperexcitability of the nervous system. The result is a rapid "knockdown" effect, paralysis, and eventual death of the insect.[12]
Figure 2: Mode of action of Deltamethrin on voltage-gated sodium channels.
Experimental Protocols
To ensure transparency and reproducibility, the following are generalized protocols for the key experiments cited in this guide. Specific details may vary between individual studies.
Contact Toxicity Bioassay
This method assesses the toxicity of a substance when an insect comes into direct contact with it.[2][13][14][15][16]
Figure 3: General workflow for a contact toxicity bioassay.
Detailed Methodology:
-
Preparation of Test Solutions: A series of concentrations of the test compound (e.g., this compound or deltamethrin) are prepared by diluting it in a suitable solvent (e.g., acetone). A control group using only the solvent is also prepared.
-
Application: A standard volume (e.g., 1 mL) of each dilution is applied evenly to a filter paper or the bottom of a Petri dish.
-
Solvent Evaporation: The treated surfaces are allowed to air dry completely to ensure that the observed toxicity is due to the insecticide and not the solvent.
-
Insect Exposure: A known number of adult insects (e.g., 20) of a specific age and species are introduced into each treated container.
-
Observation: The insects are observed at predetermined time intervals (e.g., 24, 48, and 72 hours), and the number of dead or moribund insects is recorded.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 or LD50 values, which represent the concentration or dose that is lethal to 50% of the test population.
Fumigant Toxicity Bioassay
This method evaluates the toxicity of a volatile substance in the vapor phase.[4][5][17][18][19]
Figure 4: General workflow for a fumigant toxicity bioassay.
Detailed Methodology:
-
Preparation of Test Substance: Different doses of the volatile test compound are prepared.
-
Insect Placement: A known number of insects are placed in a sealed container of a specific volume (e.g., a glass jar).
-
Exposure: A filter paper impregnated with a specific dose of the insecticide is suspended inside the container, ensuring no direct contact with the insects. The container is then tightly sealed.
-
Incubation: The sealed containers are kept under controlled conditions of temperature and humidity for a specified exposure period.
-
Mortality Assessment: After the exposure period, the number of dead insects is counted.
-
Data Analysis: Mortality data is corrected for control mortality and subjected to probit analysis to determine the LC50 value, representing the concentration of the fumigant in the air that is lethal to 50% of the insect population.
Conclusion and Future Directions
The available data, while not offering a direct one-to-one comparison for pure this compound, suggests that monoterpenoid-containing essential oils can exhibit significant insecticidal properties, albeit generally at higher concentrations than synthetic pyrethroids like deltamethrin. The distinct modes of action—acetylcholinesterase inhibition for monoterpenoids and sodium channel modulation for pyrethroids—offer different avenues for insecticide development and resistance management.
For researchers and drug development professionals, the key takeaway is the potential of this compound and related monoterpenoids as leads for new bio-insecticides. However, further research is critically needed to:
-
Determine the specific insecticidal efficacy (LC50 and LD50 values) of pure this compound against a range of economically important insect pests through standardized bioassays.
-
Investigate potential synergistic effects of this compound with other natural compounds or conventional insecticides.
-
Elucidate the precise binding interactions of this compound with acetylcholinesterase at the molecular level.
Such studies will be instrumental in validating the potential of this compound as a viable and effective alternative to conventional synthetic insecticides.
References
- 1. faunajournal.com [faunajournal.com]
- 2. Contact Toxicity of Deltamethrin Against Tribolium castaneum (Coleoptera: Tenebrionidae), Sitophilus oryzae (Coleoptera: Curculionidae), and Rhyzopertha dominica (Coleoptera: Bostrichidae) Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. entomoljournal.com [entomoljournal.com]
- 6. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. scielo.br [scielo.br]
- 16. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 17. scribd.com [scribd.com]
- 18. scialert.net [scialert.net]
- 19. docsdrive.com [docsdrive.com]
Unveiling the Potential of (-)-Myrtenyl Acetate as an Acetylcholinesterase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-Myrtenyl acetate's potential as an acetylcholinesterase (AChE) inhibitor, a key target in the management of neurodegenerative diseases such as Alzheimer's disease. While direct quantitative data for (-)-Myrtenyl acetate (B1210297) is limited, this document synthesizes available research on the active compound, its presence in essential oils, and compares its potential efficacy against established AChE inhibitors.
Executive Summary
This compound is a major constituent of the essential oil from Myrtus communis (myrtle), which has demonstrated notable acetylcholinesterase inhibitory activity.[1][2][3] Although a specific half-maximal inhibitory concentration (IC50) for isolated this compound has not been reported in the reviewed literature, the essential oil of Myrtus communis exhibits an IC50 value of 32.8 μg/mL.[1][2] For a more direct comparison, the structurally similar monoterpene, myrtenal (B1677600), has a reported IC50 value of 0.17 mM for AChE inhibition.[4] This positions myrtenal, and by extension potentially this compound, as a compound of interest for further investigation, though it is less potent than commercially available drugs such as Donepezil and Galantamine.
Comparative Analysis of AChE Inhibitory Activity
The following table summarizes the available quantitative data on the acetylcholinesterase inhibitory activity of Myrtus communis essential oil, myrtenal, and two standard AChE inhibitors.
| Compound/Substance | Type | IC50 Value | Source Organism/Type |
| Myrtus communis Essential Oil | Essential Oil | 32.8 µg/mL | Myrtus communis L. |
| Myrtenal | Monoterpene | 0.17 mM | - |
| Donepezil | Synthetic Drug | ~0.021 µM | - |
| Galantamine | Natural Alkaloid | ~2.28 µM | - |
Note: A direct IC50 value for this compound is not available in the cited literature. The activity of myrtenal is presented as a reference for a structurally related compound.
Experimental Protocols
The in vitro acetylcholinesterase inhibitory activity is predominantly determined using the colorimetric method developed by Ellman.[5]
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) into thiocholine (B1204863) and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce TNB, which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this reaction.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
This compound or other test compounds
-
Donepezil or Galantamine (as positive controls)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, DTNB, and ATCI in the Tris-HCl buffer.
-
-
Assay Protocol (in 96-well plate):
-
To each well, add the Tris-HCl buffer.
-
Add the test compound solution at various concentrations.
-
Add the DTNB solution.
-
Initiate the reaction by adding the AChE solution and mix.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Add the ATCI solution to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholinergic signaling pathway targeted by acetylcholinesterase inhibitors and the general workflow for determining AChE inhibition.
Caption: Cholinergic signaling at the synapse and the inhibitory action of acetylcholinesterase inhibitors.
Caption: Experimental workflow for determining the IC50 of an acetylcholinesterase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical composition, antibiofilm, cytotoxic, and anti-acetylcholinesterase activities of Myrtus communis L. leaves essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Myrtenal inhibits acetylcholinesterase, a known Alzheimer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic vs. Natural (-)-Myrtenyl Acetate for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of synthetic and natural (-)-Myrtenyl acetate (B1210297), tailored for researchers, scientists, and professionals in drug development. We will explore the chemical and physical properties, impurity profiles, and biological activities of (-)-Myrtenyl acetate from both origins, supported by experimental data and protocols.
Physicochemical Properties
This compound is a monoterpene ester with a characteristic woody, floral, and fruity aroma.[1] It is found naturally in various essential oils, notably from plants of the Myrtus genus.[2][3] Both synthetic and natural this compound share the same fundamental physicochemical properties, as summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol [4][5] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 243.24 °C at 760 mmHg[7] |
| Density | 1.009 g/cm³[7] |
| Refractive Index | 1.483[7] |
| Solubility | Soluble in alcohols and oils; insoluble in water[8] |
| Optical Rotation | [α]D ≈ -45° to -47° (for the (-)-enantiomer)[6] |
Source and Impurity Profile: A Tale of Two Origins
The primary distinction between synthetic and natural this compound lies in their origin, which directly influences their impurity profiles.
Natural this compound:
Natural this compound is predominantly extracted from the essential oil of Myrtus communis (myrtle) through hydrodistillation.[2][3] The essential oil is a complex mixture of volatile compounds, and the concentration of this compound can vary significantly depending on the plant's geographical origin, harvest time, and the specific part of the plant used.[2][9]
The main impurities in natural this compound are other co-distilled terpenoids from the myrtle essential oil. These can include:
-
α-Pinene
-
1,8-Cineole (Eucalyptol)
-
Limonene
-
Linalool
The presence of these other natural compounds can potentially lead to synergistic or antagonistic effects in biological assays.
Synthetic this compound:
Synthetic this compound is typically produced through chemical synthesis, often starting from (-)-β-pinene, a readily available natural precursor. The synthesis generally involves a three-step process:
-
Oxidation: (-)-β-pinene is oxidized to myrtenal (B1677600).
-
Reduction: Myrtenal is then reduced to myrtenol.
-
Acetylation: Finally, myrtenol is acetylated to yield this compound.
The impurity profile of synthetic this compound will therefore include unreacted starting materials, intermediates (myrtenal, myrtenol), byproducts of the reactions, and residual solvents or catalysts. While purification processes aim to minimize these, trace amounts may remain. A significant advantage of the synthetic route is the potential for high enantiomeric purity.
Comparative Biological Activity
This compound has been investigated for a range of biological activities. It's important to note that most studies do not specify the origin of the compound (synthetic or natural), and direct comparative bioactivity studies are scarce. The data presented below is a compilation from various sources and should be interpreted with this in mind.
| Biological Activity | Assay/Model | Result |
| Anti-inflammatory | In vivo and in vitro models | This compound and essential oils containing it have demonstrated anti-inflammatory properties.[10] |
| Analgesic | Animal models | Studies suggest that this compound possesses analgesic effects.[10] |
| Antimicrobial | Various bacterial and fungal strains | Essential oils rich in myrtenyl acetate show antimicrobial activity. The activity of the pure compound is less documented in direct comparative studies against a wide range of pathogens.[11] |
| Antioxidant | DPPH and other antioxidant assays | Myrtle essential oil, containing myrtenyl acetate, exhibits antioxidant properties.[12] |
| Sedative and Calming | Aromatherapy and animal models | Traditionally used in aromatherapy for its calming effects.[10] |
The biological activity of natural this compound may be influenced by the synergistic effects of other terpenoids present in the essential oil extract. Conversely, synthetic this compound offers a higher degree of purity, allowing for the study of the specific effects of the molecule without confounding variables from other natural compounds.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route starting from (-)-β-pinene is outlined below.
Caption: Synthetic pathway for this compound.
Detailed Protocol:
-
Oxidation of (-)-β-Pinene to Myrtenal: A common method involves the allylic oxidation of (-)-β-pinene. This can be achieved using selenium dioxide (SeO₂) or through photosensitized oxidation. The reaction mixture is typically refluxed in a suitable solvent, and the product, myrtenal, is isolated after workup and purification.
-
Reduction of Myrtenal to Myrtenol: Myrtenal is reduced to myrtenol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol. The reaction is usually carried out at room temperature, followed by quenching, extraction, and purification of the resulting myrtenol.
-
Acetylation of Myrtenol to this compound: Myrtenol is acetylated using acetic anhydride, often in the presence of a base catalyst like pyridine (B92270) or an acid catalyst. The reaction mixture is stirred, and after completion, the excess reagents are removed, and the final product, this compound, is purified by distillation or chromatography.
Extraction and Purification of Natural this compound
The extraction of natural this compound from Myrtus communis leaves is typically performed by hydrodistillation.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Therapeutic Potential of Myrtenal and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. researchgate.net [researchgate.net]
- 9. Myrtenyl acetate [webbook.nist.gov]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. CN104230686A - Method for oxidizing beta-pinene to synthesize myrtenal - Google Patents [patents.google.com]
- 12. Selection of Optimal Operating Conditions for Extraction of Myrtus Communis L. Essential Oil by the Steam Distillation Method - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published synthesis methods for (-)-Myrtenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published methodologies for the synthesis of (-)-Myrtenyl acetate (B1210297), a valuable chiral ester with applications in fragrance, flavor, and pharmaceutical research. The following sections detail both chemical and enzymatic approaches to its preparation, offering a direct comparison of their performance based on experimental data.
Comparison of Synthesis Methods
The synthesis of (-)-Myrtenyl acetate is primarily achieved through the esterification of (-)-myrtenol (B191924). This can be accomplished using classical chemical methods or through biocatalytic enzymatic reactions. Each approach presents distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.
| Parameter | Chemical Synthesis (Pyridine Catalyzed) | Enzymatic Synthesis (Lipase Catalyzed) |
| Starting Material | (-)-Myrtenol | (-)-Myrtenol |
| Acyl Donor | Acetic Anhydride (B1165640) | Vinyl Acetate |
| Catalyst | Pyridine (B92270) | Immobilized Lipase (B570770) (e.g., from Candida antarctica) |
| Solvent | Dichloromethane (DCM) | Toluene |
| Temperature | Room Temperature | 40°C |
| Reaction Time | 12 hours | 24 - 72 hours |
| Yield | High (Specific data not available in searches) | Moderate to High (Specific data not available in searches) |
| Purity | High (Specific data not available in searches) | High (Specific data not available in searches) |
| Work-up | Aqueous wash, extraction, and chromatography | Filtration and solvent evaporation |
| Environmental Impact | Use of stoichiometric base and chlorinated solvent | Milder conditions, reusable catalyst |
Experimental Protocols
Method 1: Chemical Synthesis via Acetylation with Acetic Anhydride and Pyridine
This method represents a classic approach to esterification, utilizing the reaction of an alcohol with an acid anhydride in the presence of a base catalyst.
Materials:
-
(-)-Myrtenol
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve (-)-Myrtenol (1 equivalent) in anhydrous dichloromethane.
-
To the stirred solution, add pyridine (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 2: Enzymatic Synthesis using Immobilized Lipase
This method employs a biocatalyst for the esterification, offering a greener alternative with high selectivity. The transesterification reaction uses an excess of an acyl donor like vinyl acetate.
Materials:
-
(-)-Myrtenol
-
Vinyl Acetate
-
Immobilized Lipase (e.g., Novozym 435)
-
Toluene
Procedure:
-
In a flask, combine (-)-Myrtenol (1 equivalent) and a molar excess of vinyl acetate in toluene.
-
Add the immobilized lipase (typically 10-20% by weight of the alcohol).
-
Incubate the mixture at 40°C with constant shaking.
-
Monitor the conversion of (-)-myrtenol to this compound using Gas Chromatography (GC).
-
Once the reaction reaches the desired conversion, filter off the immobilized enzyme for potential reuse.
-
Remove the solvent and excess vinyl acetate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
Visualizing the Synthesis Workflow
To illustrate the general workflow of these synthesis methods, the following diagram outlines the key steps from starting materials to the final purified product.
Caption: A flowchart comparing the key stages of chemical and enzymatic synthesis of this compound.
Safety Operating Guide
Navigating the Disposal of (-)-Myrtenyl Acetate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists handling (-)-Myrtenyl acetate (B1210297), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step approach to the safe disposal of (-)-Myrtenyl acetate, aligning with general chemical waste management principles. Adherence to local, regional, and national regulations is paramount, and this document serves as a foundational resource for developing institution-specific protocols.
Key Safety and Hazard Information
Before initiating any disposal procedure, it is essential to be aware of the hazards associated with this compound. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritant (Category 2) | Causes skin irritation.[1] | Wear protective gloves and clothing.[1][2] |
| Eye Irritant (Category 2A) | Causes serious eye irritation.[1] | Wear eye protection, such as safety goggles.[1] |
| Aquatic Chronic (Category 3) | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment.[1][2] |
| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2] |
Experimental Protocols for Disposal
The primary recommended method for the disposal of this compound is through a licensed waste disposal company. The following steps outline the general procedure for preparing the chemical for disposal.
Materials Required:
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Inert absorbent material (e.g., vermiculite (B1170534), sand, or commercial absorbent pads).
-
Sealable, chemical-resistant waste container.
-
Hazardous waste labels.
Procedure:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]
-
Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Containment of Spills: In case of a spill, absorb the this compound with an inert, non-combustible material like vermiculite or sand.[1][2]
-
Collection of Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[1][2] For liquid waste, transfer it directly into a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents, including "this compound" and an indication of its hazards (e.g., Flammable, Irritant).[3][4]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste container.[2] Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[1][2][5]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Personal protective equipment for handling (-)-Myrtenyl acetate
Essential guidance for the safe laboratory use, spillage management, and disposal of (-)-Myrtenyl acetate (B1210297), tailored for researchers, scientists, and drug development professionals.
(-)-Myrtenyl acetate is a flammable liquid that requires careful handling to mitigate risks of skin and eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is crucial for ensuring laboratory safety. While no specific occupational exposure limits have been established for this compound, it is recommended to handle it in well-ventilated areas to minimize inhalation of vapors.[1]
Key Safety and Physical Properties
A summary of essential safety and physical data for this compound is provided below. This information is critical for risk assessment and the implementation of safe handling procedures.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fresh, woody, pine-like | [1] |
| Flash Point | 97.8 °C (closed cup) | [1] |
| Boiling Point | 243 °C | [1] |
| Solubility | Insoluble in water; soluble in alcohols and organic solvents | [1] |
| Hazards | Flammable liquid. May cause skin and eye irritation. | [1] |
| Occupational Exposure Limits | Not specifically established. | [1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent direct contact and exposure.
-
Eye and Face Protection : Tightly fitting safety goggles with side-shields are required.[2] In situations where splashing is a risk, a face shield should be worn in addition to goggles.
-
Skin Protection : Chemical-resistant gloves are essential. While specific compatibility data for this compound is limited, nitrile or neoprene gloves are generally recommended for handling esters and terpenes. Always inspect gloves for any signs of degradation or perforation before use. A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection : In well-ventilated areas, respiratory protection is not typically necessary. However, if working in a confined or poorly ventilated space, a NIOSH-approved respirator should be used.
Operational Plan: Step-by-Step Handling Procedures
Following a systematic approach to handling this compound will minimize the risk of accidents and exposure.
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Remove all potential ignition sources from the handling area.[3]
-
Have a chemical spill kit readily available.
-
-
Handling :
-
Storage :
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Disposal Method :
-
Decontamination :
-
Thoroughly clean any contaminated surfaces with soap and water.[7]
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Experimental Protocol: Flammable Liquid Spill Cleanup
In the event of a this compound spill, follow these steps to safely manage the situation.
-
Immediate Response :
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS department.
-
Remove all sources of ignition.[5]
-
-
Containment and Cleanup :
-
Put on the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Contain the spill by creating a barrier with a non-flammable absorbent material, such as spill pads or pillows.[7] Avoid using materials like cat litter for flammable liquids, as they are not ideal for incineration.[4][5]
-
Cover the spill with the absorbent material, working from the outside in to prevent spreading.[8]
-
Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a heavy-duty plastic bag or a designated hazardous waste container.[7]
-
-
Final Steps :
-
Seal the waste container and label it clearly as "Hazardous Waste" with the contents listed.
-
Clean the spill area with soap and water.[7]
-
Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[5]
-
Ensure the area is well-ventilated to disperse any remaining vapors before resuming work.[5]
-
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. echemi.com [echemi.com]
- 3. wfmed.com [wfmed.com]
- 4. westlab.com [westlab.com]
- 5. acs.org [acs.org]
- 6. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
